6-phospho-2-dehydro-D-gluconate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11O10P |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+/m1/s1 |
InChI Key |
ZKUSPPOKDDRMIU-JJYYJPOSSA-N |
SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 6-Phospho-2-dehydro-D-gluconate in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentose phosphate pathway (PPP) is a crucial metabolic route for cellular biosynthesis and the maintenance of redox balance. A key, albeit transient, intermediate in the oxidative phase of this pathway is 6-phospho-2-dehydro-D-gluconate, also known as 3-keto-6-phosphogluconate. This technical guide provides an in-depth exploration of the role of this intermediate, the enzymatic reaction that governs its formation and consumption, and its significance in cellular metabolism. This document includes a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in metabolism and drug development.
Introduction to the Pentose Phosphate Pathway and this compound
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1][2][3] Unlike glycolysis, the primary roles of the PPP are anabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, most notably ribose-5-phosphate.[1][2][3] NADPH is essential for reductive biosynthesis and for protecting the cell against oxidative stress, while ribose-5-phosphate is a critical precursor for nucleotide and nucleic acid synthesis. The pathway is divided into two main phases: the oxidative phase and the non-oxidative phase.[2][4]
The oxidative phase is responsible for the generation of NADPH. It is in this phase that this compound plays its critical, though ephemeral, role. This intermediate is formed from the oxidation of 6-phospho-D-gluconate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH).[5][6] The systematic name for this intermediate is (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid. While often referred to as 3-keto-6-phosphogluconate, the term this compound specifies the position of the ketone group. This intermediate is highly unstable and is immediately decarboxylated to form ribulose-5-phosphate, releasing carbon dioxide.[7] This irreversible step is a key control point in the oxidative PPP.
The Enzymatic Heart of the Matter: 6-Phosphogluconate Dehydrogenase
The formation and consumption of this compound are catalyzed by a single enzyme, 6-phosphogluconate dehydrogenase (6PGDH). This enzyme is a homodimer and its activity is crucial for the flux through the oxidative PPP.[6]
Reaction Mechanism
The reaction catalyzed by 6PGDH is an oxidative decarboxylation. The currently accepted mechanism proceeds in a stepwise manner:
-
Oxidation: 6-phospho-D-gluconate binds to the active site of 6PGDH, along with the cofactor NADP+. The hydroxyl group on the third carbon of 6-phospho-D-gluconate is oxidized to a ketone group, forming the transient intermediate this compound (3-keto-6-phosphogluconate). In this step, NADP+ is reduced to NADPH.[7]
-
Decarboxylation: The unstable β-keto acid intermediate, this compound, is then rapidly decarboxylated, releasing the carboxyl group at the C1 position as CO2.[7]
-
Product Release: The final product, ribulose-5-phosphate, is then released from the enzyme.
Regulation of 6-Phosphogluconate Dehydrogenase Activity
The activity of 6PGDH is subject to regulation, which in turn controls the rate of the oxidative PPP. The primary regulatory mechanisms include:
-
Product Inhibition: The enzyme is strongly inhibited by its product, NADPH. High cellular concentrations of NADPH compete with NADP+ for binding to the enzyme, thus slowing down the reaction rate. This ensures that the production of NADPH is tightly coupled to its consumption.[8]
-
Substrate Activation: Conversely, the substrate, 6-phospho-D-gluconate, can act as an allosteric activator.[7] This ensures that an accumulation of the substrate leads to its rapid conversion.
Quantitative Data
The following table summarizes key quantitative data related to the enzyme 6-phosphogluconate dehydrogenase (6PGDH) from various species. This information is critical for researchers developing kinetic models of metabolic pathways and for those in drug development targeting this enzyme.
| Organism | Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Inhibitors (Ki, µM) | Activators | Reference(s) |
| Candida utilis | 6-Phosphogluconate Dehydrogenase | 6-Phospho-D-gluconate | - | - | - | 6-Phospho-D-gluconate | [7][9] |
| Bass (Dicentrarchus labrax) Liver | 6-Phosphogluconate Dehydrogenase | 6-Phospho-D-gluconate | 26.66 | - | Phosphoenolpyruvate (540, noncompetitive) | Mg2+ | [10] |
| NADP+ | 0.88 | Phosphoenolpyruvate (150, competitive) | [10] | ||||
| Rat (Rattus norvegicus) Small Intestine | 6-Phosphogluconate Dehydrogenase | 6-Phospho-D-gluconate | 595 ± 213 | 8.91 ± 1.92 | NADPH (31.91 ± 1.31, competitive) | - | |
| NADP+ | 53.03 ± 1.99 |
Experimental Protocols
Spectrophotometric Assay of 6-Phosphogluconate Dehydrogenase Activity
This protocol details a continuous spectrophotometric assay to determine the activity of 6PGDH by monitoring the production of NADPH.
Principle: The activity of 6PGDH is measured by following the increase in absorbance at 340 nm, which is characteristic of NADPH formation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Reagents:
-
Assay Buffer: 100 mM Glycylglycine-NaOH, pH 7.5
-
Substrate Solution: 100 mM 6-Phospho-D-gluconate, trisodium salt dihydrate
-
Cofactor Solution: 50 mM NADP+, free acid
-
Activator Solution: 1 M MgCl2
-
Enzyme Preparation: Purified or partially purified 6PGDH, diluted in 100 mM MES-NaOH buffer, pH 6.8, containing 1 mg/mL BSA.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture by combining the following reagents in a 1.5 mL microcentrifuge tube:
-
820 µL Assay Buffer
-
100 µL Substrate Solution
-
70 µL Cofactor Solution
-
10 µL Activator Solution
-
-
Spectrophotometer Setup: Set a spectrophotometer to read absorbance at 340 nm and maintain the temperature at 30°C.
-
Assay Initiation:
-
Pipette 1.0 mL of the reaction mixture into a cuvette.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3 minutes.
-
Initiate the reaction by adding 10 µL of the appropriately diluted enzyme preparation to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
-
Data Acquisition: Record the increase in absorbance at 340 nm for 5 minutes, taking readings every 15-30 seconds.
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:
-
ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM-1cm-1
-
Path Length is typically 1 cm.
-
-
Visualizations
Signaling Pathway: Oxidative Phase of the Pentose Phosphate Pathway
Caption: Oxidative phase of the Pentose Phosphate Pathway.
Experimental Workflow: Spectrophotometric Assay of 6PGDH
Caption: Workflow for 6PGDH spectrophotometric assay.
Logical Relationship: Regulation of 6-Phosphogluconate Dehydrogenase
Caption: Regulation of 6PGDH activity by substrate and product.
Conclusion
This compound, while a transient intermediate, is at the heart of the oxidative phase of the pentose phosphate pathway. Its formation and subsequent decarboxylation, catalyzed by 6-phosphogluconate dehydrogenase, represent a critical, irreversible step in the production of NADPH and precursors for nucleotide biosynthesis. Understanding the kinetics and regulation of 6PGDH is paramount for researchers studying metabolic diseases and for the development of novel therapeutics targeting cellular metabolism. The data and protocols presented in this guide offer a comprehensive resource to facilitate further research in this vital area of biochemistry.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Khan Academy [khanacademy.org]
- 5. proteopedia.org [proteopedia.org]
- 6. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overall kinetic mechanism of 6-phosphogluconate dehydrogenase from Candida utilis. | Semantic Scholar [semanticscholar.org]
- 10. nipro.co.jp [nipro.co.jp]
The Central Role of 6-Phospho-2-dehydro-D-gluconate in the Entner-Doudoroff Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Entner-Doudoroff (ED) pathway represents a key route for carbohydrate metabolism, particularly in prokaryotes, and is increasingly recognized for its widespread presence across different domains of life. Central to this pathway is the intermediate, 6-phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG). This technical guide provides an in-depth exploration of the formation, cleavage, and significance of KDPG, detailing the enzymatic reactions that govern its flux. We present a compilation of quantitative data on the key enzymes, 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate aldolase (Eda), from various organisms. Furthermore, this guide offers detailed experimental protocols for the robust measurement of their activities, aiming to equip researchers with the necessary tools to investigate this critical metabolic pathway. The included diagrams of the ED pathway and experimental workflows serve to visually elucidate the concepts discussed.
Introduction: The Entner-Doudoroff Pathway
First elucidated in Pseudomonas saccharophila, the Entner-Doudoroff (ED) pathway is a metabolic sequence that catabolizes glucose to pyruvate.[1][2] Unlike the more familiar Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway has a distinct set of enzymatic reactions and a lower net ATP yield.[1] For every molecule of glucose processed, the ED pathway generates one molecule of ATP, one NADH, and one NADPH.[1] This pathway is not merely an alternative to glycolysis but is the primary route for glucose metabolism in many Gram-negative bacteria, such as Pseudomonas, and is also found in some Gram-positive bacteria and archaea.[1][2] Recent evidence has even pointed to the presence and activity of the ED pathway in photosynthetic organisms, including cyanobacteria and plants.[3]
The significance of the ED pathway extends to various fields, from microbial physiology and evolution to biotechnology and drug development. Its presence in pathogenic bacteria, such as Vibrio cholerae, makes it a potential target for novel antimicrobial strategies.[4][5] In the realm of metabolic engineering, understanding and manipulating the ED pathway can be leveraged for the production of biofuels and other valuable chemicals.
At the heart of the ED pathway lies the six-carbon intermediate, this compound (KDPG). The formation and subsequent cleavage of this molecule are the defining steps of this metabolic route.
The Pivotal Intermediate: this compound (KDPG)
This compound (KDPG) is the unique and central metabolite of the Entner-Doudoroff pathway. Its generation from 6-phosphogluconate and its subsequent cleavage into pyruvate and glyceraldehyde-3-phosphate are catalyzed by two key enzymes that are the hallmarks of this pathway.
Formation of KDPG: 6-Phosphogluconate Dehydratase (Edd)
The first committed step of the ED pathway is the dehydration of 6-phosphogluconate to yield KDPG. This reaction is catalyzed by the enzyme 6-phosphogluconate dehydratase (EC 4.2.1.12), commonly abbreviated as Edd.[5][6] This enzyme is unique to the ED pathway.[6]
Reaction: 6-phospho-D-gluconate ⇌ 2-dehydro-3-deoxy-D-gluconate 6-phosphate + H₂O
Cleavage of KDPG: 2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda)
The newly formed KDPG is then cleaved in a retro-aldol condensation reaction by the enzyme 2-keto-3-deoxy-6-phosphogluconate aldolase (EC 4.1.2.14), or Eda.[5][6] This reaction yields a molecule of pyruvate and a molecule of glyceraldehyde-3-phosphate.[6] The glyceraldehyde-3-phosphate can then enter the lower stages of the EMP pathway to be converted to another molecule of pyruvate, generating ATP and NADH in the process.
Reaction: 2-dehydro-3-deoxy-D-gluconate 6-phosphate ⇌ pyruvate + D-glyceraldehyde 3-phosphate
Quantitative Data on Key Enzymes of the ED Pathway
The efficiency and flux through the Entner-Doudoroff pathway are dictated by the kinetic properties of its key enzymes. This section provides a summary of reported kinetic parameters for 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda) from various microorganisms.
Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydratase (Edd)
| Organism | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Optimal pH |
| Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 | - | 8.0 |
| Escherichia coli | 6-Phosphogluconate | - | - | - | - |
| Zymomonas mobilis | 6-Phosphogluconate | - | - | - | - |
Note: Data for some organisms is limited in the readily available literature. A " - " indicates that the value was not found in the cited sources.
Table 2: Kinetic Parameters of 2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda)
| Organism | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH |
| Haloferax volcanii | KDPG | 0.29 ± 0.03 | 209 ± 12 | - | - | - |
| Escherichia coli | KDPG | - | - | 83 | 8.3 x 10⁵ | 7.5-8.5 |
| Pseudomonas fluorescens | KDPG | 0.1 | - | - | - | 7.0-8.5 |
| Zymomonas mobilis | KDPG | - | - | - | - | - |
| Thermotoga maritima | KDPG | - | - | - | - | - |
| Synechocystis sp. PCC 6803 | KDPG | 0.095 | - | - | - | - |
Note: A " - " indicates that the value was not found in the cited sources.
Experimental Protocols
Accurate measurement of the activity of Edd and Eda is crucial for studying the Entner-Doudoroff pathway. The following sections provide detailed protocols for continuous spectrophotometric assays of these enzymes.
Assay for 6-Phosphogluconate Dehydratase (Edd) Activity
This protocol describes a continuous coupled enzyme assay for 6-phosphogluconate dehydratase. The formation of KDPG is coupled to the oxidation of NADH via KDPG aldolase and L-lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Materials:
-
HEPES buffer (100 mM, pH 8.0)
-
NADH (stock solution 10 mM)
-
L-lactate dehydrogenase (from rabbit muscle, e.g., Sigma-Aldrich)
-
KDPG aldolase (purified)
-
6-phosphogluconate (6PG) (stock solution 50 mM)
-
Purified 6-phosphogluconate dehydratase (Edd) enzyme sample
-
Spectrophotometer capable of reading at 340 nm with temperature control
Procedure:
-
Prepare the assay mixture in a 0.5 mL final volume containing:
-
100 mM HEPES buffer, pH 8.0
-
0.2 mM NADH
-
Sufficient units of L-lactate dehydrogenase (e.g., 3 U)
-
Sufficient amount of KDPG aldolase (e.g., 50 µg)
-
Purified Edd enzyme (e.g., 0.5-1 µg)
-
-
Pre-incubate the assay mixture for 2 minutes at 37°C to establish a stable baseline.
-
Initiate the reaction by adding varying concentrations of 6-phosphogluconate.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the Edd activity.
-
Calculate the specific activity using the molar extinction coefficient of NADH (ε = 6.22 mM⁻¹ cm⁻¹).
Assay for 2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda) Activity
This protocol details a continuous coupled enzyme assay for KDPG aldolase. The production of pyruvate from KDPG is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm is monitored.
Materials:
-
HEPES buffer (100 mM, pH 7.5)
-
NADH (stock solution 10 mM)
-
L-lactate dehydrogenase (from rabbit muscle, e.g., Sigma-Aldrich)
-
2-keto-3-deoxy-6-phosphogluconate (KDPG) (stock solution 10 mM)
-
Purified KDPG aldolase (Eda) enzyme sample
-
Spectrophotometer capable of reading at 340 nm with temperature control
Procedure:
-
Prepare the assay mixture in a 1 mL final volume containing:
-
100 mM HEPES buffer, pH 7.5
-
0.2 mM NADH
-
Sufficient units of L-lactate dehydrogenase (e.g., 5-10 U)
-
-
Add the purified Eda enzyme sample to the cuvette.
-
Pre-incubate the mixture for 5 minutes at 25°C to reach thermal equilibrium.
-
Initiate the reaction by adding varying concentrations of KDPG.
-
Continuously monitor the decrease in absorbance at 340 nm. The rate of the reaction is proportional to the Eda activity.
-
Calculate the specific activity using the molar extinction coefficient of NADH (ε = 6.22 mM⁻¹ cm⁻¹).
Visualizing the Pathway and Workflows
The Entner-Doudoroff Pathway
Caption: The Entner-Doudoroff pathway, highlighting the central role of KDPG.
Experimental Workflow for KDPG Aldolase Assay
Caption: Workflow for the continuous spectrophotometric assay of KDPG aldolase.
Conclusion
This compound is the defining intermediate of the Entner-Doudoroff pathway, a central route of carbon metabolism in a wide array of organisms. A thorough understanding of the enzymes that produce and consume KDPG, namely 6-phosphogluconate dehydratase and KDPG aldolase, is essential for researchers in microbiology, biochemistry, and biotechnology. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into this important metabolic pathway. The continued exploration of the ED pathway and its key intermediate, KDPG, holds promise for the development of new therapeutic agents and the advancement of metabolic engineering applications.
References
- 1. Determinants of Cofactor Specificity for the Glucose-6-Phosphate Dehydrogenase from Escherichia coli: Simulation, Kinetics and Evolutionary Studies | PLOS One [journals.plos.org]
- 2. Frontiers | Expression of Phosphofructokinase Is Not Sufficient to Enable Embden-Meyerhof-Parnas Glycolysis in Zymomonas mobilis ZM4 [frontiersin.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Physiological and metabolic responses of Zymomonas mobilis to lignocellulosic hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
discovery of 6-phospho-2-dehydro-D-gluconate
An In-depth Technical Guide on the Discovery and Characterization of 2-Keto-3-Deoxy-6-Phosphogluconate
Introduction
2-Keto-3-deoxy-6-phosphogluconate (KDPG), also referred to by the systematic name 2-dehydro-3-deoxy-6-phospho-D-gluconate, is a pivotal intermediate in carbohydrate metabolism in many microorganisms. Its discovery was integral to the elucidation of the Entner-Doudoroff (ED) pathway, a distinct route of glucose catabolism that serves as an alternative to the more widely known Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways.[1][2][3] KDPG is the unique and defining metabolite of the ED pathway, and its formation and subsequent cleavage are the central reactions of this metabolic sequence.[2] This guide provides a comprehensive overview of the discovery, synthesis, and enzymatic characterization of KDPG, tailored for researchers and professionals in the fields of biochemistry and drug development.
Historical Context and Discovery
The existence of 6-phospho-2-dehydro-D-gluconate (KDPG) was uncovered through the pioneering work of Michael Doudoroff and Nathan Entner in the 1950s.[1] While studying the metabolism of the bacterium Pseudomonas saccharophila, they identified a novel pathway for glucose degradation.[1] This pathway, now named the Entner-Doudoroff pathway, involves a unique set of enzymatic reactions not found in glycolysis. The central steps of this pathway are the dehydration of 6-phosphogluconate to form KDPG, followed by the aldol cleavage of KDPG.[1][4][5]
The ED pathway is particularly prominent in Gram-negative bacteria and archaea but has also been identified in cyanobacteria, algae, and even plants.[1][2][3] It is distinguished by two key enzymes: 6-phosphogluconate dehydratase (EDD) and KDPG aldolase (EDA).[1][2] The formation of KDPG from 6-phosphogluconate is the committed step of the pathway.[4]
Biochemical Synthesis and Role in Metabolism
KDPG is synthesized from 6-phospho-D-gluconate through a dehydration reaction catalyzed by the enzyme 6-phosphogluconate dehydratase (EDD, EC 4.2.1.12).[4][6][7][8] This enzyme removes a molecule of water from the substrate to form the keto-deoxy intermediate.[4][8]
Following its synthesis, KDPG is promptly cleaved by KDPG aldolase (EDA, EC 4.1.2.14) into two three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P).[4][5][9] The G3P can then enter the lower stages of glycolysis to be converted into another molecule of pyruvate, yielding ATP and NADH.[4] For every molecule of glucose catabolized, the ED pathway produces a net yield of 1 ATP, 1 NADH, and 1 NADPH.[1]
Quantitative Data: Enzymatic Characterization
The kinetic properties of the enzymes involved in KDPG metabolism are crucial for understanding the flux and regulation of the ED pathway. The following table summarizes the key kinetic parameters for 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD), a representative enzyme for KDPG synthesis.
| Parameter | Value | Source Organism | Citation |
| Vmax | 61.6 U/mg | Caulobacter crescentus | [6][7][10] |
| KM for 6-Phosphogluconate | 0.3 mM | Caulobacter crescentus | [6][7][10] |
| pH Optimum | 8.0 | Caulobacter crescentus | [6] |
Experimental Protocols
Detailed methodologies are essential for the study and application of KDPG and its associated enzymes. Below are protocols for the enzymatic synthesis and characterization of KDPG based on published research.
Protocol 1: Recombinant Production and Purification of 6-Phosphogluconate Dehydratase (CcEDD)
-
Gene Expression: The gene encoding 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD) is cloned into an expression vector and transformed into Escherichia coli. The recombinant protein is typically produced with a polyhistidine tag to facilitate purification.[10]
-
Cell Culture and Induction: E. coli cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density. Protein expression is then induced with an appropriate agent (e.g., IPTG).
-
Cell Lysis: After harvesting, the cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization to release the intracellular contents.
-
Purification: The CcEDD is purified from the cell lysate in a single step using nickel ion affinity chromatography (e.g., Ni-NTA resin).[10] The column is washed to remove non-specifically bound proteins, and the purified enzyme is eluted using an imidazole gradient.
-
Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE, which should show a single band at the expected molecular weight.
Protocol 2: Enzymatic Activity Assay for CcEDD
The activity of CcEDD is determined using a coupled spectrophotometric assay.[6]
-
Assay Principle: The dehydration of 6-phosphogluconate by EDD produces KDPG. The KDPG is then cleaved by an auxiliary enzyme, KDPG aldolase (KD(P)GA), to pyruvate and G3P. The pyruvate is subsequently reduced to lactate by L-lactate dehydrogenase, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: A typical reaction mixture contains HEPES/KOH buffer (pH 8.0), MnCl₂, NADH, 6-phosphogluconate, and saturating amounts of the auxiliary enzymes (KD(P)GA and L-lactate dehydrogenase).
-
Measurement: The reaction is initiated by the addition of the purified CcEDD. The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Calculation: The specific activity (U/mg) is calculated based on the rate of NADH oxidation, the molar extinction coefficient of NADH, and the concentration of the CcEDD protein.
Protocol 3: Biocatalytic Synthesis and Purification of KDPG
This protocol describes the gram-scale production of KDPG using purified CcEDD.
-
Enzymatic Reaction (Gram Scale): 1 gram of 6-phosphogluconate (6PG) is dissolved in a reaction buffer (e.g., HEPES/KOH, pH 8.0) containing 5 mM MnCl₂.[7][10] The reaction is started by adding a sufficient amount of purified CcEDD.
-
Reaction Monitoring: The conversion of 6PG to KDPG is monitored over time. In small-scale trials, complete conversion was observed within 20 minutes.[7] The reaction progress can be tracked using techniques like HPLC-MS.[10]
-
Product Purification: Upon complete conversion, the enzyme is removed (e.g., by ultrafiltration). A straightforward purification method is then employed to isolate the KDPG.
-
Final Product Characterization: The purified product is analyzed to confirm its identity and purity. High-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used for this purpose.[10] This method has been shown to yield stereochemically pure KDPG with a final yield of approximately 90%.[10]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the metabolic and experimental processes.
Caption: The classical Entner-Doudoroff (ED) pathway for glucose catabolism.
Caption: Experimental workflow for the biocatalytic synthesis of KDPG.
References
- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. This compound | Benchchem [benchchem.com]
- 5. Frontiers | Entner-Doudoroff pathway in Synechocystis PCC 6803: Proposed regulatory roles and enzyme multifunctionalities [frontiersin.org]
- 6. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 7. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphogluconate dehydratase - Wikipedia [en.wikipedia.org]
- 9. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]
- 10. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 6-Phospho-2-dehydro-D-gluconate in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phospho-2-dehydro-D-gluconate is a pivotal intermediate in microbial carbohydrate metabolism, primarily recognized for its essential role in the Entner-Doudoroff (ED) pathway. This pathway represents a major route for glucose catabolism in numerous bacteria, particularly Gram-negative species, and some archaea. Its presence and activity are of significant interest to researchers in microbiology, biochemistry, and drug development due to its implications for microbial physiology, bioenergetics, and its potential as a target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of this compound, including its metabolic context, the enzymes involved in its turnover, quantitative kinetic data, detailed experimental protocols, and its relevance as a therapeutic target.
Metabolic Significance of this compound
This compound serves as the transient, unstable intermediate that links the initial oxidative phase of glucose metabolism to the subsequent cleavage phase in the ED pathway. The formation of this keto-sugar acid is a critical dehydration step that sets the stage for the aldolase reaction, ultimately yielding pyruvate and glyceraldehyde-3-phosphate.
The ED pathway is a distinct alternative to the more widely known Embden-Meyerhof-Parnas (glycolysis) and oxidative pentose phosphate (PPP) pathways. While glycolysis yields two molecules of ATP and two molecules of NADH per molecule of glucose, the ED pathway has a net yield of one ATP, one NADH, and one NADPH.[1] This production of NADPH is a key feature, providing reducing power for various anabolic processes and for combating oxidative stress. The choice between these pathways reflects the metabolic adaptability of microorganisms to different environmental conditions and energetic needs.
Biosynthesis and Catabolism: The Core Enzymatic Reactions
The metabolic flux through the ED pathway, and consequently the turnover of this compound, is governed by the coordinated action of two key enzymes: 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase.
6-Phosphogluconate Dehydratase (Edd)
This enzyme catalyzes the dehydration of 6-phospho-D-gluconate to form this compound.[2] This reaction is a critical committing step for the ED pathway. The enzyme is sensitive to oxidants like superoxide and hydrogen peroxide.[2]
2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase (Eda)
KDPG aldolase then catalyzes the reversible aldol cleavage of 2-keto-3-deoxy-6-phosphogluconate (the stable tautomer of this compound) into pyruvate and D-glyceraldehyde-3-phosphate.[3][4] This reaction is a classic example of a Class I aldolase mechanism, involving the formation of a Schiff base intermediate with a lysine residue in the active site.[5]
Signaling Pathways and Logical Relationships
The flow of metabolites through the Entner-Doudoroff pathway, involving this compound, can be visualized as a linear progression from glucose-6-phosphate to pyruvate and glyceraldehyde-3-phosphate.
Figure 1: The Entner-Doudoroff Pathway.
Quantitative Data on Key Enzymes
The kinetic parameters of 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda) vary across different microbial species, reflecting their adaptation to diverse metabolic lifestyles.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |
| 6-Phosphogluconate Dehydratase (Edd) | Caulobacter crescentus | 6-Phospho-D-gluconate | 0.3 | 61.6 | - | [6][7] |
| Pseudomonas putida | 6-Phospho-D-gluconate | - | - | - | [6] | |
| KDPG Aldolase (Eda) | Escherichia coli | KDPG | 0.1 ± 0.02 | - | 80 ± 2 | [8] |
| Escherichia coli | KDPGal | 0.6 | - | - | [3] | |
| Escherichia coli | KDG | 1.9 | - | - | [3] | |
| Haloferax volcanii | KDPG | 0.29 ± 0.03 | 209 ± 12 | - | [9] | |
| Streptococcus suis | KDPG | - | - | - | [5] | |
| Thermotoga maritima | KHO | 200 ± 30 | - | 0.40 ± 0.05 | [10] |
Note: KDPG = 2-Keto-3-deoxy-6-phosphogluconate; KDPGal = 2-Keto-3-deoxy-6-phosphogalactonate; KDG = 2-Keto-3-deoxy-gluconate; KHO = 2-Keto-4-hydroxyoctanoate. '-' indicates data not available in the cited sources.
Experimental Protocols
Enzymatic Synthesis of this compound's stable tautomer, 2-Keto-3-deoxy-6-phosphogluconate (KDPG)
Due to its instability, this compound is typically studied via its more stable tautomer, KDPG. KDPG can be synthesized enzymatically from 6-phospho-D-gluconate using 6-phosphogluconate dehydratase (Edd).
Materials:
-
6-phospho-D-gluconate (sodium salt)
-
Purified recombinant 6-phosphogluconate dehydratase (Edd) from an organism such as Caulobacter crescentus.[6]
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
-
Quenching solution: Perchloric acid, 1 M.
-
Neutralization solution: Potassium carbonate, 2 M.
Procedure:
-
Dissolve 6-phospho-D-gluconate in the reaction buffer to a final concentration of 10 mM.
-
Add purified Edd to the reaction mixture to a final concentration of 0.1 mg/mL.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and measuring the decrease in the substrate or the formation of the product using a suitable assay.
-
Once the reaction is complete, stop it by adding an equal volume of cold 1 M perchloric acid.
-
Neutralize the mixture by the dropwise addition of 2 M potassium carbonate on ice.
-
Centrifuge to remove the precipitated potassium perchlorate.
-
The supernatant containing KDPG can be further purified by anion-exchange chromatography.
Figure 2: KDPG Synthesis Workflow.
Recombinant Expression and Purification of KDPG Aldolase (Eda) from Escherichia coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the eda gene with a His-tag.
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at 30°C.[5]
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged Eda protein with Elution Buffer.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT) and store at -80°C.
Activity Assay for KDPG Aldolase (Eda)
A continuous spectrophotometric coupled assay is commonly used to measure the activity of KDPG aldolase. The formation of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH).
Materials:
-
Purified recombinant KDPG aldolase.
-
KDPG (substrate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
NADH.
-
Lactate Dehydrogenase (LDH).
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, NADH (to a final concentration of 0.2 mM), and an excess of LDH (e.g., 10 units).
-
Add the purified KDPG aldolase to the cuvette.
-
Initiate the reaction by adding KDPG to a final concentration of 1 mM.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the rate of pyruvate formation and thus to the activity of KDPG aldolase.
Figure 3: Coupled Assay for KDPG Aldolase.
Relevance to Drug Development
The enzymes of the Entner-Doudoroff pathway, particularly Edd and Eda, present attractive targets for the development of novel antimicrobial agents. As this pathway is essential for glucose metabolism in many pathogenic bacteria but is absent in humans, inhibitors of these enzymes are expected to exhibit high selectivity and low host toxicity.[11]
6-Phosphogluconate Dehydratase (Edd) as a Target
The development of inhibitors for Edd is an active area of research. Structure-based drug design approaches, leveraging the crystal structures of Edd from various organisms, can aid in the rational design of potent and specific inhibitors. High-throughput screening of small molecule libraries is another strategy to identify novel inhibitory scaffolds.
KDPG Aldolase (Eda) as a Target
KDPG aldolase has also been explored as a target for antibacterial drug design. Several pyruvate analogues have been designed and synthesized as potential inhibitors.[12] These compounds can act as competitive or slow-binding inhibitors by forming stable intermediates with the active site lysine.[12]
The development of inhibitors targeting the ED pathway could provide a new class of antibiotics to combat the growing threat of antibiotic resistance. Further research into the structure-activity relationships of known inhibitors and the exploration of novel chemical matter are crucial for advancing these enzymes as viable drug targets.
Conclusion
This compound stands as a central and indispensable intermediate in the Entner-Doudoroff pathway, a key metabolic route in a wide range of microorganisms. A thorough understanding of its formation, catabolism, and the enzymes involved is fundamental for elucidating microbial physiology and for identifying novel strategies to control microbial growth. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists. Furthermore, the exploration of the ED pathway enzymes as potential drug targets highlights the translational significance of this area of research in the ongoing battle against infectious diseases. Continued investigation into the intricacies of this pathway will undoubtedly uncover new insights into microbial metabolism and open new avenues for therapeutic intervention.
References
- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. The Entner-Doudoroff Pathway Is an Essential Metabolic Route for Methylotuvimicrobium buryatense 5GB1C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Streptococcus suis serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 7. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Directed Evolution of a Pyruvate Aldolase to Recognize A Long Chain Acyl Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the Entner-Doudoroff pathway in an antibiotic-producing actinomycete species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Phospho-2-dehydro-D-gluconate: A Technical Guide for Researchers
An In-depth Technical Guide on the Metabolic Intermediate 6-Phospho-2-dehydro-D-gluconate for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a phosphorylated sugar acid that serves as a key metabolic intermediate at the crossroads of central carbon metabolism. Its systematic name is (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-(phosphonooxy)hexanoic acid. While not as extensively characterized as other intermediates, its position within fundamental metabolic pathways underscores its importance in cellular physiology and highlights its potential as a target for therapeutic intervention and metabolic engineering. This guide provides a comprehensive overview of this compound, detailing its role in metabolic pathways, the enzymes that interact with it, and methodologies for its study.
Metabolic Significance
This compound is primarily recognized for its role in two key metabolic routes: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway.
The Pentose Phosphate Pathway (PPP)
In the oxidative phase of the PPP, this compound is a transient intermediate. The pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting the cell against oxidative stress, and for producing precursors for nucleotide biosynthesis.[1]
The formation of this compound in the PPP is catalyzed by the enzyme phosphogluconate 2-dehydrogenase (EC 1.1.1.43). This enzyme facilitates the NAD(P)+-dependent oxidation of 6-phospho-D-gluconate.
References
An In-Depth Technical Guide to the Biochemical Properties of 6-Phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phospho-2-dehydro-D-gluconate is a pivotal, yet transient, metabolic intermediate situated at a critical juncture of carbohydrate metabolism. This ketoaldonic acid phosphate plays a crucial role in both the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway, highlighting its significance in cellular energetics, biosynthesis, and bacterial metabolism. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its physicochemical characteristics, its role in metabolic pathways, the enzymatic reactions it participates in, and detailed experimental protocols for its study.
Core Biochemical Properties
This compound, with the systematic name (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid, is a six-carbon sugar acid phosphorylated at the sixth carbon and possessing a ketone group at the second carbon.[1] Its transient nature makes its isolation and direct characterization challenging; however, its properties can be inferred from the enzymatic reactions in which it is an intermediate.
Physicochemical Data
| Property | Value | Source |
| Systematic Name | (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid | [1] |
| Synonyms | 6-O-phosphono-D-arabino-hex-2-ulosonic acid, 2-Dehydro-D-gluconate 6-phosphate | [1] |
| Molecular Formula | C6H11O10P | [2][3] |
| Molecular Weight | 274.12 g/mol | [1][2] |
| Monoisotopic Mass | 274.00897 Da | [3] |
| InChI Key | ZKUSPPOKDDRMIU-JJYYJPOSSA-N | [1][3] |
Metabolic Significance
This compound serves as a key intermediate in two major metabolic pathways:
-
The Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, this molecule is a transient intermediate in the reaction catalyzed by 6-phosphogluconate dehydrogenase.[1] This step is crucial for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress.[1]
-
The Entner-Doudoroff (ED) Pathway: This pathway is a primary route for glucose metabolism in many bacteria. Here, this compound is formed from 6-phospho-D-gluconate by the enzyme 6-phosphogluconate dehydratase. It is then subsequently converted to 2-keto-3-deoxy-6-phosphogluconate (KDPG).[1][4][5]
Signaling Pathways and Logical Relationships
The formation and consumption of this compound are tightly regulated within the metabolic networks of the cell. The following diagram illustrates its position in the Pentose Phosphate Pathway.
In the Entner-Doudoroff pathway, this compound is a key intermediate leading to the formation of pyruvate and glyceraldehyde-3-phosphate.
Enzymatic Reactions
Two key enzymes are directly involved in the metabolism of this compound:
6-Phosphogluconate Dehydrogenase (EC 1.1.1.44)
This enzyme catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate in the PPP, proceeding through the this compound intermediate.[6][7]
-
Reaction: 6-phospho-D-gluconate + NADP+ ⇌ D-ribulose 5-phosphate + CO2 + NADPH
-
Mechanism: The reaction is a three-step process:
-
Kinetics: The Michaelis constant (Km) for 6-phospho-D-gluconate varies depending on the source of the enzyme. For instance, the Km for the enzyme from bass liver is 26.66 µM.[9]
6-Phosphogluconate Dehydratase (EC 4.2.1.12)
This enzyme, a key component of the ED pathway, catalyzes the dehydration of 6-phospho-D-gluconate to form 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG), with this compound as the intermediate.[5]
-
Reaction: 6-phospho-D-gluconate ⇌ 2-dehydro-3-deoxy-6-phospho-D-gluconate + H2O
-
Kinetics: For the 6-phosphogluconate-dehydratase from Caulobacter crescentus, the Vmax is 61.6 U mg–1 and the KM value for 6-phospho-D-gluconate is 0.3 mM.[4][10]
Experimental Protocols
Due to its transient nature, the direct synthesis and isolation of this compound are not practical for most research applications. Instead, its formation and consumption are typically studied in the context of the enzymes that metabolize it.
In-situ Generation and Study of this compound
The following workflow outlines a general approach to study the biochemical properties of this compound by observing the enzymatic reactions it participates in.
Assay for 6-Phosphogluconate Dehydrogenase Activity
This protocol is adapted from commercially available assay kits and literature.[11][12][13][14]
Principle: The activity of 6-phosphogluconate dehydrogenase is determined by monitoring the rate of NADPH production, which is measured by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0)
-
6-Phospho-D-gluconate (substrate) solution (e.g., 10 mM)
-
NADP+ solution (e.g., 10 mM)
-
Purified 6-phosphogluconate dehydrogenase or cell/tissue lysate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing assay buffer, 6-phospho-D-gluconate, and NADP+.
-
Sample Preparation: Prepare serial dilutions of the enzyme or lysate.
-
Assay Initiation: Add the enzyme/lysate to the reaction mix in the microplate wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes).
-
Calculation: Determine the rate of change in absorbance (ΔA340/min). The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
Assay for 6-Phosphogluconate Dehydratase Activity
This protocol is based on a coupled enzyme assay.[4]
Principle: The formation of KDPG by 6-phosphogluconate dehydratase is coupled to the activity of KDPG aldolase and lactate dehydrogenase. The oxidation of NADH by lactate dehydrogenase is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0)
-
6-Phospho-D-gluconate (substrate) solution (e.g., 10 mM)
-
NADH solution (e.g., 10 mM)
-
KDPG aldolase
-
Lactate dehydrogenase
-
Purified 6-phosphogluconate dehydratase or cell extract
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing assay buffer, NADH, KDPG aldolase, and lactate dehydrogenase.
-
Sample Preparation: Prepare serial dilutions of the 6-phosphogluconate dehydratase.
-
Pre-incubation: Add the enzyme to the reaction mix and pre-incubate for a few minutes at the desired temperature (e.g., 37°C).
-
Assay Initiation: Initiate the reaction by adding the substrate, 6-phospho-D-gluconate.
-
Measurement: Monitor the decrease in absorbance at 340 nm in a kinetic mode.
-
Calculation: The rate of NADH oxidation is proportional to the activity of 6-phosphogluconate dehydratase.
Conclusion
This compound, despite its transient existence, is a cornerstone intermediate in central carbon metabolism. Its strategic position in both the Pentose Phosphate and Entner-Doudoroff pathways underscores its importance in generating reducing power, biosynthetic precursors, and in the metabolic diversity of microorganisms. A thorough understanding of its biochemical properties and the enzymes that govern its flux is critical for researchers in metabolic engineering, drug discovery targeting microbial pathways, and for scientists investigating the regulation of cellular metabolism. The experimental approaches detailed herein provide a framework for the further elucidation of the role of this important, yet elusive, molecule.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. KEGG COMPOUND: C01218 [kegg.jp]
- 3. PubChemLite - this compound (C6H11O10P) [pubchemlite.lcsb.uni.lu]
- 4. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 5. Phosphogluconate dehydratase - Wikipedia [en.wikipedia.org]
- 6. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. content.abcam.com [content.abcam.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 6-Phospho-2-dehydro-D-gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phospho-2-dehydro-D-gluconate is a pivotal but transient metabolic intermediate in two central carbohydrate metabolism pathways: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway.[1][2] Its fleeting existence within the cellular environment presents significant challenges for direct structural elucidation. This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, drawing upon available computational data, comparative analysis of related stable compounds, and its integral role within key metabolic networks. While direct experimental data on the isolated molecule is scarce, this document consolidates the current understanding to support further research and drug development endeavors.
Physicochemical and Computed Structural Properties
Due to its instability, the structural characterization of this compound relies heavily on computational methods and data from chemical databases. Its systematic name is (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid.[1][2]
| Property | Value | Source |
| Molecular Formula | C6H11O10P | KEGG[3] |
| Molecular Weight | 274.12 g/mol | KEGG[3] |
| Exact Mass | 274.0090 Da | KEGG[3] |
| Computed IUPAC Name | (3R,4S)-3,4-dihydroxy-5-oxo-6-phosphonatooxyhexanoate | PubChem[4] |
| InChI Key | OLUPOJQIFXQXIT-CVYQJGLWSA-K | PubChem[4] |
| Canonical SMILES | C(C(C(C(=O)C(=O)O)O)O)OP(=O)(O)O | PubChem |
Comparative Spectroscopic Data
¹H and ¹³C NMR Data for 6-Phospho-D-gluconic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data for 6-phospho-D-gluconic acid can be used as a benchmark.
| ¹H NMR (D₂O) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1 | 4.15 | d | 2.8 |
| H2 | 4.05 | t | 2.8 |
| H3 | 3.80 | t | 2.8 |
| H4 | 3.95 | m | |
| H5 | 4.10 | m |
Source: Human Metabolome Database (HMDB) and various literature sources.
| ¹³C NMR (D₂O) | Chemical Shift (ppm) |
| C1 | 176.5 |
| C2 | 72.8 |
| C3 | 72.1 |
| C4 | 71.5 |
| C5 | 74.5 |
| C6 | 66.0 |
Source: Human Metabolome Database (HMDB) and various literature sources.
Mass Spectrometry Data for 6-Phospho-D-gluconic Acid
Mass spectrometry provides information about the mass-to-charge ratio of ions, which is crucial for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural insights.
| Mass Spectrometry (Negative Ion Mode) | m/z | Relative Abundance | Proposed Fragment |
| [M-H]⁻ | 275.02 | 100% | Parent Ion |
| 197.02 | 45% | [M-H-PO₃H₃]⁻ | |
| 96.96 | 80% | [PO₄H₂]⁻ |
Source: METLIN and other mass spectrometry databases.
Metabolic Pathways Involving this compound
This compound is a key intermediate in the oxidative phase of the Pentose Phosphate Pathway and is related to the Entner-Doudoroff pathway.
The Pentose Phosphate Pathway (PPP)
The PPP is a fundamental metabolic pathway that runs parallel to glycolysis.[5] Its primary roles are to generate NADPH for reductive biosynthesis and to produce precursors for nucleotide synthesis.[1] this compound is formed from 6-phospho-D-gluconate by the enzyme 6-phosphogluconate dehydrogenase. This is an oxidative decarboxylation step that also produces NADPH.[5]
References
An In-depth Technical Guide on the Role of 6-Phospho-2-Dehydro-D-Gluconate's Precursor in NADPH Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of 6-phosphogluconate, the precursor to the transient intermediate 6-phospho-2-dehydro-D-gluconate (more accurately described as 3-keto-6-phosphogluconate), in the production of NADPH. This process is a cornerstone of cellular metabolism, particularly within the pentose phosphate pathway (PPP), and holds significant implications for antioxidant defense, reductive biosynthesis, and the development of therapeutic strategies.
Core Concepts: The Pentose Phosphate Pathway and NADPH
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs in parallel with glycolysis.[1] Its primary functions are anabolic rather than catabolic, focusing on the generation of two key products: NADPH and the precursors for nucleotide biosynthesis.[1][2] The PPP is divided into two distinct phases: the oxidative phase, which is irreversible and responsible for NADPH production, and the non-oxidative phase, which involves the reversible interconversion of sugars.[1][3]
NADPH, a phosphorylated derivative of NADH, serves as the primary currency of reducing equivalents for a multitude of biosynthetic reactions, including the synthesis of fatty acids, steroids, and nucleic acids.[2][4] Crucially, NADPH is indispensable for maintaining cellular redox homeostasis by regenerating the reduced form of glutathione, a potent antioxidant that neutralizes reactive oxygen species (ROS).[2] This protective role is especially vital in cells exposed to high levels of oxidative stress, such as erythrocytes.[1]
The Central Reaction: 6-Phosphogluconate Dehydrogenase
The key enzymatic step connecting 6-phosphogluconate to NADPH production is catalyzed by 6-phosphogluconate dehydrogenase (6PGD) . This enzyme facilitates the oxidative decarboxylation of 6-phospho-D-gluconate to D-ribulose 5-phosphate.[5][6] This reaction is the second of two NADPH-producing steps in the oxidative arm of the PPP.[4]
The reaction proceeds through a proposed sequential mechanism. First, 6-phosphogluconate is oxidized to the unstable intermediate 3-keto-6-phosphogluconate, with the concurrent reduction of NADP+ to NADPH.[5] Subsequently, this intermediate undergoes decarboxylation to yield ribulose 5-phosphate and carbon dioxide.[5]
Signaling Pathway of the Oxidative Pentose Phosphate Pathway
Caption: Oxidative phase of the Pentose Phosphate Pathway.
Quantitative Data
The kinetic parameters of 6PGD and the intracellular concentrations of its substrate and product are crucial for understanding the regulation and flux through this pathway. The following tables summarize key quantitative data from various sources.
Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGD)
| Organism/Tissue | Substrate | Km (µM) | Vmax | Inhibitor (Ki in µM) | Reference |
| Bass Liver | 6-Phosphogluconate | 26.66 | - | Phosphoenolpyruvate (540) | [7] |
| Bass Liver | NADP+ | 0.88 | - | Phosphoenolpyruvate (150) | [7] |
| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 U/mg | NADPH (31.91 ± 1.31) | [8] |
| Rat Small Intestine | NADP+ | 53.03 ± 1.99 | 8.91 ± 1.92 U/mg | - | [8] |
| Rat Liver (Periportal) | 6-Phosphogluconate | 870 ± 120 | 10.84 ± 0.33 µmol H2 cm-3 min-1 | - | [9] |
| Rat Liver (Pericentral) | 6-Phosphogluconate | 1360 ± 100 | 17.19 ± 1.73 µmol H2 cm-3 min-1 | - | [9] |
| Corynebacterium glutamicum | 6-Phosphogluconate | 340 | 1140 min-1 (kcat) | - | [10] |
| Corynebacterium glutamicum | NADP+ | 160 | 1026 min-1 (kcat) | - | [10] |
| Rat Lung | - | - | - | Levofloxacin (noncompetitive) | [11] |
Table 2: Intracellular Concentrations of 6-Phosphogluconate and NADPH
| Organism/Cell Type | Condition | 6-Phosphogluconate (µM) | NADPH (µM) | NADP+/NADPH Ratio | Reference |
| Deinococcus radiodurans | - | Extremely high | Lower than NAD(H) | - | [4] |
| Regulatory T cells (Tregs) | 6PGD-deficient | - | - | Altered | [12][13] |
| Yeast (Kluyveromyces lactis) | Fermentative growth | - | Accumulated | - | [14] |
Experimental Protocols
Accurate quantification of 6PGD activity and the intracellular concentrations of 6-phosphogluconate and NADPH is essential for research in this area. The following are detailed methodologies for key experiments.
Assay for 6-Phosphogluconate Dehydrogenase (6PGD) Activity
This protocol is based on the spectrophotometric measurement of NADPH production at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl or Glycylglycine-NaOH, pH 7.5-8.0.
-
Substrate Solution: 100 mM 6-phospho-D-gluconate trisodium salt.
-
Cofactor Solution: 50 mM NADP+.
-
MgCl2 Solution: 1 M.
-
Enzyme sample (cell lysate or purified enzyme).
-
Spectrophotometer capable of reading at 340 nm.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 6-phosphogluconate solution, NADP+ solution, and MgCl2 solution. A typical final concentration in a 1 mL reaction would be: 50 mM buffer, 2 mM 6-phosphogluconate, 0.5 mM NADP+, and 10 mM MgCl2.
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for 3-5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the enzyme sample to the cuvette and mix thoroughly.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the rate of increase in absorbance (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).
-
Calculate the enzyme activity, typically expressed as units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Experimental Workflow for 6PGD Activity Assay
Caption: Workflow for 6PGD spectrophotometric assay.
Quantification of Intracellular NADPH
Several commercial kits are available for the sensitive detection of NADPH. The following is a general protocol based on an enzyme cycling reaction.
Materials:
-
NADP/NADPH Assay Kit (e.g., from Abcam or Sigma-Aldrich).
-
Extraction Buffer: Provided in the kit, often a buffer that preserves NADPH while degrading NADP+ for specific measurement.
-
Cell or tissue samples.
-
Microplate reader (colorimetric or fluorometric).
Procedure:
-
Sample Preparation:
-
Harvest cells or tissue and wash with cold PBS.
-
Homogenize the sample in the provided extraction buffer on ice.
-
To measure NADPH specifically, the extract is often heated to degrade NADP+.
-
Centrifuge to remove insoluble material.
-
-
Assay:
-
Prepare a standard curve using the provided NADPH standard.
-
Add the prepared sample and standards to a 96-well plate.
-
Add the reaction mixture, which typically contains an enzyme that specifically recognizes NADPH in a cycling reaction to amplify the signal.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Add a developer solution that reacts with the product of the cycling reaction to produce a colorimetric or fluorescent signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Calculation:
-
Determine the NADPH concentration in the samples by comparing their readings to the standard curve.
-
Quantification of Intracellular 6-Phosphogluconate
This protocol is based on a colorimetric assay where 6-phosphogluconate is converted to a product that can be measured.
Materials:
-
6-Phosphogluconate Assay Kit (e.g., from Abcam).
-
Assay Buffer: Provided in the kit.
-
Cell or tissue samples.
-
Microplate reader (colorimetric).
Procedure:
-
Sample Preparation:
-
Harvest cells or tissue and wash with cold PBS.
-
Resuspend in the provided assay buffer and homogenize on ice.
-
Centrifuge to remove insoluble material.
-
-
Assay:
-
Prepare a standard curve using the provided 6-phosphogluconate standard.
-
Add the prepared sample and standards to a 96-well plate.
-
Add the reaction mix, which contains 6PGD and a probe that is reduced by the NADH generated in a coupled reaction.
-
Incubate at 37°C for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
Calculation:
-
Determine the 6-phosphogluconate concentration in the samples by comparing their readings to the standard curve.
-
Conclusion and Future Directions
The oxidative decarboxylation of 6-phosphogluconate by 6PGD is a critical node in cellular metabolism, directly linking glucose metabolism to the production of NADPH. This process is fundamental for maintaining redox balance and providing the necessary reducing power for biosynthesis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to investigate the intricate regulation of this pathway and its implications in health and disease.
Future research in this area will likely focus on the development of specific inhibitors of 6PGD as potential therapeutic agents for cancer and other diseases characterized by altered metabolism and oxidative stress. Furthermore, a deeper understanding of the allosteric regulation of 6PGD and its interplay with other metabolic pathways will be crucial for a complete picture of cellular metabolic networks. The methodologies outlined here provide the necessary tools to pursue these exciting avenues of research.
References
- 1. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of intracellular NAD+/NADH levels. [bio-protocol.org]
- 3. Evaluation of a Novel Quantitative Test for Glucose-6-Phosphate Dehydrogenase Deficiency: Bringing Quantitative Testing for Glucose-6-Phosphate Dehydrogenase Deficiency Closer to the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extremely high intracellular concentration of glucose-6-phosphate and NAD(H) in Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cohesionbio.com [cohesionbio.com]
- 7. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structures of 6-Phosphogluconate Dehydrogenase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elifesciences.org [elifesciences.org]
- 14. Intracellular NADPH Levels Affect the Oligomeric State of the Glucose 6-Phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Localization of 6-Phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phospho-2-dehydro-D-gluconate is a pivotal metabolic intermediate situated at the crossroads of two major carbohydrate metabolism pathways: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. Its transient nature and critical roles in generating reducing power and biosynthetic precursors underscore the importance of understanding its subcellular compartmentalization. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing the metabolic pathways in which it participates, the subcellular location of the associated enzymes, and the experimental methodologies used to elucidate its distribution. While direct quantitative measurements of its subcellular concentrations are scarce, a substantial body of evidence points towards a primary cytosolic localization in most organisms.
Introduction
This compound is a six-carbon sugar phosphate that serves as a key intermediate in cellular metabolism. Its significance stems from its position within the oxidative phase of the Pentose Phosphate Pathway (PPP), a ubiquitous metabolic route, and the Entner-Doudoroff (ED) pathway, which is prominent in many prokaryotes and has been identified in some eukaryotes. The localization of this metabolite is intrinsically linked to the subcellular placement of the enzymes that produce and consume it. This guide will delve into the evidence supporting its localization and the experimental approaches available to study it.
Metabolic Pathways Involving this compound
The cellular context of this compound is defined by its participation in the following pathways:
The Pentose Phosphate Pathway (PPP)
The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, a crucial reductant for biosynthetic reactions and for combating oxidative stress, and for producing precursors for nucleotide synthesis.[1] The reactions of the PPP predominantly occur in the cytosol of most organisms.[2][3] In plants, many of the steps of the PPP take place in plastids.[2]
The formation of a transient this compound intermediate occurs during the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH).[4][5]
The Entner-Doudoroff (ED) Pathway
The ED pathway is a primary route for glucose catabolism in many Gram-negative bacteria and some Gram-positive bacteria and archaea.[6][7] It is generally considered a cytosolic pathway in prokaryotes.[8] More recently, evidence for a functional ED pathway has been found in some eukaryotes, including cyanobacteria, algae, mosses, ferns, and plants, where the key enzymes appear to have been acquired through endosymbiotic gene transfer from the cyanobacterial ancestor of plastids.[6][9][10]
In the ED pathway, 6-phospho-D-gluconate is dehydrated by 6-phosphogluconate dehydratase (Edd) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), with this compound as a likely enzyme-bound intermediate.[11]
Cellular Localization of Key Enzymes
The localization of this compound is dictated by the subcellular residence of the enzymes that catalyze its formation and conversion.
6-Phosphogluconate Dehydrogenase (6PGDH)
This key enzyme of the PPP is predominantly found in the cytosol in most eukaryotic cells.[12][13] This cytosolic localization strongly supports the presence of its product's precursor, this compound, in the same compartment. In some bacteria, such as Gluconacetobacter diazotrophicus, a membrane-associated form of 6PGDH has been identified in addition to the soluble cytosolic form.[14]
6-Phosphogluconate Dehydratase (Edd) and KDPG Aldolase (Eda)
In prokaryotes where the ED pathway is prevalent, the enzymes 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda) are typically located in the cytoplasm .[8][11] The localization of these enzymes in the eukaryotes that possess the ED pathway is an area of ongoing research, with evidence suggesting a plastidial location in plants, consistent with its endosymbiotic origin.[9]
Quantitative Data on Subcellular Localization
| Cellular Compartment | Organism Type | Pathway | Evidence for Localization of this compound | Quantitative Data |
| Cytosol | Eukaryotes (most) | Pentose Phosphate Pathway | Predominantly cytosolic localization of 6-phosphogluconate dehydrogenase (6PGDH).[2][3][12][13] | Not available |
| Cytoplasm | Prokaryotes | Pentose Phosphate Pathway, Entner-Doudoroff Pathway | Cytoplasmic localization of PPP and ED pathway enzymes.[8][11] | Not available |
| Plastids | Plants, Algae | Pentose Phosphate Pathway, Entner-Doudoroff Pathway | Presence of PPP and ED pathway enzymes.[2][9] | Not available |
| Mitochondria | Eukaryotes | - | Limited to no direct evidence. | Not available |
Experimental Protocols
Determining the subcellular localization of a metabolite like this compound requires a combination of techniques, from subcellular fractionation to sensitive analytical methods.
Subcellular Fractionation
This is a foundational technique to separate different cellular organelles.
Protocol: Differential Centrifugation for Isolation of Cytosolic and Mitochondrial Fractions
-
Homogenization: Homogenize fresh tissue or cultured cells in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) using a Dounce or Potter-Elvehjem homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Intermediate-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
High-Speed Centrifugation (Ultracentrifugation): The resulting supernatant represents the cytosolic fraction. This can be further centrifuged at very high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet microsomes, yielding a purer cytosolic fraction.
-
Washing: The mitochondrial pellet should be washed by resuspension in the homogenization buffer and re-centrifugation to minimize cytosolic contamination.
-
Purity Assessment: The purity of the fractions should be assessed by measuring the activity of marker enzymes (e.g., lactate dehydrogenase for cytosol and citrate synthase for mitochondria).
Enzymatic Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity
Measuring the activity of 6PGDH in different subcellular fractions provides indirect evidence for the location of this compound formation. Commercial kits are available for this purpose.
Principle: The activity of 6PGDH is determined by monitoring the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.[15]
Procedure (based on commercially available kits):
-
Sample Preparation: Prepare lysates from whole cells or subcellular fractions in the provided assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing the 6-phosphogluconate substrate and the developer probe.
-
Reaction Initiation: Add the sample to the reaction mix in a 96-well plate.
-
Measurement: Immediately measure the absorbance at 450-460 nm (for colorimetric assays) or 340 nm (for direct NADPH measurement) in a kinetic mode at 37°C for 30-60 minutes.
-
Calculation: The rate of change in absorbance is proportional to the 6PGDH activity in the sample.
Detection of 2-keto-3-deoxy-6-phosphogluconate (KDPG) by LC-MS/MS
This method, used for a related metabolite in the ED pathway, can be adapted for the detection and quantification of this compound.[16]
Principle: Liquid chromatography is used to separate the metabolite of interest from other cellular components, followed by tandem mass spectrometry for sensitive and specific detection and quantification.
Protocol Outline:
-
Metabolite Extraction: Extract metabolites from subcellular fractions using a cold solvent mixture (e.g., methanol:water or acetonitrile:methanol:water).
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography column (e.g., a reversed-phase or HILIC column).
-
Mass Spectrometry Analysis: Perform analysis using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Visualizations
Signaling Pathways
Caption: Oxidative Phase of the Pentose Phosphate Pathway.
Caption: The Entner-Doudoroff Pathway.
Experimental Workflows
Caption: Subcellular Fractionation Workflow.
Conclusion
While direct quantitative measurements of this compound in different subcellular compartments remain an area for future research, the combination of enzyme localization studies and advanced metabolomic techniques provides a robust framework for inferring its primary cellular residence. For drug development professionals, targeting the enzymes that produce or consume this intermediate would likely require strategies that ensure drug delivery to the cytosol or, in the case of certain organisms, the plastids. Further investigation into the subcellular dynamics of this metabolite, particularly in response to metabolic stress or disease states, will be crucial for a complete understanding of its role in cellular physiology and pathology.
References
- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. proteopedia.org [proteopedia.org]
- 5. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Entner–Doudoroff pathway is an overlooked glycolytic route in cyanobacteria and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Entner-Doudoroff Pathway Is Obligatory for Gluconate Utilization and Contributes to the Pathogenicity of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Phosphogluconate Dehydrogenase Links Cytosolic Carbohydrate Metabolism to Protein Secretion via Modulation of Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Phosphogluconate Dehydrogenase Links Cytosolic Carbohydrate Metabolism to Protein Secretion via Modulation of Glutathione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The structure of a novel membrane-associated 6-phosphogluconate dehydrogenase from Gluconacetobacter diazotrophicus (Gd6PGD) reveals a subfamily of short-chain 6PGDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nipro.co.jp [nipro.co.jp]
- 16. researchgate.net [researchgate.net]
The Central Role of 6-Phospho-2-dehydro-D-gluconate in Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in harsh tumor microenvironments. The pentose phosphate pathway (PPP) is a critical metabolic route that diverges from glycolysis to produce NADPH, for antioxidant defense and reductive biosynthesis, and ribose-5-phosphate, a precursor for nucleotide synthesis. This technical guide delves into the core of the oxidative PPP, focusing on the transient yet pivotal intermediate, 6-phospho-2-dehydro-D-gluconate (also known as 2-keto-6-phosphogluconate), and its associated enzymes, 6-phosphogluconolactonase (PGLS) and 6-phosphogluconate dehydrogenase (6PGD). Upregulation of the oxidative PPP is a common feature in many cancers, and targeting its key components presents a promising therapeutic strategy. This document provides an in-depth overview of the biochemical significance of this pathway, quantitative data on enzyme expression in various cancers, detailed experimental protocols for its investigation, and visualization of the intricate signaling networks that regulate its activity.
Introduction: The Oxidative Pentose Phosphate Pathway in Cancer
Cancer cells exhibit a heightened demand for NADPH to counteract the increased production of reactive oxygen species (ROS) associated with accelerated metabolism and to support the synthesis of fatty acids and non-essential amino acids.[1][2] Simultaneously, the demand for nucleotides is elevated to sustain DNA replication and RNA synthesis. The oxidative branch of the PPP directly addresses these needs.
The pathway begins with the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone by glucose-6-phosphate dehydrogenase (G6PD), generating the first molecule of NADPH. Subsequently, 6-phosphogluconolactonase (PGLS) hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate. It is at this juncture that the unstable intermediate this compound is formed during the subsequent enzymatic reaction. Finally, 6-phosphogluconate dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, producing a second molecule of NADPH.[3]
While this compound is a transient intermediate in the 6PGD-catalyzed reaction, its flux is tightly linked to the overall activity of the oxidative PPP. Elevated expression and activity of both PGLS and 6PGD have been reported in a multitude of cancers, correlating with poor prognosis and promoting cancer cell proliferation, survival, and chemoresistance.[4][5][6]
The Role of this compound and its Flanking Enzymes
Although a direct signaling role for this compound has not been definitively established, its precursor, γ-6-phosphogluconolactone (a byproduct of the oxidative PPP), has been shown to contribute to the activation of AMP-activated protein kinase (AMPK) by inhibiting protein phosphatase 2A (PP2A).[7] This suggests that intermediates of the oxidative PPP, or their derivatives, can function as signaling molecules, creating a feedback loop between metabolism and key cellular regulatory pathways.
The enzymes that produce and consume the direct precursor and product of this compound, PGLS and 6PGD, are critical control points in the pathway.
-
6-Phosphogluconolactonase (PGLS): This enzyme is crucial for preventing the accumulation of 6-phosphoglucono-δ-lactone, which can spontaneously rearrange to the more stable but metabolically inert γ-isomer.[8] By efficiently hydrolyzing the δ-lactone, PGLS ensures a continuous flux through the oxidative PPP.[9] Knockdown of PGLS has been shown to impair proliferation, migration, and invasion of cancer cells and increase oxidative stress.[5][10]
-
6-Phosphogluconate Dehydrogenase (6PGD): As the second NADPH-producing enzyme in the pathway, 6PGD is a vital contributor to the cellular antioxidant capacity and biosynthetic potential. Its inhibition leads to reduced cancer cell proliferation, decreased lipogenesis, and elevated ROS levels.[11] Furthermore, the product of the 6PGD reaction, ribulose-5-phosphate, has been shown to inhibit the LKB1-AMPK signaling pathway, thereby promoting lipogenesis.[11]
Data Presentation: PGLS and 6PGD Expression in Cancer
Analysis of gene expression data from The Cancer Genome Atlas (TCGA) reveals a significant upregulation of both PGLS and PGD (the gene encoding 6PGD) across a wide spectrum of human cancers when compared to corresponding normal tissues. This upregulation underscores the reliance of tumor cells on a highly active oxidative PPP.
| Cancer Type | PGLS mRNA Fold Change (Tumor vs. Normal) | 6PGD mRNA Fold Change (Tumor vs. Normal) |
| Bladder Urothelial Carcinoma (BLCA) | > 2 | > 2 |
| Breast Invasive Carcinoma (BRCA) | > 1.5 | > 1.5 |
| Colon Adenocarcinoma (COAD) | > 2 | > 2 |
| Esophageal Carcinoma (ESCA) | > 2 | > 2.5 |
| Head and Neck Squamous Cell Carcinoma (HNSC) | > 2 | > 2 |
| Kidney Renal Clear Cell Carcinoma (KIRC) | > 2.5 | > 2 |
| Liver Hepatocellular Carcinoma (LIHC) | > 3 | > 2.5 |
| Lung Adenocarcinoma (LUAD) | > 2 | > 2 |
| Lung Squamous Cell Carcinoma (LUSC) | > 2.5 | > 2.5 |
| Prostate Adenocarcinoma (PRAD) | > 1.5 | > 1.5 |
| Stomach Adenocarcinoma (STAD) | > 2.5 | > 2.5 |
| Uterine Corpus Endometrial Carcinoma (UCEC) | > 2 | > 2 |
Table 1: Representative fold changes in PGLS and 6PGD mRNA expression in various cancer types from the TCGA Pan-Cancer Atlas. Data is illustrative and based on publicly available analyses of TCGA data.[9][12]
Signaling Pathways and Regulatory Networks
The activity of the oxidative PPP is not constitutive but is dynamically regulated by a complex network of signaling pathways that respond to cellular stress, nutrient availability, and oncogenic signaling.
Key regulatory inputs include:
-
p53: The tumor suppressor p53 has a dual role. It can inhibit G6PD activity through direct binding, thereby suppressing the PPP.[13] However, under certain stress conditions, p53 can also divert glucose flux towards the PPP to support antioxidant defense and DNA repair.[11][14]
-
AMPK: As a central energy sensor, AMPK is activated under low energy states and generally suppresses anabolic processes. AMPK can inhibit the expression and activity of G6PD, thus downregulating the oxidative PPP.[15]
-
TERT: Telomerase reverse transcriptase, often upregulated in cancer for telomere maintenance, has been shown to increase glucose flux through the PPP by upregulating G6PD.[15][16]
-
Oncogenic Signaling: Pathways frequently activated in cancer, such as PI3K/Akt and Nrf2, promote the expression and activity of PPP enzymes to support cell growth and survival.[4]
Experimental Protocols
Accurate measurement of PPP intermediates and enzyme activities is crucial for understanding the metabolic phenotype of cancer cells and for evaluating the efficacy of targeted therapies.
Quantification of PPP Intermediates by LC-MS/MS
This protocol outlines a general method for the quantification of phosphorylated sugars, including those in the PPP, from cell lysates.
Methodology:
-
Cell Lysis and Metabolite Extraction:
-
Culture cells to the desired confluence.
-
Rapidly quench metabolism by aspirating media and washing with ice-cold saline.
-
Lyse cells and extract metabolites using a cold solvent mixture, typically methanol:chloroform:water (e.g., 5:2:2 v/v/v).
-
Incubate on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate metabolites using a suitable LC method. Hydrophilic interaction liquid chromatography (HILIC) is commonly used for polar metabolites.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in negative electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) for targeted quantification of specific PPP intermediates, including 6-phosphogluconate.
-
PGLS Activity Assay
This is a coupled enzyme assay that spectrophotometrically measures the activity of PGLS.
Principle: PGLS hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate. The subsequent dehydrogenation of 6-phosphogluconate by an excess of 6PGD is coupled to the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.
-
6-phosphoglucono-δ-lactone (substrate)
-
NADP+
-
6-phosphogluconate dehydrogenase (coupling enzyme)
-
Cell or tissue lysate
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, and 6PGD.
-
Add the cell or tissue lysate to the reaction mixture and incubate to establish a baseline.
-
Initiate the reaction by adding 6-phosphoglucono-δ-lactone.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADPH production, which is proportional to the PGLS activity.[17]
6PGD Activity Assay
This assay directly measures the activity of 6PGD by monitoring the production of NADPH.
Principle: 6PGD catalyzes the conversion of 6-phosphogluconate to ribulose-5-phosphate and CO₂, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Glycylglycine-NaOH, pH 7.5.
-
6-phospho-D-gluconate (substrate)
-
NADP+
-
MgCl₂
-
Cell or tissue lysate
Procedure:
-
Prepare a reaction mixture containing assay buffer, 6-phospho-D-gluconate, NADP+, and MgCl₂.
-
Incubate the reaction mixture at 30 °C.
-
Add the cell or tissue lysate to initiate the reaction.
-
Measure the increase in absorbance at 340 nm in a linear range.
-
Calculate the 6PGD activity based on the rate of NADPH formation.
Therapeutic Targeting of the Oxidative PPP
The clear upregulation and critical role of the oxidative PPP in cancer have made its key enzymes attractive targets for therapeutic intervention. Inhibitors of G6PD and 6PGD are being actively investigated.
-
Physcion and S3: These are selective inhibitors of 6PGD that have been shown to reduce cancer cell proliferation and tumor growth in preclinical models.[11] Treatment with these inhibitors leads to an accumulation of 6-phosphogluconate, a decrease in ribulose-5-phosphate and NADPH levels, and a reduction in lipogenesis.[11]
The development of potent and specific inhibitors for PGLS and 6PGD holds promise for a new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells.
Conclusion
This compound, as a central intermediate of the oxidative pentose phosphate pathway, lies at the heart of a critical metabolic hub that is frequently hyperactivated in cancer. While its direct signaling roles are still under investigation, the enzymes responsible for its turnover, PGLS and 6PGD, are demonstrably important for cancer cell proliferation, survival, and resistance to stress. The upregulation of these enzymes across a wide range of tumors highlights the therapeutic potential of targeting this pathway. The experimental protocols and regulatory insights provided in this guide offer a framework for researchers and drug development professionals to further explore the intricacies of PPP metabolism in cancer and to advance the development of novel metabolic therapies.
References
- 1. Crucial role of the pentose phosphate pathway in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Pentose Phosphate Pathway in Tumor - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Phosphogluconolactonase Promotes Hepatocellular Carcinogenesis by Activating Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Phosphogluconate dehydrogenase promotes glycolysis and fatty acid synthesis by inhibiting the AMPK pathway in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. γ-6-phosphogluconolactone, a byproduct of the oxidative pentose phosphate pathway, contributes to AMPK activation through inhibition of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone [frontiersin.org]
- 11. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A feedback loop between the androgen receptor and 6-phosphogluoconate dehydrogenase (6PGD) drives prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-canonical roles for metabolic enzymes and intermediates in malignant progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The complexity of p53-mediated metabolic regulation in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic imaging detects elevated glucose flux through the pentose phosphate pathway associated with TERT expression in low-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic imaging detects elevated glucose flux through the pentose phosphate pathway associated with TERT expression in low-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of 6-phosphogluconate dehydrogenase suppresses esophageal squamous cell carcinoma growth and enhances the anti-tumor effects of metformin via the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
genetic regulation of 6-phospho-2-dehydro-D-gluconate metabolism
An In-depth Technical Guide to the Genetic Regulation of 6-Phospho-2-dehydro-D-gluconate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a central metabolic route for glucose catabolism in many prokaryotes. The genetic regulation of the enzymes responsible for its synthesis and degradation is critical for metabolic flexibility and adaptation. This technical guide provides a comprehensive overview of the core enzymes, the genetic regulatory mechanisms governing them, and detailed experimental protocols for their study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction: The Entner-Doudoroff Pathway and its Key Intermediate
The Entner-Doudoroff (ED) pathway is a metabolic sequence that catabolizes glucose to pyruvate. A key intermediate in this pathway is this compound. The pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phospho-D-gluconate. The formation and subsequent cleavage of this compound represent the core reactions of the ED pathway. This pathway is distinct from the more common Embden-Meyerhof-Parnas (glycolysis) pathway and the Pentose Phosphate Pathway (PPP), although it shares intermediates with the latter.[1][2][3][4] The regulation of this pathway is essential for cellular energy production and biosynthetic precursor supply.
The central reactions involving this compound are catalyzed by two key enzymes:
-
6-phosphogluconate dehydratase (Edd) : Catalyzes the dehydration of 6-phospho-D-gluconate to form this compound.[2]
-
2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda) : Catalyzes the cleavage of this compound's product, KDPG, into pyruvate and glyceraldehyde-3-phosphate.[2]
The genes encoding these enzymes, edd and eda, are often organized in an operon, allowing for coordinated transcriptional control.[2]
Caption: Core reactions of the Entner-Doudoroff (ED) pathway.
Transcriptional Regulation: The Role of HexR
The expression of the ED pathway genes is tightly controlled to match the cell's metabolic state and the availability of carbon sources.[2] In several bacteria, including Neisseria meningitidis, a key transcriptional regulator identified is HexR .[1][5] HexR functions as a repressor, controlling the expression of genes involved in central carbon metabolism, including the edd and eda genes.
In the absence of an inducer (related to glucose metabolism), HexR binds to the promoter regions of its target genes, physically blocking transcription. When an appropriate sugar phosphate is present, it is hypothesized to bind to HexR, causing a conformational change that leads to its dissociation from the DNA, thereby derepressing transcription of the ED pathway genes. This mechanism allows the bacterium to rapidly induce the ED pathway when glucose becomes available.[1][5]
Caption: Repressive action of the HexR regulator on the edd-eda operon.
Quantitative Data Summary
The biochemical properties of the core enzymes have been characterized in various organisms. This data is crucial for metabolic modeling and understanding pathway flux.
Table 1: Key Genes and Enzymes in this compound Metabolism
| Gene | Enzyme Name | Function | Organism Example |
|---|---|---|---|
| edd | 6-Phosphogluconate Dehydratase | Dehydrates 6-phosphogluconate to KDPG | Caulobacter crescentus, Haloferax volcanii |
| eda | KDPG Aldolase | Cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate | Escherichia coli, Haloferax volcanii |
| hexR | HexR Transcriptional Regulator | Represses transcription of edd, eda, and other metabolic genes | Neisseria meningitidis |
Table 2: Kinetic Properties of ED Pathway Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) |
|---|---|---|---|---|
| 6-Phosphogluconate Dehydratase (Edd) | Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 |
| KDPG Aldolase (KDPGA) | Haloferax volcanii | KDPG | 0.29 ± 0.03 | 209 ± 12 |
| KDPG Aldolase (KDPGA) (Reverse Reaction) | Haloferax volcanii | Glyceraldehyde-3-Phosphate | 38 ± 11 | 161 ± 34 |
Data sourced from references[6][7].
Experimental Protocols
Studying the genetic regulation of metabolic pathways requires a multi-faceted approach, combining techniques to probe DNA-protein interactions, gene expression levels, and enzyme function.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is used to identify the genome-wide binding sites of a specific transcription factor, such as HexR.[8][9] This provides direct evidence of a regulator's binding to target promoters.
Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP-Seq).
Detailed Protocol:
-
Cell Cross-linking:
-
Grow cells to the desired density.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 8-10 minutes at room temperature.[10] For transient interactions, a double-cross-linking step with disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[11]
-
Quench the reaction with glycine.
-
-
Chromatin Shearing:
-
Lyse the cells to release the chromatin.
-
Shear the chromatin into fragments of 200-600 bp using sonication. The supernatant containing the sheared chromatin is collected after centrifugation.[10]
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with protein A/G beads.
-
Add a specific antibody against the transcription factor of interest (e.g., anti-HexR) to the sheared chromatin and incubate overnight at 4°C.[10] An IgG antibody should be used as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C in the presence of high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the enriched DNA using phenol-chloroform extraction or a column-based kit.
-
-
Sequencing and Data Analysis:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.[9]
-
Map the sequence reads to a reference genome and use peak-calling algorithms to identify significant enrichment regions, which correspond to the transcription factor's binding sites.
-
RNA Sequencing (RNA-Seq)
RNA-Seq is used to quantify the expression levels of all genes in the genome under different conditions (e.g., with and without glucose, or in a wild-type vs. hexR knockout strain). This reveals which genes are up- or down-regulated in response to a stimulus or the presence of a regulator.
References
- 1. HexR Controls Glucose-Responsive Genes and Central Carbon Metabolism in Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phospho-2-dehydro-D-gluconate is a pivotal intermediate in carbohydrate metabolism, primarily recognized for its role in the Entner-Doudoroff (ED) pathway and its connection to the Pentose Phosphate Pathway (PPP). As a transient species, its study provides critical insights into the metabolic flux and regulatory mechanisms of these essential pathways. This technical guide offers a comprehensive overview of this compound, including its nomenclature, biochemical significance, relevant quantitative data, and detailed experimental protocols for its study.
Nomenclature and Synonyms
This compound is known by several names in scientific literature, which can often be a source of confusion. A clear understanding of its synonyms is crucial for comprehensive literature searches and unambiguous communication in research.
| Synonym | Source/Database |
| 2-Dehydro-6-phospho-D-gluconate | KEGG |
| 6-Phospho-2-keto-D-gluconate | |
| 2-Keto-6-phospho-D-gluconic acid | |
| 6-O-phosphono-D-arabino-hex-2-ulosonic acid | Benchchem[1] |
| 2-Dehydro-D-gluconate 6-phosphate | Benchchem[1], KEGG |
| (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-(phosphonooxy)hexanoic acid | Benchchem[1] |
Biochemical Significance
This compound is a key intermediate in two major metabolic pathways: the Entner-Doudoroff pathway and its intersection with the Pentose Phosphate Pathway.
The Entner-Doudoroff (ED) Pathway
The ED pathway is a primary route for glucose catabolism in many prokaryotes. In this pathway, 6-phospho-D-gluconate is dehydrated by 6-phosphogluconate dehydratase (EDD) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). While the user's query specifically mentions "this compound", the direct product of 6-phosphogluconate dehydratase in the classical ED pathway is 2-keto-3-deoxy-6-phosphogluconate (KDPG) . It is crucial to distinguish between these two molecules. "this compound" is an isomer and a closely related compound. The ED pathway ultimately cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate.
The Pentose Phosphate Pathway (PPP)
The PPP is a fundamental metabolic pathway for the production of NADPH and the synthesis of pentose sugars for nucleotide biosynthesis. The oxidative phase of the PPP involves the dehydrogenation of 6-phospho-D-gluconate by 6-phosphogluconate dehydrogenase (6PGDH) . This reaction yields ribulose-5-phosphate, CO2, and NADPH. This compound can be considered an intermediate or a transition state in this oxidative decarboxylation reaction. The activity of 6PGDH is a critical regulatory point, balancing the cell's need for NADPH for reductive biosynthesis and protection against oxidative stress with the production of precursors for nucleotide synthesis.
Below is a diagram illustrating the central role of 6-phospho-D-gluconate and its conversion in these pathways.
Quantitative Data
Direct quantitative data for this compound is limited due to its transient nature. However, kinetic data for the enzymes that produce and consume its precursor, 6-phospho-D-gluconate, are well-documented and provide valuable insights into the flux through these pathways.
Table 1: Physicochemical Properties of Related Compounds
| Property | 6-phospho-D-gluconic acid | 2-keto-3-deoxy-6-phosphogluconic acid |
| Molecular Formula | C6H13O10P | C6H11O9P |
| Molar Mass | 276.135 g/mol [2] | 258.12 g/mol [3] |
| PubChem CID | 422 | 3080745 |
Table 2: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGDH)
| Organism | Substrate | Km (µM) | Vmax | Inhibitors | Activators | Reference |
| Pig Liver | 6-phospho-D-gluconate | 13.5 | - | NADPH, Mg2+ (>20 mM) | - | J Biol Chem. 1976;251(22):7127-31[4] |
| Bass Liver | 6-phospho-D-gluconate | 26.66 | - | Phosphoenolpyruvate | Mg2+ | Arch Biochem Biophys. 1988;262(1):130-41[5] |
| Candida utilis | 6-phospho-D-gluconate | - | - | - | 6-phospho-D-gluconate (allosteric) | J Biol Chem. 2001;276(13):10125-30[6] |
| Pseudomonas fluorescens | 6-phospho-D-gluconate | - | 121 µmol/min/mg (with NAD+), 23 µmol/min/mg (with NADP+) | - | - | Eur J Biochem. 1983;130(2):359-63[3] |
Experimental Protocols
Detailed methodologies for the analysis of this compound and related metabolites are crucial for research in this area. Below are protocols for key experiments.
Enzymatic Assay of 6-Phosphogluconate Dehydrogenase (6PGDH) Activity
This protocol is adapted from standard spectrophotometric assays that measure the rate of NADPH production.
Principle: The activity of 6PGDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH during the oxidative decarboxylation of 6-phospho-D-gluconate.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 0.2 mM MgCl2.
-
Substrate Solution: 2 mM 6-phospho-D-gluconate (6PG) in assay buffer.
-
Cofactor Solution: 0.5 mM NADP+ in assay buffer.
-
Enzyme Sample: Purified 6PGDH or cell lysate.
-
Spectrophotometer capable of reading at 340 nm.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture in a cuvette by combining the assay buffer, NADP+ solution, and the enzyme sample.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the 6PG substrate solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 340 nm over time. Record readings every 15-30 seconds for 3-5 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.
Workflow Diagram:
Detection and Quantification of this compound and Related Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of metabolites in complex biological samples.
Principle: Metabolites are extracted from biological samples, separated by liquid chromatography, and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
Materials:
-
Biological Sample: Cell culture, tissue homogenate, etc.
-
Extraction Solvent: Cold methanol/water (80:20, v/v).
-
Internal Standard: A structurally similar, stable isotope-labeled compound (e.g., 13C-labeled sugar phosphate).
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Reversed-phase or HILIC chromatography column.
Procedure:
-
Sample Preparation:
-
Quench metabolic activity rapidly by flash-freezing the biological sample in liquid nitrogen.
-
Extract metabolites by adding the cold extraction solvent and the internal standard.
-
Vortex and incubate on ice.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect the target analytes using multiple reaction monitoring (MRM) in negative ion mode. The characteristic transition for KDPG is m/z 257 → 79.[5] A similar approach can be developed for this compound.
-
-
Data Analysis:
-
Quantify the concentration of the target metabolite by comparing its peak area to that of the internal standard and a standard curve prepared with a pure analytical standard.
-
Logical Relationship Diagram:
Conclusion
This compound and its closely related isomers are central to key metabolic pathways that are of significant interest to researchers in basic science and drug development. A thorough understanding of its biochemistry, coupled with robust experimental methodologies, is essential for elucidating the intricate regulation of cellular metabolism and for identifying potential therapeutic targets. This guide provides a foundational resource for professionals engaged in the study of this important metabolic intermediate.
References
- 1. 6-phospho-5-dehydro-2-deoxy-D-gluconate | C6H8O9P-3 | CID 49791953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Phosphogluconic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Keto-3-deoxy-6-phosphogluconic acid | C6H11O9P | CID 3080745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cohesionbio.com [cohesionbio.com]
Methodological & Application
Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a key intermediate in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from glycolysis.[1][2][3] Its availability is crucial for studying the enzymes and regulation of the ED pathway, which is present in many microorganisms, including pathogens. This makes KDPG and the enzymes of the ED pathway potential targets for antimicrobial drug development. This document outlines the enzymatic synthesis of KDPG from 6-phospho-D-gluconate using the enzyme 6-phosphogluconate dehydratase (EDD).
Principle
The enzymatic synthesis of KDPG is achieved through the dehydration of 6-phospho-D-gluconate, a reaction catalyzed by 6-phosphogluconate dehydratase (EDD, EC 4.2.1.12). This enzyme is a key component of the Entner-Doudoroff pathway.[1][2] The reaction is an irreversible dehydration, leading to a high conversion rate of the substrate to the desired product.[2][3]
Signaling Pathway Diagram
Caption: Enzymatic conversion of 6-Phospho-D-gluconate to KDPG.
Quantitative Data Summary
The following table summarizes the kinetic parameters of 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD), a commonly used enzyme for KDPG synthesis.
| Parameter | Value | Source |
| Vmax | 61.6 U/mg | [1][2][3] |
| KM for 6-phosphogluconate | 0.3 mM | [1][2][3] |
| Yield of KDPG | ~90% | [2][3][4] |
Unit definition (U): One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of KDPG, adapted from studies on recombinant 6-phosphogluconate dehydratase.[1][3]
Enzyme Preparation (Recombinant CcEDD)
-
Expression: The gene encoding 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD) is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture: Grow the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Purification: Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication). The His-tagged CcEDD can be purified to apparent homogeneity in a single step using immobilized metal ion affinity chromatography (IMAC) with a Ni-TED column.[1][3]
Enzymatic Synthesis of KDPG
-
Reaction Mixture: Prepare a reaction mixture containing:
-
200 mM HEPES buffer, pH 8.0
-
5 mM MnCl₂
-
2.5 mM 6-phospho-D-gluconate (substrate)
-
Purified 6-phosphogluconate dehydratase (e.g., 8.1 µg)
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking samples at regular intervals. The reaction can be stopped by adding trichloroacetic acid (TCA).[1]
-
Product Quantification: The formation of KDPG can be determined using a coupled enzymatic assay. The KDPG is cleaved by KDPG aldolase to pyruvate and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured to quantify the amount of KDPG formed.[1]
Purification of KDPG
-
Enzyme Removal: After the reaction is complete, the enzyme can be removed by ultrafiltration.
-
Chromatography: The resulting solution containing KDPG can be further purified using anion-exchange chromatography to remove unreacted substrate and other components.
-
Desalting: The purified KDPG fraction can be desalted by size-exclusion chromatography.
-
Lyophilization: The final product can be obtained as a stable powder by lyophilization.
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis and purification of KDPG.
Conclusion
The enzymatic synthesis of 2-keto-3-deoxy-6-phosphogluconate using 6-phosphogluconate dehydratase offers an efficient and specific method for producing this important metabolic intermediate. The high yield and stereospecificity of the enzymatic reaction make it a superior alternative to complex chemical synthesis routes.[2] The availability of recombinant EDD and a straightforward protocol facilitates the production of KDPG for research and drug discovery applications.
References
- 1. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 2. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application and Protocol for the Quantification of 6-Phospho-2-Dehydro-D-Gluconate using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phospho-2-dehydro-D-gluconate is a key metabolic intermediate in the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway.[1] Its quantification is crucial for studying metabolic flux, understanding enzyme kinetics, and identifying potential drug targets that modulate these pathways. This document provides a detailed application note and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). Due to the compound's high polarity and lack of a strong native UV chromophore, direct analysis by standard reversed-phase HPLC-UV is challenging. Therefore, this note details a proposed ion-pair reversed-phase HPLC method and a robust alternative using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Metabolic Significance of this compound
This compound is formed from 6-phospho-D-gluconate through oxidation by the enzyme 6-phosphogluconate dehydrogenase in the oxidative phase of the Pentose Phosphate Pathway. This reaction is a critical source of NADPH, which is essential for reductive biosynthesis and cellular defense against oxidative stress. In the Entner-Doudoroff pathway, a primary route for glucose metabolism in many bacteria, it is also a key intermediate.[1] The accurate measurement of this metabolite can provide significant insights into the metabolic state of cells and tissues.
Caption: Oxidative phase of the Pentose Phosphate Pathway.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
This protocol is designed for the extraction of polar metabolites, including sugar phosphates, from cell cultures or tissue samples.
Materials:
-
Chilled 80% Methanol (-80°C)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge capable of 15,000 x g and 4°C
-
Sample homogenization equipment (for tissues)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of chilled 80% methanol per 1-5 million cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
-
Tissue Homogenization:
-
Excise tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (typically 20-50 mg).
-
Homogenize the tissue in 1 mL of chilled 80% methanol per 25 mg of tissue.
-
-
Extraction:
-
Vortex the cell suspension or tissue homogenate vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
Drying and Reconstitution:
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.
-
Protocol 2: Proposed Ion-Pair Reversed-Phase HPLC-UV Method
This is a proposed method based on established principles for separating phosphorylated compounds.[2][3][4] Optimization will be required for specific applications.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Tetrabutylammonium hydroxide (TBAH) as the ion-pairing agent, adjusted to pH 6.5 with phosphoric acid in water. |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 5 min, linear gradient to 30% B over 20 min, hold at 30% B for 5 min, return to 5% B and equilibrate for 10 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (for end absorbance of the carboxyl group) |
| Injection Volume | 10 µL |
Note: The availability of a commercial analytical standard for this compound should be confirmed prior to method development.
Protocol 3: Alternative HPAEC-PAD Method
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates and sugar phosphates.[5][6][7][8][9]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | High-pH anion-exchange column (e.g., Dionex CarboPac™ PA20 or similar) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | 200 mM Sodium Hydroxide |
| Mobile Phase C | 1 M Sodium Acetate in 200 mM Sodium Hydroxide |
| Gradient | A multi-step gradient optimized for the separation of sugar phosphates. A starting point could be a shallow gradient of sodium acetate in a constant sodium hydroxide background. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode. |
| Injection Volume | 10 µL |
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example templates.
Table 1: Chromatographic Parameters for Standard Compounds
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 6-Phospho-D-gluconate | User Determined | User Determined | User Determined |
| This compound | ** User Determined | User Determined | User Determined ** |
| Fructose-6-Phosphate | User Determined | User Determined | User Determined |
| Glucose-6-Phosphate | User Determined | User Determined | User Determined |
Table 2: Method Validation Parameters
| Parameter | This compound |
| Linearity Range (µg/mL) | User Determined |
| Correlation Coefficient (r²) | User Determined |
| Limit of Detection (LOD) (µg/mL) | User Determined |
| Limit of Quantification (LOQ) (µg/mL) | User Determined |
| Precision (%RSD) | User Determined |
| Accuracy (% Recovery) | User Determined |
Visualization of Experimental Workflow
Caption: General workflow for quantification of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple and rapid method for measuring α-D-phosphohexomutases activity by using anion-exchange chromatography coupled with an electrochemical detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the sensitive and specific quantification of 6-phospho-2-dehydro-D-gluconate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This metabolite is an intermediate in the Entner-Doudoroff pathway, a key metabolic route in several prokaryotes. Its accurate measurement is crucial for studying microbial metabolism, identifying potential antimicrobial targets, and for various biotechnology applications.
Introduction
This compound is a key intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for the catabolism of glucose. The ED pathway is prevalent in many bacteria, including pathogens, but is absent in mammals, making its components attractive targets for novel antimicrobial drug development. Mass spectrometry offers a highly sensitive and specific method for the direct quantification of this and other metabolic intermediates from complex biological matrices.
This document outlines the necessary protocols for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.
Signaling Pathway
The following diagram illustrates the position of this compound in the Entner-Doudoroff pathway.
Caption: The Entner-Doudoroff Pathway highlighting this compound.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization may be required for specific sample types and instrumentation.
Sample Preparation: Extraction from Bacterial Cells
This protocol describes a method for extracting polar metabolites, including this compound, from bacterial cells.
Caption: Workflow for the extraction of polar metabolites from bacterial cells.
Protocol:
-
Quenching: Rapidly quench metabolic activity by adding a cold quenching solution (e.g., 60% methanol buffered with 10 mM HEPES, pre-chilled to -40°C) to the bacterial culture.
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., 5,000 x g for 5 minutes at 4°C) to pellet the cells.
-
Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) containing an internal standard.
-
Cell Lysis: Lyse the cells using a suitable method such as sonication or bead beating, ensuring the sample remains cold.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
LC-MS/MS Method
The following is a suggested starting method for the chromatographic separation and mass spectrometric detection of this compound. This method is based on the analysis of the structurally similar compound 2-keto-3-deoxy-6-phosphogluconate (KDPG) and should be optimized for your specific instrument.[1]
Liquid Chromatography Parameters:
| Parameter | Recommended Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2% B (0-2 min), 2-98% B (2-10 min), 98% B (10-12 min), 98-2% B (12-12.1 min), 2% B (12.1-15 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Based on the structure of this compound (Formula: C6H11O10P, Exact Mass: 274.01)[2], the following MRM transitions can be used as a starting point. The precursor ion will be the [M-H]- ion. The product ions should be determined by infusing a standard of the analyte and performing a product ion scan. A common fragmentation for phosphorylated compounds is the loss of the phosphate group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 273.0 | To be determined | 100 | 30 | 15 |
| Internal Standard (e.g., ¹³C-labeled) | Variable | Variable | 100 | Variable | Variable |
Note: The optimal cone voltage and collision energy should be determined empirically for the specific instrument being used.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting the results from a quantitative analysis of this compound in different sample groups.
Table 1: Quantitative Analysis of this compound
| Sample Group | N | Concentration (µM) ± SD | Peak Area ± SD | Retention Time (min) ± SD |
| Control Group A | 5 | 1.2 ± 0.3 | 1.5e5 ± 0.4e5 | 4.5 ± 0.1 |
| Treatment Group B | 5 | 5.8 ± 1.1 | 7.2e5 ± 1.3e5 | 4.5 ± 0.1 |
| Treatment Group C | 5 | 0.5 ± 0.1 | 0.6e5 ± 0.2e5 | 4.6 ± 0.1 |
Conclusion
This document provides a foundational guide for the mass spectrometry-based analysis of this compound. The provided protocols for sample preparation and LC-MS/MS analysis, along with the illustrative diagrams and data presentation templates, are intended to facilitate research into the Entner-Doudoroff pathway and its significance in various biological systems. Researchers are encouraged to optimize these methods for their specific applications to achieve the highest quality data.
References
Application Notes and Protocols for Enzyme Kinetics Using 6-Phospho-D-Gluconate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phospho-D-gluconate is a key metabolic intermediate in the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway. The enzymes that metabolize this substrate are crucial for cellular redox balance, nucleotide synthesis, and bacterial glucose metabolism. Kinetic analysis of these enzymes, primarily 6-phosphogluconate dehydrogenase (6PGDH) and 6-phosphogluconate dehydratase (EDD), is fundamental to understanding their mechanisms of action and for the development of novel therapeutics targeting these pathways.
These application notes provide a comprehensive overview and detailed protocols for performing enzyme kinetic studies using 6-phospho-D-gluconate as a substrate. The focus is on 6PGDH, a critical enzyme that catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate, generating NADPH in the process.[1]
Data Presentation: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase
The following table summarizes the kinetic parameters of 6-phosphogluconate dehydrogenase from various biological sources. This data is essential for comparative analysis and for designing kinetic experiments.
| Enzyme Source | Substrate(s) | Km (µM) | Vmax | Inhibitors | Kinetic Mechanism | Reference |
| Candida utilis | 6-Phosphogluconate, NADP+ | - | Ratio of oxidative to reductive reaction is 75 | NADPH, ATP-ribose | Rapid Equilibrium Random | [2] |
| Bass Liver | 6-Phosphogluconate, NADP+, Mg2+ | 26.66 (6-PG), 0.88 (NADP+), 3300 (Mg2+) | - | Phosphoenolpyruvate | Random, with 6-PG adding second | [3] |
| Rat Small Intestine | 6-Phosphogluconate, NADP+ | 595 ± 213 (6-PG), 53.03 ± 1.99 (NADP+) | 8.91 ± 1.92 U/mg | NADPH (Ki = 31.91 ± 1.31 µM) | Rapid Equilibrium Random Bi Bi | [4] |
| Sheep Liver | 6-Phosphogluconate, NADP+ | - | - | Ribulose 5-phosphate, 6-sulfogluconate, NADPH, ATP-ribose | Rapid Equilibrium Random | [5] |
| Rat Liver Acinus (PGDH) | 6-Phosphogluconate | 870 ± 120 (periportal), 1360 ± 100 (pericentral) | 10.84 ± 0.33 (periportal), 17.19 ± 1.73 (pericentral) µmol H2 cm-3 min-1 | - | - | [6] |
| Schizosaccharomyces pombe | 6-Phosphogluconate, NADP+ | - | - | - | Equilibrium Random | [7] |
| Yellow Catfish Liver (G6PD) | Glucose-6-Phosphate, NADP+ | 479 (G6P), 29 (NADP+) | 2.83 U/ml | NADPH (Ki = 92 µM) | Sequential | [8] |
| Sheep Brain Cortex (G6PD) | Glucose-6-Phosphate, NADP+ | 72.9 ± 6 (G6P), 64 ± 1 (NADP+) | 2.182 ± 0.064 mmol/min/mg | - | Michaelis-Menten | [9] |
Note: Some data presented is for Glucose-6-Phosphate Dehydrogenase (G6PDH) for comparative purposes as it is the preceding enzyme in the pentose phosphate pathway.
Signaling and Metabolic Pathways
The enzymatic conversion of 6-phospho-D-gluconate is a critical juncture in cellular metabolism. The diagram below illustrates the central role of this substrate in the Pentose Phosphate Pathway.
Caption: Oxidative phase of the Pentose Phosphate Pathway.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for 6-Phosphogluconate Dehydrogenase (6PGDH)
This protocol describes a standard method for determining the kinetic parameters of 6PGDH by monitoring the production of NADPH at 340 nm.
Materials:
-
Purified 6-phosphogluconate dehydrogenase
-
6-Phospho-D-gluconate (substrate)
-
NADP+ (coenzyme)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
MgCl2 (optional, can enhance activity for some enzymes)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Reagent Stocks:
-
1 M Tris-HCl, pH 7.5
-
100 mM 6-Phospho-D-gluconate
-
20 mM NADP+
-
1 M MgCl2
-
-
Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (final volume of 1 mL in the cuvette). The final concentrations should be optimized based on the known or expected Km values. A typical starting point is:
-
50 mM Tris-HCl, pH 7.5
-
Varying concentrations of 6-Phospho-D-gluconate (e.g., 0.1x Km to 10x Km)
-
A saturating concentration of NADP+ (e.g., 5-10x Km for NADP+, typically 0.2-0.5 mM)
-
5 mM MgCl2 (if required)
-
Nuclease-free water to bring the volume to just under 1 mL.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Set the temperature to the desired value (e.g., 25°C or 37°C).
-
-
Assay Measurement:
-
Add the reaction mixture (without the enzyme) to a cuvette and place it in the spectrophotometer to zero the instrument (blank).
-
To initiate the reaction, add a small, known amount of purified 6PGDH to the cuvette, mix quickly by gentle inversion, and start recording the absorbance at 340 nm for 3-5 minutes. The rate should be linear during the initial phase of the reaction.
-
Repeat the measurement for each concentration of 6-phospho-D-gluconate.
-
-
Data Analysis:
-
Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law: v0 (µmol/min) = (ΔA340/min) / εNADPH where εNADPH (the molar extinction coefficient for NADPH) is 6.22 mM-1cm-1.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Experimental Workflow Diagram
References
- 1. 6-phospho-2-dehydro-D-gluconate | Benchchem [benchchem.com]
- 2. Overall kinetic mechanism of 6-phosphogluconate dehydrogenase from Candida utilis. | Semantic Scholar [semanticscholar.org]
- 3. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and chemical mechanisms of the sheep liver 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and kinetic characterization of 6-phosphogluconate dehydrogenase from Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic properties of glucose 6-phosphate dehydrogenase and inhibition effects of several metal ions on enzymatic activity in vitro and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.citius.technology [web.citius.technology]
Application Notes and Protocols for the Crystallization of Enzymes Binding 6-Phospho-2-Dehydro-D-Gluconate and its Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of enzymes that interact with 6-phospho-2-dehydro-D-gluconate, a key intermediate in carbohydrate metabolism. The primary focus of this guide is on 6-phosphogluconate dehydrogenase (6PGDH), a well-characterized enzyme for which numerous crystallization studies have been published. Additionally, we address 6-phosphogluconate dehydratase, another enzyme of interest, although detailed crystallization data for it is less readily available in the public domain.
Introduction to Target Enzymes
6-Phosphogluconate Dehydrogenase (6PGDH) is the third enzyme in the pentose phosphate pathway (PPP) and catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate, producing NADPH in the process.[1][2][3][4] this compound is a transient intermediate in this reaction. Given its crucial role in cellular biosynthesis and redox balance, 6PGDH is a target of interest for drug development, particularly in oncology and infectious diseases. The enzyme is typically a homodimer or homotetramer.[3][5]
6-Phosphogluconate Dehydratase (Edd) is a key enzyme in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for glucose catabolism in many prokaryotes. It catalyzes the dehydration of 6-phosphogluconate to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), with this compound as a likely intermediate. While the enzyme has been characterized biochemically, detailed protocols for its crystallization are not widely reported in scientific literature.
Signaling and Metabolic Pathways
The enzymes discussed are central to two critical metabolic pathways: the Pentose Phosphate Pathway and the Entner-Doudoroff Pathway. Understanding these pathways is essential for contextualizing the function of the target enzymes.
Caption: The Pentose Phosphate Pathway, highlighting the oxidative phase where 6-phosphogluconate dehydrogenase (6PGDH) is active.
Caption: The Entner-Doudoroff Pathway, showing the role of 6-phosphogluconate dehydratase (Edd).
Experimental Workflow for Enzyme Crystallization
The general workflow for obtaining high-quality protein crystals suitable for X-ray diffraction studies is a multi-step process that requires careful optimization at each stage.
Caption: A generalized experimental workflow for protein crystallization and structure determination.
Crystallization of 6-Phosphogluconate Dehydrogenase (6PGDH)
Data Presentation: Crystallization Conditions and Diffraction Data
The following tables summarize the crystallization conditions and diffraction data for 6PGDH from various organisms as reported in the literature.
| Organism | Protein Conc. | Precipitant Solution | Temperature | Method | Reference |
| Lactococcus lactis | Not specified | 0.2 M ammonium acetate, 0.1 M sodium citrate, 30% (w/v) PEG 4000 | Room Temp. | Sitting/Hanging Drop | [1] |
| Corynebacterium glutamicum (apo) | 41.25 mg/mL | 0.2 M magnesium chloride, 0.1 M Tris-HCl pH 7.0, 10% (w/v) PEG 8000 | Not specified | Not specified | [2] |
| Corynebacterium glutamicum (NADP complex) | 41.25 mg/mL | 0.3 M magnesium formate, 15% (w/v) PEG 3350 | Not specified | Not specified | [2] |
| Gluconobacter oxydans | 15 mg/mL | 2 M Ammonium Sulfate, 5% (v/v) 2-propanol | 18 °C | Sitting Drop | |
| Leishmania donovani | Not specified | 40 mM magnesium formate, 24% PEG 3000 (in presence of 1 mM 6PG and 1 mM NADP+) | Room Temp. | Sitting Drop | |
| Sheep liver | Not specified | Ammonium Sulfate, 50 mM phosphate pH 6.5 | Not specified | Not specified | [6] |
| Organism | Space Group | Unit Cell Parameters (Å) | Resolution (Å) | Reference |
| Lactococcus lactis | F222 | a=70.4, b=105.7, c=474.6 | 2.2 | [1] |
| Corynebacterium glutamicum (apo) | P 21 21 21 | a=63.9, b=120.3, c=152.6 | 2.4 | [2] |
| Corynebacterium glutamicum (NADP complex) | P 21 21 21 | a=64.0, b=119.47, c=153.45 | 1.9 | [2] |
| Leishmania donovani | Not specified | Not specified | 3.1 | |
| Sheep liver | C2221 | a=72.72, b=148.2, c=102.9 | 6.0 | [6] |
Experimental Protocols
Protocol 1: Crystallization of Corynebacterium glutamicum 6PGDH (Apo Form)
This protocol is adapted from the methods described for the crystallization of the apo form of 6PGDH from Corynebacterium glutamicum.[2]
1. Protein Preparation:
- The gene encoding 6PGDH is cloned into an appropriate expression vector (e.g., pET-30a) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)-T1R).
- Cells are cultured in Luria Bertani (LB) medium containing the appropriate antibiotic at 37°C until an OD600 of 0.6 is reached.
- Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for 18-20 hours at 18°C.
- Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 40 mM Tris-HCl, pH 8.0), and lysed by sonication.
- The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
- The purified protein is concentrated to 41.25 mg/mL in a buffer containing 40 mM Tris-HCl, pH 8.0.
2. Crystallization:
- The hanging or sitting drop vapor diffusion method is used for crystallization trials.
- Mix 1 µL of the protein solution with 1 µL of the reservoir solution on a siliconized cover slip or in the well of a crystallization plate.
- The reservoir solution consists of 0.2 M magnesium chloride, 0.1 M Tris-HCl pH 7.0, and 10% (w/v) polyethylene glycol 8000.
- The drops are equilibrated against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).
- Crystals should appear within a few days to a week.
3. Crystal Handling and Data Collection:
- Crystals are carefully harvested using a cryo-loop.
- For cryo-protection, crystals are briefly soaked in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
Protocol 2: Crystallization of Lactococcus lactis 6PGDH
This protocol is based on the crystallization of 6PGDH from Lactococcus lactis.[1]
1. Protein Preparation:
- Follow a similar protein expression and purification procedure as described in Protocol 1, adapting the specific buffers and chromatography resins as needed for the L. lactis enzyme.
- The final purified protein should be in a suitable buffer for crystallization.
2. Crystallization:
- Employ either the hanging or sitting drop vapor diffusion method at room temperature.
- Mix 5 µL of the protein solution with 1 µL of the reservoir solution.
- The reservoir solution contains 0.2 M ammonium acetate, 0.1 M sodium citrate, and 30% (w/v) PEG 4000.
- Equilibrate the drops against a larger volume of the reservoir solution.
- Well-defined block-like crystals are expected to grow over a period of two weeks.
3. Crystal Handling and Data Collection:
- Follow the same general procedure for crystal harvesting, cryo-protection, and data collection as outlined in Protocol 1.
Crystallization of 6-Phosphogluconate Dehydratase (Edd)
Researchers interested in crystallizing Edd should consider the following general strategies:
-
Homologue Screening: Express and purify Edd from various bacterial and archaeal species to identify a homolog that is more amenable to crystallization.
-
Construct Engineering: Design and test different protein constructs, such as truncations of flexible N- or C-terminal regions, to improve crystal packing.
-
Extensive Screening: Utilize a wide range of commercially available and custom-made crystallization screens to explore a broad chemical space of precipitants, buffers, and additives.
-
Biophysical Characterization: Employ techniques like dynamic light scattering (DLS) and thermal shift assays to assess the homogeneity and stability of the protein sample prior to setting up crystallization trials.
Concluding Remarks
The crystallization of 6-phosphogluconate dehydrogenase has been successfully achieved for the enzyme from several different species, providing valuable structural insights for drug design and mechanistic studies. The protocols and data presented here serve as a strong foundation for researchers aiming to crystallize this important metabolic enzyme. For 6-phosphogluconate dehydratase, further research and publication of successful crystallization conditions are needed to advance the structural biology of the Entner-Doudoroff pathway.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal Structures of 6-Phosphogluconate Dehydrogenase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Developing Inhibitors of 6-Phosphogluconate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies and methodologies for the development of inhibitors targeting 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP) and a promising target for anti-cancer therapies.
Introduction to 6-Phosphogluconate Dehydrogenase (6PGD)
6-Phosphogluconate dehydrogenase is the third enzyme in the oxidative branch of the pentose phosphate pathway (PPP).[1][2] It catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, concomitantly producing the second molecule of NADPH in this pathway.[3] The PPP is crucial for cellular metabolism, providing NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.[3][4]
In numerous cancer types, the PPP is upregulated to meet the high demand for anabolic precursors and to counteract increased oxidative stress.[3][5] Elevated expression and activity of 6PGD have been observed in various cancers, including breast, lung, ovarian, and gastric cancers, and often correlate with poor patient outcomes.[1][2][5][6] Consequently, inhibiting 6PGD has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their metabolic and redox balance, leading to cell cycle arrest, senescence, and apoptosis.[3][5][6]
6PGD Signaling Pathway and Therapeutic Rationale
The primary role of 6PGD is within the oxidative PPP. Inhibition of 6PGD leads to a reduction in NADPH levels and an accumulation of its substrate, 6-phosphogluconate. This disruption has several downstream consequences that can be exploited for therapeutic intervention.
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; _6PGL [label="6-Phosphogluconolactone", fillcolor="#F1F3F4", fontcolor="#202124"]; _6PG [label="6-Phosphogluconate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ru5P [label="Ribulose-5-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleotide_Synthesis [label="Nucleotide Synthesis\n(DNA, RNA)", fillcolor="#FBBC05", fontcolor="#202124"]; G6PD [label="G6PD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; _6PGD [label="6PGD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH_G6PD [label="NADPH", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; NADPH_6PGD [label="NADPH", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Redox_Balance [label="Redox Balance\n(GSH Regeneration)", fillcolor="#FBBC05", fontcolor="#202124"]; Lipogenesis [label="Lipogenesis", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="6PGD Inhibitor\n(e.g., Physcion, S3)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="LKB1-AMPK\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; Senescence [label="Senescence", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Glucose -> G6P; G6P -> _6PGL [label=" G6PD"]; _6PGL -> _6PG; _6PG -> Ru5P [label=" 6PGD"]; Ru5P -> Nucleotide_Synthesis; G6PD -> NADPH_G6PD [dir=none, style=invis]; _6PGD -> NADPH_6PGD [dir=none, style=invis]; G6P -> NADPH_G6PD [label=" NADP+ -> NADPH", arrowhead=open, style=dashed, color="#5F6368"]; _6PG -> NADPH_6PGD [label=" NADP+ -> NADPH", arrowhead=open, style=dashed, color="#5F6368"]; NADPH_6PGD -> Redox_Balance; NADPH_6PGD -> Lipogenesis; Inhibitor -> _6PGD [arrowhead=tee, color="#EA4335", style=bold]; _6PGD -> AMPK [label=" inhibits", arrowhead=tee, style=dashed, color="#5F6368"]; AMPK -> Lipogenesis [arrowhead=tee, style=dashed, color="#5F6368"]; Inhibitor -> p53 [style=dashed, color="#5F6368"]; p53 -> Cell_Cycle_Arrest [style=dashed, color="#5F6368"]; p53 -> Apoptosis [style=dashed, color="#5F6368"]; p53 -> Senescence [style=dashed, color="#5F6368"];
// Invisible edges for alignment NADPH_G6PD -> NADPH_6PGD [style=invis];
{rank=same; G6P; G6PD;} {rank=same; _6PG; _6PGD;} {rank=same; Ru5P; Inhibitor;} } Caption: The role of 6PGD in the Pentose Phosphate Pathway and the effects of its inhibition.
Known Inhibitors of 6PGD
Several small molecule inhibitors of 6PGD have been identified, primarily through screening and structure-based design. The potency of these inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays.
| Inhibitor | Target Cell Line | Assay Type | IC50 (µM) | Reference |
| Physcion | - | Enzymatic | ~38.5 | [7] |
| Physcion | C13* (cisplatin-resistant ovarian cancer) | Cell Viability | ~24.21 | [1][2] |
| Physcion | A549DDP (cisplatin-resistant lung cancer) | Cell Viability | ~55.23 | [1][2] |
| S3 | - | Enzymatic | ~17.8 | [7] |
| S3 | MCF7 (breast cancer) | Cell Viability | ~30 | [6] |
| Pomegranate Peel Extract | - | Enzymatic | 0.090 µg/mL | [8] |
| Pomegranate Peel Extract | MCF-7 (breast cancer) | Cell Viability | 3.138 µg/mL | [8] |
Experimental Protocols
Developing novel 6PGD inhibitors requires a robust pipeline of biochemical and cell-based assays to identify and characterize lead compounds.
Experimental Workflow for 6PGD Inhibitor Screening
// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymatic_Assay [label="Primary Screen:\nIn Vitro 6PGD Enzymatic Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(Potency & Selectivity)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Secondary Screen:\nCell Proliferation/Viability Assay\n(e.g., MTT, Crystal Violet)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Candidate Selection", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies:\n- Cell Cycle Analysis\n- Apoptosis Assays\n- Redox Homeostasis (NADPH/ROS)\n- Metabolic Profiling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy:\nXenograft Models", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Preclinical Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Enzymatic_Assay; Enzymatic_Assay -> Hit_ID [label=" IC50 Determination"]; Hit_ID -> Cell_Proliferation; Cell_Proliferation -> Lead_Selection [label=" IC50 in Cells"]; Lead_Selection -> Mechanism; Mechanism -> In_Vivo; In_Vivo -> End; } Caption: A typical workflow for the screening and validation of 6PGD inhibitors.
Protocol 1: In Vitro 6PGD Enzymatic Activity Assay
This assay measures the enzymatic activity of 6PGD by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.[9][10]
Materials:
-
Recombinant human 6PGD enzyme
-
Assay Buffer: 100 mM Tris-HCl or Glycylglycine-NaOH, pH 7.5
-
Substrate solution: 100 mM 6-phosphogluconate (6-PG)
-
Cofactor solution: 50 mM NADP+
-
MgCl2 solution: 1 M
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, NADP+ solution, and MgCl2 solution.
-
Dispense Reaction Mixture: Pipette the reaction mixture into the wells of a 96-well plate.
-
Add Inhibitor: Add the test compounds at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a positive control (no inhibitor).
-
Add Enzyme: Add the 6PGD enzyme solution to all wells except for the blank.
-
Pre-incubate: Incubate the plate at 30°C or 37°C for 3-5 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding the 6-phosphogluconate substrate solution to all wells.
-
Measure Absorbance: Immediately begin measuring the increase in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of 6PGD inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6PGD inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis:
Protocol 3: Colony Formation Assay
This assay evaluates the long-term effect of an inhibitor on the ability of a single cell to grow into a colony.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
Fixation solution: 4% formaldehyde or methanol
-
Staining solution: 0.5% crystal violet in methanol
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Compound Treatment: After the cells have attached, treat them with the inhibitor at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor.
-
Fixation and Staining:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the fixed colonies with crystal violet solution for 10-20 minutes.
-
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Data Analysis:
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the control.
-
Conclusion
The development of 6PGD inhibitors represents a targeted metabolic approach to cancer therapy. The protocols and information provided herein offer a framework for the identification, characterization, and validation of novel 6PGD inhibitors. By employing a systematic workflow of enzymatic and cell-based assays, researchers can effectively advance promising lead compounds toward preclinical and clinical development, potentially offering new therapeutic options for a variety of cancers.
References
- 1. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
- 2. Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance [mdpi.com]
- 5. 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomegranate Peel Extract as 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor for Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nipro.co.jp [nipro.co.jp]
- 10. cohesionbio.com [cohesionbio.com]
Applications of 6-Phospho-2-dehydro-D-gluconate in Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phospho-2-dehydro-D-gluconate is a key metabolic intermediate situated at the crossroads of two major carbohydrate metabolism pathways: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. Its central position makes it a critical node for regulating the flux of carbon and the production of essential cellular components. In biotechnology, the manipulation of metabolic pathways involving this compound offers significant opportunities for the production of valuable biocompounds and for the development of novel therapeutic strategies. This document provides detailed application notes and experimental protocols related to the biotechnological applications of this pivotal molecule.
Metabolic Significance
This compound is formed from 6-phospho-D-gluconate. In the Pentose Phosphate Pathway , this reaction is catalyzed by 6-phosphogluconate dehydrogenase, leading to the production of ribulose-5-phosphate and NADPH. NADPH is a crucial reducing agent for biosynthetic reactions and for combating oxidative stress[1][2]. In the Entner-Doudoroff pathway , 6-phospho-D-gluconate is dehydrated by 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved to pyruvate and glyceraldehyde-3-phosphate[1][3].
Application Note 1: Metabolic Engineering for Isoprenoid Production
Background: Isoprenoids are a large and diverse class of natural products with wide applications in pharmaceuticals, biofuels, and fragrances. Their biosynthesis is dependent on the supply of the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[4][5][6]. The production of these precursors can be enhanced by increasing the metabolic flux through the Pentose Phosphate Pathway, thereby boosting the supply of NADPH, a vital cofactor for isoprenoid biosynthesis[1][4].
Strategy: Overexpression of key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, can channel more glucose into this pathway. This enhances the generation of NADPH, which is required by the downstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathways for isoprenoid synthesis[1][4][6][7].
Expected Outcome: Increased titers and yields of desired isoprenoid compounds, such as farnesene, bisabolene, or carotenoids.
Application Note 2: Bioproduction of 2-Ketogluconic Acid
Background: 2-Ketogluconic acid (2KGA) is a valuable platform chemical used in the food and pharmaceutical industries, notably as a precursor for the synthesis of D-isoascorbic acid (erythorbic acid), a widely used antioxidant[8]. Several bacteria, particularly species of Pseudomonas and Gluconobacter, utilize the Entner-Doudoroff pathway for glucose metabolism and can be engineered for efficient 2KGA production[8][9][10].
Strategy: Metabolic engineering strategies focus on enhancing the activity of the ED pathway. This can involve the overexpression of genes encoding key enzymes like 6-phosphogluconate dehydratase (edd) and the knockout of competing pathways to direct carbon flux towards 2KGA accumulation[8][9]. For instance, deleting the glk gene (glucokinase) in Pseudomonas plecoglossicida has been shown to have a beneficial effect on 2KGA production, with an observed increase of 8%[8][9].
Expected Outcome: High-yield production of 2-ketogluconic acid from glucose.
Quantitative Data
Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGDH) from Various Organisms
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| Candida utilis | 6-Phosphogluconate | 38 | 1.01 | - | [2] |
| Pig Liver | 6-Phosphogluconate | 13.5 | - | 8.5 | [11] |
| Rat Liver (Periportal) | 6-Phosphogluconate | 870 | 10.84 (µmol H₂/cm³/min) | - | [12] |
| Rat Liver (Pericentral) | 6-Phosphogluconate | 1360 | 17.19 (µmol H₂/cm³/min) | - | [12] |
| Bass Liver | 6-Phosphogluconate | 26.66 | - | 7.5 | [13] |
| Bass Liver | NADP⁺ | 0.88 | - | 7.5 | [13] |
Table 2: Kinetic Parameters of 6-Phosphogluconate Dehydratase (EDD)
| Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Reference |
| Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 | 8.0 | [14] |
Experimental Protocols
Protocol 1: Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity
This protocol is based on the spectrophotometric measurement of NADPH production at 340 nm.
Materials:
-
Spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
6-Phosphogluconate (6-PG) solution (10 mM)
-
NADP⁺ solution (10 mM)
-
Enzyme sample (cell lysate or purified enzyme)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Assay Buffer
-
50 µL NADP⁺ solution (final concentration 0.5 mM)
-
50 µL 6-PG solution (final concentration 0.5 mM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding 50 µL of the enzyme sample to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Calculation of Enzyme Activity: One unit (U) of 6PGDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.
Activity (U/mL) = (ΔA₃₄₀/min) / (6.22 * V_enzyme)
Where:
-
ΔA₃₄₀/min is the linear rate of absorbance change per minute.
-
6.22 is the molar extinction coefficient of NADPH (mM⁻¹cm⁻¹).
-
V_enzyme is the volume of the enzyme sample in mL.
Protocol 2: Enzymatic Synthesis and Quantification of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)
This protocol describes the synthesis of KDPG from 6-phosphogluconate using 6-phosphogluconate dehydratase (EDD) and its subsequent quantification.
Part A: Enzymatic Synthesis of KDPG [14] Materials:
-
Purified 6-phosphogluconate dehydratase (EDD)
-
Reaction Buffer: 200 mM HEPES, pH 8.0, containing 5 mM MnCl₂
-
6-Phosphogluconate (6-PG) solution (e.g., 100 mM)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
NaOH solution (2 M)
Procedure:
-
Set up a reaction mixture containing Reaction Buffer and 6-PG to a final concentration of 2.5 mM.
-
Add a known amount of purified EDD (e.g., 8 µg for a 0.5 mL reaction) to initiate the reaction.
-
Incubate at 37°C. The reaction is typically complete within 20 minutes for small-scale synthesis.
-
To monitor the reaction, take samples at different time points and stop the reaction by adding 1/10 volume of 20% TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
Neutralize the supernatant with 2 M NaOH before quantification.
Part B: Quantification of KDPG [14] This is a coupled enzyme assay where KDPG is cleaved by KDPG aldolase to pyruvate and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate by lactate dehydrogenase, consuming NADH, which is monitored at 340 nm.
Materials:
-
HEPES buffer (100 mM, pH 8.0)
-
NADH solution (0.2 mM)
-
L-lactate dehydrogenase (LDH)
-
KDPG aldolase
-
Synthesized and neutralized KDPG sample
Procedure:
-
In a cuvette, prepare a mixture of 100 mM HEPES buffer, 0.2 mM NADH, and a sufficient amount of LDH and KDPG aldolase.
-
Add the KDPG sample to the cuvette and mix.
-
Monitor the decrease in absorbance at 340 nm.
-
The amount of KDPG is proportional to the amount of NADH consumed.
Visualizations
References
- 1. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of 3 phylogenetically distinct membrane-bound d-gluconate dehydrogenases of Gluconobacter spp. and their biotechnological application for efficient 2-keto-d-gluconate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Phosphogluconate dehydrogenase. Purification and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standard of 6-Phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phospho-2-dehydro-D-gluconate is a key metabolic intermediate in the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway.[1] Accurate quantification of this analyte is crucial for studying metabolic fluxes, enzyme kinetics, and the overall regulation of these central carbon metabolism routes. These application notes provide detailed protocols for the handling, analysis, and quality control of this compound analytical standards.
Systematic Name: (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid[1] Synonyms: 2-Dehydro-D-gluconate 6-phosphate, 6-O-phosphono-D-arabino-hex-2-ulosonic acid[1]
Product Information and Handling
An analytical standard for this compound is available from commercial suppliers.
Table 1: Example Product Specifications
| Parameter | Specification | Source |
| Product Name | This compound | Benchchem |
| Catalog Number | B1235593 | Benchchem |
| Molecular Weight | 274.12 g/mol | [1] |
| Molecular Formula | C6H11O10P | [2] |
| Purity | ≥95% (typical) | Assumption based on common research-grade chemicals |
| Storage | Store at -20°C upon receipt. | General recommendation for phosphorylated sugars |
Note: The purity and exact formulation should be confirmed from the certificate of analysis provided by the supplier.
Storage and Stability
This compound is a phosphorylated sugar acid and is susceptible to degradation. Proper storage is critical to maintain its integrity.
-
Long-term Storage: For long-term storage, the solid standard should be kept at -20°C or lower in a desiccated environment.
-
Solution Stability: Aqueous solutions of this compound are less stable. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C for no longer than one week. Avoid repeated freeze-thaw cycles.
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for quantitative analysis.
Protocol for Preparation of a 10 mM Stock Solution:
-
Allow the vial of the this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Weigh an appropriate amount of the standard using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.74 mg of the standard (assuming a molecular weight of 274.12 g/mol ).
-
Dissolve the weighed standard in a suitable buffer, such as 10 mM ammonium acetate or a buffer compatible with your analytical method.
-
Vortex briefly to ensure complete dissolution.
-
Perform serial dilutions from the stock solution to prepare working standards for your calibration curve. Use the same buffer as the diluent.
Analytical Methodologies
Due to its polar and non-volatile nature, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common method for the analysis of this compound.
HPLC with Charged Aerosol Detection (CAD)
This method is suitable for the quantification of non-volatile analytes that lack a UV chromophore.
Table 2: HPLC-CAD Method Parameters
| Parameter | Condition |
| Column | Amine-based column (e.g., Shim-pack CLC-NH2, 150mm x 6mm, 5µm) |
| Mobile Phase | 0.015 M Ammonium Dihydrogen Phosphate (pH 4.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) |
| Run Time | 20 minutes |
This method is adapted from a protocol for a structurally similar compound, 2-keto-D-gluconic acid, and may require optimization.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low-abundance metabolites in complex biological matrices.
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% B, decrease to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | m/z 273.0 -> m/z 79.0 (Precursor ion [M-H]- to phosphate fragment) |
The MRM transition is predicted based on the molecular weight and common fragmentation patterns of phosphorylated compounds. This method will require optimization and validation.
Experimental Protocols
Protocol for Generating a Calibration Curve
-
Prepare a 10 mM stock solution of this compound as described in section 2.2.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25, and 0 µM).
-
Inject each standard in triplicate onto the HPLC-CAD or LC-MS/MS system.
-
Plot the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Sample Preparation Protocol for Biological Matrices (e.g., Cell Lysates)
-
Quench metabolism by rapidly adding a cold solvent (e.g., -80°C methanol) to the cell culture or tissue sample.
-
Extract the metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge the samples to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the mobile phase starting condition for analysis.
-
Filter the reconstituted sample through a 0.22 µm filter before injection.
Visualizations
Metabolic Pathway Context
Caption: Role of this compound in the Pentose Phosphate Pathway.
Analytical Workflow
Caption: General workflow for the quantitative analysis of this compound.
Disclaimer
The information provided in these application notes is intended for guidance and research purposes only. The analytical methods described are based on established principles and may require optimization for specific applications and instrumentation. It is the user's responsibility to validate any method for its intended use. Always consult the product's certificate of analysis for detailed information on purity and storage.
References
Application Notes and Protocols for Cloning and Expression of 6-Phosphogluconate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and characterization of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP).[1][2] The methodologies described herein are essential for researchers investigating metabolic pathways, drug discovery targeting cancer metabolism, and understanding the role of 6PGD in various physiological and pathological processes.[3][4]
Introduction
6-Phosphogluconate dehydrogenase (EC 1.1.1.44) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, concomitantly reducing NADP+ to NADPH.[2][5] This reaction is a critical step in the pentose phosphate pathway, a fundamental metabolic route for the production of NADPH and the precursor for nucleotide biosynthesis.[1][2] NADPH is vital for maintaining cellular redox balance and for reductive biosynthesis, including fatty acid and steroid synthesis.[1] Given its central role in metabolism, 6PGD is a subject of intense research, particularly in the context of cancer, where altered metabolic pathways are a hallmark.[3][4] The ability to produce high-purity, active recombinant 6PGD is crucial for structural studies, inhibitor screening, and detailed kinetic analysis.
Data Presentation
Table 1: Summary of Recombinant 6PGD Expression and Purification
| Organism/Vector | Expression System | Purification Method | Yield | Purification Fold | Reference |
| Human | E. coli Rosetta2(DE3) | His-tag Affinity Chromatography | 3-7 mg / 100 mL culture | Not Reported | [6] |
| Sheep Liver | E. coli M15 / pQE-30 | Ni-NTA Affinity Chromatography | ~4.5% of total soluble protein | 22.4-fold | [7] |
| Escherichia coli K-12 | E. coli RW184 (λ lysogen) | Affinity Chromatography (Blue Dextran-Sepharose) | 15- to 20-fold higher expression than wild-type | 10-fold (affinity step) | [8] |
| Human | E. coli | Immobilized Metal Affinity Chromatography (IMAC) | Not Reported | Not Reported | [9] |
Table 2: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase
| Enzyme Source | Substrate | Km | kcat | Reference |
| Recombinant Human | 6-Phosphogluconate | Comparable to mammalian tissues | Comparable to mammalian tissues | [6] |
| Recombinant Human | NADP+ | Comparable to mammalian tissues | Comparable to mammalian tissues | [6] |
| Pig Liver | 6-Phosphogluconate | 13.5 µM | Not Reported | [10] |
| Pig Liver | NADP+ | 4.8 µM (Dissociation Constant) | Not Reported | [10] |
| Leuconostoc mesenteroides | 6-Phospho-D-gluconate | 0.95 mM | Not Reported | [11] |
| Leuconostoc mesenteroides | NAD+ | 0.32 mM | Not Reported | [11] |
Signaling and Metabolic Pathways
The following diagram illustrates the central role of 6-phosphogluconate dehydrogenase in the oxidative phase of the pentose phosphate pathway.
Caption: The oxidative phase of the Pentose Phosphate Pathway.
Experimental Protocols
The following diagram outlines the general workflow for the cloning, expression, and purification of recombinant 6PGD.
Caption: Experimental workflow for recombinant 6PGD production.
Protocol 1: Cloning of the 6PGD Gene
This protocol is adapted from the cloning of sheep liver 6PGDH.[7]
1.1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the source tissue (e.g., sheep liver) using a standard method like TRIzol reagent.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers according to the manufacturer's instructions.
1.2. PCR Amplification:
-
Design primers specific to the 5' and 3' ends of the 6PGD coding sequence. Incorporate restriction sites compatible with the chosen expression vector.
-
Perform PCR to amplify the 6PGD cDNA. A typical reaction mixture includes:
-
cDNA template
-
Forward and reverse primers
-
dNTPs
-
Taq DNA polymerase and buffer
-
-
Use a thermal cycler with an appropriate annealing temperature based on the primer melting temperatures.
1.3. Vector Ligation and Transformation:
-
Digest both the PCR product and the expression vector (e.g., pQE-30 for an N-terminal His-tag) with the chosen restriction enzymes.
-
Purify the digested PCR product and vector using a gel extraction kit.
-
Ligate the digested 6PGD insert into the linearized vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable E. coli expression strain (e.g., M15).
-
Plate the transformed cells on selective LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
-
Verify the correct insertion by colony PCR and DNA sequencing.
Protocol 2: Expression and Purification of Recombinant 6PGD
This protocol is a general guideline based on common practices for His-tagged protein expression in E. coli.[6][7][9]
2.1. Protein Expression:
-
Inoculate a single colony of transformed E. coli into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours (e.g., 4-16 hours) to enhance the yield of soluble protein.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
2.2. Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
2.3. Affinity Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged 6PGD with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Collect the elution fractions and analyze them by SDS-PAGE to assess purity.
2.4. Dialysis and Storage:
-
Pool the fractions containing pure 6PGD and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for long-term stability.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
Protocol 3: 6-Phosphogluconate Dehydrogenase Activity Assay
This is a standard spectrophotometric assay that measures the rate of NADPH production.[11][12]
3.1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2.
-
6-Phosphogluconate (6PG) solution: 10 mM in water.
-
NADP+ solution: 10 mM in water.
-
Purified 6PGD enzyme.
3.2. Assay Procedure:
-
In a 1 mL cuvette, prepare a reaction mixture containing:
-
880 µL of Assay Buffer
-
100 µL of 10 mM NADP+ solution
-
10 µL of purified 6PGD enzyme solution (diluted to an appropriate concentration).
-
-
Incubate the mixture at 30°C for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of 10 mM 6-Phosphogluconate solution and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. The rate of NADPH formation is directly proportional to the increase in absorbance.
3.3. Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M-1cm-1) to calculate the enzyme activity.
-
One unit of 6PGD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[11]
References
- 1. 6-phosphogluconate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 2. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. One-step purification of soluble recombinant human 6-phosphogluconate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning, expression, purification, and characterization of the 6-phosphogluconate dehydrogenase from sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined use of strain construction and affinity chromatography in the rapid, high-yield purification of 6-phosphogluconate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning, expression, purification and characterization of his-tagged human glucose-6-phosphate dehydrogenase: a simplified method for protein yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Phosphogluconate dehydrogenase. Purification and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nipro.co.jp [nipro.co.jp]
- 12. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for Site-Directed Mutagenesis of the 6-Phosphogluconate Dehydrogenase Active Site
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the active site of 6-phosphogluconate dehydrogenase (6PGD) through site-directed mutagenesis. This document includes detailed protocols for mutagenesis, protein expression and purification, and kinetic analysis, as well as a summary of the effects of mutations on enzyme activity. This information is critical for understanding the enzyme's catalytic mechanism and for the development of novel inhibitors with therapeutic potential.
Introduction
6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP), catalyzing the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate while reducing NADP+ to NADPH.[1][2] This pathway is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress.[1] Due to its role in cellular metabolism and its upregulation in various diseases, including cancer, 6PGD is a promising target for drug development.[3][4][5][6]
Site-directed mutagenesis is a powerful technique to probe the structure-function relationships of enzymes. By systematically replacing amino acid residues in the active site of 6PGD, researchers can elucidate the roles of individual residues in substrate binding, catalysis, and cofactor interaction. This knowledge is invaluable for the rational design of specific and potent 6PGD inhibitors.
Key Active Site Residues
The active site of 6PGD is located at the interface between subunits of the dimeric or tetrameric enzyme.[1][7] X-ray crystallography and biochemical studies have identified several key residues crucial for its catalytic activity. In sheep liver 6PGD, Lys183 acts as a general base, accepting a proton from the 3-hydroxyl group of the substrate, while Glu190 is involved in the subsequent tautomerization step.[8] A catalytic triad consisting of His186 , Ser128 , and Asn187 has also been proposed to be important for maintaining the equilibrium between the open and closed conformations of the enzyme.[1][9] Other conserved residues, such as arginines, are involved in binding the phosphate group of the substrate.[10]
Data Presentation: Kinetic Parameters of 6PGD Mutants
The following table summarizes the kinetic parameters of wild-type and various active site mutants of 6PGD from different organisms. This data provides a quantitative measure of the impact of specific amino acid substitutions on enzyme function.
| Organism/Enzyme | Mutation | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Gluconobacter oxydans | Wild-type | NAD+ | 20.1 ± 3.2 | 47.4 ± 1.2 | 2.36 x 106 | [11] |
| N30R | NAD+ | > 7400 | 16.3 | < 2.2 x 103 | [11] | |
| R31V | NADP+ | > 13000 | - | - | [11] | |
| R31L | NADP+ | > 10000 | 4.7 | < 470 | [11] | |
| Escherichia coli (G6PD) | Wild-type | G6P | - | 233 | - | [12] |
| Yucatan | G6P | - | 138 | - | [12] | |
| Valladolid | G6P | - | 96 | - | [12] | |
| Mexico City | G6P | - | 182 | - | [12] | |
| Nashville | G6P | - | 119 | - | [12] | |
| Rat Liver | Wild-type | 6-PG | 157 | - | - | [13] |
| Wild-type | NADP+ | 258 | - | - | [13] | |
| Rat Kidney Cortex | Wild-type | 6-PG | 49 | - | - | [13] |
| Wild-type | NADP+ | 56 | - | - | [13] |
Note: Data for G6PD is included for comparative purposes as it is another key enzyme in the pentose phosphate pathway and is often studied in parallel.
Experimental Protocols
Site-Directed Mutagenesis of 6PGD
This protocol is based on the QuikChange™ site-directed mutagenesis method and can be adapted for any plasmid containing the 6PGD gene.
1.1. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a minimum GC content of 40% and a melting temperature (Tm) of ≥ 78°C.
-
The mutation should be flanked by at least 10-15 bases of correct sequence on both sides.
1.2. PCR Amplification:
-
Set up the following PCR reaction in a final volume of 50 µL:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of plasmid DNA template (10-50 ng)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to 50 µL
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
1.3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10-20 U/µL) directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[14]
1.4. Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells (e.g., DH5α or XL1-Blue).
-
Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
1.5. Verification:
-
Pick several colonies and grow overnight cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of Recombinant 6PGD
This protocol is for the expression of His-tagged 6PGD in E. coli and purification using immobilized metal affinity chromatography (IMAC).
2.1. Expression:
-
Transform the expression plasmid containing the 6PGD mutant into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
2.2. Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.
Enzyme Kinetic Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of 6PGD.
3.1. Assay Principle: The activity of 6PGD is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH (ε = 6220 M-1cm-1).
3.2. Assay Conditions:
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrates: Varying concentrations of 6-phosphogluconate and a saturating concentration of NADP+ (or vice versa).
-
Temperature: 25°C or 37°C
3.3. Assay Protocol:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NADP+.
-
Add the purified 6PGD enzyme and incubate for 2-3 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 6-phosphogluconate.
-
Immediately monitor the change in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot.
3.4. Data Analysis:
-
Determine the protein concentration of the purified enzyme using a standard method (e.g., Bradford assay).
-
Convert the initial velocities from ΔA340/min to µmol/min using the Beer-Lambert law.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value (Vmax/[E]t), where [E]t is the total enzyme concentration.
Visualizations
Caption: Workflow for site-directed mutagenesis and functional analysis of 6PGD.
Caption: Enzymatic reaction pathway of 6-phosphogluconate dehydrogenase.
References
- 1. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Stability of G6PD Is Affected by Mutations with Different Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: 6-Phospho-2-dehydro-D-gluconate (KDPG)
Welcome to the technical support center for 6-phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this key metabolic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (KDPG) is a crucial intermediate in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from glycolysis.[1][2] It is formed from 6-phosphogluconate by the enzyme 6-phosphogluconate dehydratase.[1] KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate, which can enter central metabolism.[3][4] Its role as a key metabolite makes it essential for studying microbial metabolism and for various biotechnological applications.[1][2]
Q2: How stable is this compound in solution?
This compound is a relatively reactive molecule and is considered a transient intermediate in metabolic pathways. While specific quantitative data on its non-enzymatic degradation kinetics is limited in publicly available literature, its stability is influenced by factors such as pH, temperature, and the presence of nucleophiles. As an α-keto acid, it can be susceptible to degradation, particularly under harsh pH or high-temperature conditions. For experimental purposes, it is best to prepare solutions fresh and store them at low temperatures.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid (lyophilized powder if possible) at -20°C or below, protected from moisture. For solutions, it is advisable to prepare them fresh in a suitable buffer (e.g., phosphate or Tris buffer at neutral pH) and use them immediately. If short-term storage of a solution is necessary, it should be kept on ice and used within a few hours. For longer-term storage of solutions, aliquoting and flash-freezing in liquid nitrogen followed by storage at -80°C is a common practice for similar phosphorylated sugars.
Q4: What are the common degradation products of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or low yield in experiments involving KDPG.
| Possible Cause | Troubleshooting Step |
| Degradation of KDPG stock | - Prepare fresh KDPG solutions for each experiment. - If using a frozen stock, thaw it quickly and keep it on ice. Avoid multiple freeze-thaw cycles. - Verify the purity of your KDPG standard using a suitable analytical method like HPLC-MS or NMR. |
| Incorrect buffer conditions | - Ensure the pH of your reaction buffer is within the optimal range for your experiment (typically neutral pH for stability). - Be aware that some buffer components can react with α-keto acids. If suspected, switch to an alternative buffer system. |
| High experimental temperature | - Perform your experiments at the lowest temperature compatible with your assay to minimize thermal degradation. |
| Enzymatic contamination | - If working with cell lysates or other biological samples, be aware of the potential for endogenous enzymes like KDPG aldolase to consume your KDPG. |
Issue 2: Difficulty in quantifying this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate analytical method | - For accurate quantification, use established methods such as HPLC-MS or enzymatic assays. - A colorimetric method using the thiobarbituric acid (TBA) assay can also be employed for KDPG quantification.[5] |
| Matrix effects in complex samples | - When analyzing KDPG in complex biological matrices (e.g., cell extracts), perform a spike and recovery experiment to assess for matrix interference. - Sample preparation steps such as protein precipitation or solid-phase extraction may be necessary. |
| Low concentration of KDPG | - Concentrate your sample if the KDPG concentration is below the limit of detection of your analytical method. - Consider using a more sensitive analytical technique. |
Experimental Protocols
Protocol 1: Enzymatic Quantification of this compound
This protocol utilizes KDPG aldolase and lactate dehydrogenase in a coupled enzyme assay to quantify KDPG by monitoring the oxidation of NADH.
Materials:
-
Sample containing KDPG
-
Tris buffer (e.g., 100 mM, pH 7.5)
-
NADH
-
KDPG aldolase
-
Lactate dehydrogenase (LDH)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris buffer, NADH, and LDH.
-
Add the sample containing KDPG to the cuvette.
-
Initiate the reaction by adding KDPG aldolase.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the concentration of KDPG in the sample. A standard curve with known concentrations of KDPG should be prepared for accurate quantification.
Protocol 2: General Handling and Storage of this compound
Short-term Storage (Aqueous Solution):
-
Dissolve the solid KDPG in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to the desired concentration.
-
Keep the solution on ice and use it within a few hours.
Long-term Storage (Aqueous Solution):
-
Prepare the KDPG solution as described above.
-
Aliquot the solution into small, single-use volumes.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Store the frozen aliquots at -80°C.
-
When needed, thaw an aliquot rapidly and keep it on ice until use. Avoid repeated freeze-thaw cycles.
Solid Form Storage:
-
Store the lyophilized powder in a tightly sealed container at -20°C or below.
-
Keep the container in a desiccator to protect it from moisture.
Visualizations
Caption: The central role of this compound in the Entner-Doudoroff pathway.
Caption: A typical experimental workflow for the quantification of this compound.
References
- 1. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 3. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Nonphosphorylative Entner-Doudoroff Pathway in the Thermoacidophilic Euryarchaeon Picrophilus torridus Involves a Novel 2-Keto-3-Deoxygluconate- Specific Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Phospho-2-dehydro-D-gluconate
Welcome to the technical support center for 6-phospho-2-dehydro-D-gluconate and related experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling, analysis, and enzymatic reactions involving this key metabolic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
In biological systems, this compound (also known as 2-keto-3-deoxy-6-phosphogluconate or KDPG) is primarily degraded enzymatically as a key intermediate in the Entner-Doudoroff (ED) pathway.[1][2][3][4] The primary degradation products are pyruvate and glyceraldehyde-3-phosphate, a reaction catalyzed by KDPG aldolase.[1][2][3][4]
Q2: Is this compound stable in solution?
While specific data on the non-enzymatic stability of this compound is limited, phosphorylated sugars, in general, can be susceptible to degradation under certain conditions. It is recommended to store solutions of this compound at low temperatures (e.g., -20°C or -80°C) and in a buffered solution at a pH near neutral to minimize potential hydrolysis or other non-enzymatic reactions. For the enzyme that synthesizes KDPG, 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD), stability is enhanced by the presence of 5 mM MnCl₂ and 25% (v/v) glycerol, with storage at -80°C preserving 95% of its activity for up to 6 months.[1]
Q3: What are the key enzymes involved in the degradation of this compound?
The two key enzymes in the catabolism of this compound via the Entner-Doudoroff pathway are:
-
6-phosphogluconate dehydratase (Edd): This enzyme catalyzes the formation of this compound from 6-phosphogluconate.[1]
-
2-keto-3-deoxy-6-phosphogluconate aldolase (Eda or KDPG aldolase): This enzyme catalyzes the reversible cleavage of this compound into pyruvate and D-glyceraldehyde-3-phosphate.[2][5][6]
Troubleshooting Guides
Enzymatic Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no KDPG aldolase activity | 1. Enzyme instability: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect buffer pH: The pH of the assay buffer may not be optimal for enzyme activity. 3. Missing cofactors: Some aldolases may require specific metal ions for activity. 4. Substrate degradation: The this compound substrate may have degraded. | 1. Ensure the enzyme is stored at the recommended temperature with any necessary stabilizing agents (e.g., glycerol, MnCl₂).[1] 2. Verify the pH of your assay buffer. The optimal pH can vary between enzymes from different organisms.[7] 3. Check the literature for specific cofactor requirements for your KDPG aldolase. 4. Use freshly prepared or properly stored substrate. Consider verifying substrate integrity via HPLC. |
| High background signal in a coupled assay | 1. Contaminating enzyme activities: The enzyme preparation may be contaminated with other dehydrogenases that can reduce the detection reagent. 2. Substrate or buffer interference: Components in the assay may be non-enzymatically reducing the detection reagent. | 1. Run a control reaction without the substrate to check for contaminating activities. If present, further purify the enzyme. 2. Run a control reaction without the enzyme to assess for non-enzymatic reduction. If observed, try a different buffer system or purify the substrate. |
| Inconsistent results between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting of enzyme or substrate. 2. Temperature fluctuations: Inconsistent temperature control during the assay. 3. Poor mixing: Incomplete mixing of reaction components. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature. 3. Ensure thorough mixing of the reaction components before starting the measurement. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | 1. Secondary interactions with the column: The phosphate group can interact with active sites on the silica-based column. 2. Incorrect mobile phase pH: The ionization state of the analyte is not optimal for the column chemistry. | 1. Use a column with a highly inert stationary phase. 2. Adjust the pH of the mobile phase to suppress the ionization of both the analyte and any residual silanol groups on the column.[8] |
| Ghost peaks | 1. Contamination in the mobile phase or system: Impurities in the solvents or carryover from previous injections. 2. Late eluting compounds from a previous run. | 1. Use high-purity solvents and prepare fresh mobile phase daily.[9] Flush the system thoroughly. 2. Increase the run time or implement a column wash step between injections to elute any strongly retained compounds.[10] |
| Retention time drift | 1. Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of a volatile component. 2. Temperature fluctuations: The column temperature is not stable. 3. Column aging: The stationary phase is degrading over time. | 1. Prepare fresh mobile phase and ensure the solvent mixer is working correctly for gradient elution.[10] 2. Use a column oven to maintain a constant temperature.[10] 3. Replace the column if it has exceeded its recommended lifetime or performance has significantly degraded. |
| No peaks or very small peaks | 1. Sample degradation: The analyte may have degraded during sample preparation or storage. 2. Incorrect injection volume or concentration: The amount of analyte injected is below the detection limit. 3. Detector issue: The detector is not set to the correct wavelength or is malfunctioning. | 1. Analyze samples as quickly as possible after preparation and ensure proper storage conditions. 2. Increase the injection volume or concentrate the sample. 3. Verify the detector settings and perform a diagnostic check if necessary. |
Experimental Protocols
Protocol: Enzymatic Synthesis and Purification of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)
This protocol is adapted from a method for the efficient biocatalytic production of KDPG using the 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD).[1]
1. Enzymatic Reaction:
-
Prepare a reaction mixture containing 6-phosphogluconate (e.g., 1 g) in a suitable buffer (e.g., Tris-HCl) at the optimal pH for CcEDD.
-
Add the purified CcEDD enzyme to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the conversion of 6-phosphogluconate to KDPG using a suitable method, such as HPLC-MS.[1]
2. Reaction Quenching and Enzyme Removal:
-
Once the reaction is complete, quench the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Neutralize the supernatant containing the KDPG with a base (e.g., potassium hydroxide).
3. Purification of KDPG:
-
The neutralized supernatant can be further purified using techniques such as ion-exchange chromatography or size-exclusion chromatography to remove any remaining salts and unreacted substrate.
-
The purity of the final KDPG product can be assessed by HPLC-MS and NMR.[1]
4. Storage:
-
The purified KDPG should be stored as a lyophilized powder or in a buffered solution at -80°C to ensure long-term stability.
Visualizations
References
- 1. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]
- 3. The Entner-Doudoroff Pathway Is an Essential Metabolic Route for Methylotuvimicrobium buryatense 5GB1C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Entner–Doudoroff pathway is an overlooked glycolytic route in cyanobacteria and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent intermediate trapped in 2-keto-3-deoxy-6- phosphogluconate (KDPG) aldolase structure at 1.95-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: 2-Keto-3-deoxy-6-phosphogluconate aldolases as catalysts for stereocontrolled carbon-carbon bond formation [scholars.duke.edu]
- 8. hplc.eu [hplc.eu]
- 9. realab.ua [realab.ua]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Synthesis of 6-Phospho-2-dehydro-D-gluconate and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-phospho-2-dehydro-D-gluconate and its close analogue, 2-keto-3-deoxy-6-phosphogluconate (KDPG).
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and 2-keto-3-deoxy-6-phosphogluconate (KDPG)?
A1: While both are keto-derivatives of 6-phosphogluconate, they are distinct molecules. This compound (more accurately named 6-phospho-2-keto-D-gluconate) has a ketone group at the C2 position. In contrast, 2-keto-3-deoxy-6-phosphogluconate (KDPG) has a ketone at C2 and lacks a hydroxyl group at the C3 position. The enzymatic synthesis of KDPG from 6-phosphogluconate is a well-established, high-yield reaction. The direct synthesis and isolation of 6-phospho-2-keto-D-gluconate is less common due to its potential instability.
Q2: Which enzymatic route is recommended for producing a stable keto-derivative of 6-phosphogluconate?
A2: For high-yield synthesis of a stable product, the recommended route is the conversion of 6-phosphogluconate (6PG) to 2-keto-3-deoxy-6-phosphogluconate (KDPG) using the enzyme 6-phosphogluconate dehydratase (EDD).[1][2][3] This reaction is essentially irreversible and can achieve yields of up to 90%.[2][3]
Q3: Can I synthesize this compound using 6-phosphogluconate dehydrogenase (6PGDH)?
A3: The reaction catalyzed by 6-phosphogluconate dehydrogenase (6PGDH) proceeds through a transient 3-keto-6-phosphogluconate intermediate, not a 2-keto intermediate.[4] This intermediate is highly unstable and readily undergoes decarboxylation to form ribulose-5-phosphate. Isolating this intermediate in significant quantities is challenging.
Q4: What are the critical parameters to control for maximizing the yield of KDPG synthesis?
A4: The key parameters to optimize are pH, temperature, enzyme concentration, and substrate purity. The enzyme 6-phosphogluconate dehydratase (EDD) from Caulobacter crescentus exhibits optimal activity at pH 8.0.[1][2] Maintaining enzyme stability is also crucial; the presence of MnCl₂ can help preserve activity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inactive or denatured enzyme (EDD). | - Ensure proper storage of the enzyme at 4°C in the presence of a stabilizing agent like MnCl₂. - Verify the pH and temperature of the reaction mixture are optimal for enzyme activity (pH 8.0, 37°C for C. crescentus EDD).[1][2] - Perform an activity assay of your enzyme stock. |
| Substrate (6-phosphogluconate) degradation or impurity. | - Use high-purity 6-phosphogluconate. - Prepare substrate solutions fresh before use. | |
| Incorrect buffer composition. | - Use a suitable buffer system, such as HEPES, at the correct concentration and pH. | |
| Inconsistent results between batches | Variability in enzyme activity. | - Standardize the concentration and activity of the enzyme used in each reaction. - Purify the recombinant enzyme to homogeneity to avoid interference from other proteins. |
| Inaccurate measurement of reactants. | - Calibrate all pipettes and balances. - Prepare a master mix for multiple reactions to ensure consistency. | |
| Product degradation | Non-enzymatic browning or instability of the product. | - Minimize reaction time once completion is reached. - Proceed with purification steps promptly after the reaction. - Store the purified product at low temperatures. |
| Difficulty in product purification | Co-elution with unreacted substrate or byproducts. | - Optimize the chromatography conditions (e.g., gradient, pH) for better separation. - Consider alternative purification methods such as ion-exchange chromatography. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Caulobacter crescentus 6-Phosphogluconate Dehydratase (CcEDD)
| Parameter | Value | Reference |
| Vmax | 61.6 U/mg | [1][2][3] |
| KM for 6-phosphogluconate | 0.3 mM | [1][2][3] |
| Optimal pH | 8.0 | [1][2] |
Table 2: Optimized Conditions for Gram-Scale KDPG Synthesis
| Parameter | Condition | Reference |
| Substrate | 1 g 6-phosphogluconate | [2][3] |
| Enzyme | Purified CcEDD | [2][3] |
| Buffer | 200 mM HEPES, pH 8.0 | [1] |
| Additive | 5 mM MnCl₂ | [1] |
| Temperature | 37°C | [1] |
| Final Yield of KDPG | 0.81 g (90%) | [2][3] |
Experimental Protocols
Protocol 1: Purification of Recombinant 6-Phosphogluconate Dehydratase (EDD) from E. coli
-
Cell Lysis: Resuspend the E. coli cell pellet expressing His-tagged EDD in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 5 mM MnCl₂, pH 8.0). Disrupt the cells by sonication and centrifuge to remove cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-TED (nickel tris-carboxymethyl ethylene diamine) column equilibrated with lysis buffer.
-
Washing: Wash the column with the lysis buffer to remove unbound proteins.
-
Elution: Elute the His-tagged EDD from the column using an elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 5 mM MnCl₂, 250 mM Imidazole, pH 8.0).
-
Buffer Exchange: Exchange the buffer of the purified enzyme solution to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MnCl₂) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Protocol 2: Enzymatic Synthesis of 2-keto-3-deoxy-6-phosphogluconate (KDPG)
-
Reaction Setup: Prepare a reaction mixture containing 200 mM HEPES buffer (pH 8.0), 5 mM MnCl₂, and 2.5 mM 6-phosphogluconate.
-
Enzyme Addition: Add the purified 6-phosphogluconate dehydratase (EDD) to the reaction mixture to a final concentration of approximately 8 µg/mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Monitoring the Reaction: Monitor the formation of KDPG over time. This can be done discontinuously by taking samples at regular intervals, stopping the reaction with an acid (e.g., TCA), and then quantifying KDPG using a coupled enzymatic assay with KDPG aldolase and lactate dehydrogenase, measuring the decrease in NADH absorbance at 340 nm.
-
Reaction Termination and Product Isolation: Once the reaction is complete (as determined by the cessation of KDPG formation), terminate the reaction by denaturing the enzyme (e.g., heat treatment or acidification). The KDPG can then be purified from the reaction mixture.
Visualizations
References
- 1. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 2. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Phosphogluconate Dehydrogenase Assays
Welcome to the technical support center for 6-phosphogluconate dehydrogenase (6PGDH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 6PGDH experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 6-phosphogluconate dehydrogenase activity?
The optimal pH for 6PGDH activity generally falls within the range of 7.0 to 9.5.[1][2][3] The specific optimum can vary depending on the source of the enzyme and the buffer system used. For instance, pig liver 6PGDH exhibits a pH maximum of 8.5 in 50 mM glycine/NaOH buffer and a broader range of 7.5 to 10 in 50 mM phosphate buffer.[2] For studies with bass liver 6PGDH, kinetic analyses were conducted at pH 7.5 in Tris-HCl buffer.[4]
Q2: Which buffer systems are recommended for 6PGDH assays?
Several buffer systems can be effectively used for 6PGDH assays. Commonly used buffers include:
-
Glycylglycine-NaOH: A concentration of 100 mM at pH 7.5 has been reported.[1]
-
MES-NaOH: Utilized at pH 6.8 for enzyme solution preparation.[1]
-
Phosphate buffer: Effective in a pH range of 7.5 to 10.[2]
The choice of buffer can influence enzyme activity, so it is advisable to test a few options to determine the best fit for your specific experimental conditions.
Q3: What are the essential cofactors for 6PGDH activity?
The primary cofactor for 6-phosphogluconate dehydrogenase is NADP+ (Nicotinamide adenine dinucleotide phosphate), which is reduced to NADPH during the reaction.[2][4][6] The reaction involves the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate and CO2, with the concurrent reduction of NADP+ to NADPH.[7]
Q4: Is a divalent cation required for 6PGDH activity?
The requirement for divalent cations like Mg2+ can be source-dependent. While some protocols include MgCl2 in the reaction buffer as an activator[1][4][5], other studies have shown that magnesium ion is not required for the activity of pig liver 6PGDH and can even act as an inhibitor at concentrations above 20 mM.[2] It is recommended to empirically determine the optimal Mg2+ concentration for your specific enzyme and assay conditions.
Q5: What are some known inhibitors of 6PGDH?
Several compounds are known to inhibit 6PGDH activity. These include:
-
Product Inhibition: NADPH, the product of the reaction, is a known inhibitor.[7][8]
-
Substrate Analogs and Other Metabolites: Fructose 1,6-bisphosphate, erythrose 4-phosphate, and phosphoenolpyruvate have been identified as inhibitors.[1][4]
-
Small Molecules: Triphenylmethane derivatives and the inhibitor Physcion have been shown to effectively inhibit 6PGDH.[5][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH. | Test a range of pH values between 7.0 and 9.5 to find the optimum for your enzyme.[1][2][3] |
| Incorrect buffer composition. | Verify the buffer components and concentration. Consider trying alternative buffer systems like Tris-HCl, Glycylglycine, or Phosphate buffer.[1][2][4] | |
| Degradation of NADP+. | Prepare fresh NADP+ solutions and store them appropriately. | |
| Enzyme instability. | Add stabilizers such as KCl, MgCl2, Sorbitol, or BSA to the enzyme storage and dilution buffers.[1] Store the enzyme at -20°C or below.[1] | |
| Presence of inhibitors in the sample. | Dialyze or desalt the sample to remove potential inhibitors. If known inhibitors are present, consider alternative purification steps. | |
| High Background Signal | Contamination of reagents with reducing agents. | Use high-purity reagents and water. Prepare fresh solutions. |
| Non-enzymatic reduction of the detection probe. | Run a blank reaction without the enzyme to determine the level of non-enzymatic signal. Subtract this background from your sample readings. | |
| Inconsistent Results | Pipetting errors. | Ensure accurate pipetting, especially for the enzyme and substrates. Use calibrated pipettes. |
| Temperature fluctuations. | Maintain a constant and optimal temperature throughout the assay. The optimal temperature can vary, with some studies using 30°C or 40°C.[1][3] | |
| Sample variability. | Ensure consistent sample preparation. For cell or tissue lysates, ensure complete lysis and clarification by centrifugation.[12] |
Quantitative Data Summary
Table 1: Michaelis-Menten Constants (Km) for 6PGDH Substrates
| Enzyme Source | Substrate | Km Value | Buffer Conditions |
| Not Specified | 6-Phospho-D-gluconate | 0.95 mM | 80 mM Glycylglycine buffer, pH 7.5, 30°C[1] |
| Not Specified | NAD+ | 0.32 mM | 80 mM Glycylglycine buffer, pH 7.5, 30°C[1] |
| Pig Liver | 6-Phosphogluconate | 13.5 µM | 50 mM Glycine buffer, pH 8.5, 30°C[2] |
| Bass Liver | 6-Phosphogluconate | 26.66 µM | Tris-HCl buffer, pH 7.5[4] |
| Bass Liver | NADP | 0.88 µM | Tris-HCl buffer, pH 7.5[4] |
| Bass Liver | Mg2+ | 3.33 mM | Tris-HCl buffer, pH 7.5[4] |
Table 2: Recommended Reagent Concentrations for 6PGDH Assay
| Reagent | Concentration | Reference |
| Buffer (e.g., Tris-HCl) | 40-100 mM | [1][6] |
| 6-Phosphogluconate | 0.2 - 10 mM | [1][5][6] |
| NADP+ | 0.1 - 2 mM | [5][6] |
| MgCl2 | 1 - 10 mM | [1][5][7] |
Experimental Protocols & Visualizations
Standard 6PGDH Activity Assay Protocol
This protocol is a general guideline. Optimal conditions may vary depending on the enzyme source and specific experimental goals.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the buffer (e.g., 50 mM Tris-HCl, pH 8.1), 6-phosphogluconate (e.g., 0.2 mM), and MgCl2 (e.g., 1 mM).[5]
-
Prepare the Enzyme Solution: Dilute the 6PGDH enzyme to the desired concentration in a suitable buffer (e.g., 100 mM MES-NaOH, pH 6.8, containing 1 mg/mL BSA).[1]
-
Initiate the Reaction: Add the enzyme solution to the reaction mixture and immediately add NADP+ (e.g., 0.1 mM) to start the reaction.[5]
-
Measure Absorbance: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.[1][5][6] Take readings at regular intervals for a set period (e.g., 5-10 minutes) in the linear portion of the reaction curve.[1]
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔAbs/min). Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.[6] One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[1]
6-Phosphogluconate Dehydrogenase Signaling Pathway
The reaction catalyzed by 6PGDH is a key step in the pentose phosphate pathway.
References
- 1. nipro.co.jp [nipro.co.jp]
- 2. 6-Phosphogluconate dehydrogenase. Purification and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
- 6. Crystal Structures of 6-Phosphogluconate Dehydrogenase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant Human 6-Phosphogluconate Dehydrogenase/PGD, CF 8964-DH-020: R&D Systems [rndsystems.com]
- 8. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
Technical Support Center: Quantification of 2-keto-3-deoxy-6-phosphogluconate (KDPG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of 2-keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate in the Entner-Doudoroff pathway.
Frequently Asked Questions (FAQs)
Q1: What is 2-keto-3-deoxy-6-phosphogluconate (KDPG) and why is its quantification important?
A1: 2-keto-3-deoxy-6-phosphogluconate (KDPG) is a central metabolite in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many bacteria. Its accurate quantification is crucial for studying microbial metabolism, identifying potential antimicrobial targets, and in various biotechnology applications.
Q2: What are the common methods for quantifying KDPG?
A2: The two primary methods for KDPG quantification are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS). Enzymatic assays are often spectrophotometric and rely on the enzymatic conversion of KDPG to pyruvate, which is then measured. LC-MS methods offer high specificity and sensitivity by separating KDPG from other metabolites and detecting it based on its mass-to-charge ratio.
Q3: I am working on the pentose phosphate pathway (PPP). Is KDPG a part of it?
A3: While structurally related to intermediates of the pentose phosphate pathway (PPP), KDPG is not a direct intermediate of the PPP. The PPP and the Entner-Doudoroff pathway are distinct metabolic routes that both start from glucose-6-phosphate. The key differentiator is the dehydration of 6-phosphogluconate to KDPG in the ED pathway.
Troubleshooting Guides
Enzymatic Assay Troubleshooting
Enzymatic quantification of KDPG typically involves a coupled assay where KDPG is cleaved by KDPG aldolase to pyruvate and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the amount of KDPG.
| Issue | Possible Cause | Recommended Action |
| No or low signal (no change in A340) | Inactive KDPG aldolase or LDH. | Test the activity of each enzyme separately using known substrates (pyruvate for LDH). Ensure proper storage conditions (-20°C or below in appropriate buffer). |
| Incorrect buffer pH or composition. | The optimal pH for the coupled reaction is typically around 7.5-8.0. Verify the pH of your buffer. Ensure no interfering substances are present (see Table 1). | |
| Degradation of NADH. | Prepare NADH solutions fresh. Protect from light and elevated temperatures. Verify the A260/A340 ratio of your NADH stock to be <2.40.[1] | |
| High background signal (high initial A340) | Contamination of reagents with NADH or other absorbing compounds. | Use high-purity reagents. Run a blank reaction without KDPG to determine the background absorbance. |
| Non-linear reaction rate | Substrate or enzyme concentration is not optimal. | Optimize the concentrations of KDPG, NADH, and the coupling enzymes. Ensure the reaction is in the linear range of the assay. |
| Presence of inhibitors. | See Table 1 for potential inhibitors of LDH. If inhibition is suspected, perform a spike-and-recovery experiment. | |
| Inconsistent replicates | Pipetting errors or insufficient mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of the reaction components. Prepare a master mix for multiple reactions.[2] |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay using a temperature-controlled spectrophotometer. |
| Interfering Substance | Type of Interference | Quantitative Impact (Example) | Mitigation Strategy |
| Pyruvate | Competitive substrate for LDH | Falsely high initial NADH consumption, leading to underestimation of KDPG. | If pyruvate is present in the sample, it must be removed or its concentration determined and subtracted from the final calculation. |
| Oxamate | Competitive inhibitor of LDH | Ki = ~142 µM.[3] Will decrease the rate of NADH oxidation. | Avoid sources of oxamate. If present, its effect can be overcome by increasing the pyruvate concentration (generated from KDPG). |
| FX-11 | Competitive inhibitor of LDHA | Ki = 8 µM.[4] Will significantly inhibit the reaction. | Avoid this compound in the assay. |
| GSK2837808A | Potent inhibitor of LDHA | IC50 = 2.6 nM.[4] Will completely block the reaction at low concentrations. | Avoid this compound in the assay. |
| Hemolysis | Release of intracellular LDH and other interfering substances. | Can lead to an overestimation of LDH activity and interfere with spectrophotometric readings.[5][6][7][8] | Use fresh, non-hemolyzed samples. If mild hemolysis is unavoidable, include appropriate controls. |
| Other Dehydrogenases in crude extracts | May oxidize NADH, leading to a false positive signal. | Varies depending on the specific enzymes and substrates present. | Use purified KDPG aldolase and LDH. If using crude extracts, run parallel assays without KDPG to measure background NADH oxidation. |
LC-MS Quantification Troubleshooting
LC-MS provides high specificity and sensitivity for KDPG quantification. However, it is susceptible to matrix effects, which can impact accuracy.
| Issue | Possible Cause | Recommended Action |
| Poor peak shape or retention time shifts | Inappropriate column or mobile phase. | For polar analytes like KDPG, hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase method with an ion-pairing agent is recommended. Optimize the mobile phase composition and gradient. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to prolong column life. | |
| Low signal intensity | Ion suppression due to matrix effects. | See Table 2 for common sources of matrix effects and mitigation strategies. |
| Inefficient extraction from the sample matrix. | Optimize the extraction protocol. For bacterial cells, methods like freeze-thaw cycles or bead beating followed by solvent extraction are common. | |
| Suboptimal MS parameters. | Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for KDPG. | |
| High background noise | Contamination from solvents, reagents, or sample matrix. | Use high-purity solvents and reagents. Incorporate a thorough sample cleanup step. |
| Inaccurate quantification | Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard for KDPG if available. Alternatively, use matrix-matched calibration curves or the standard addition method. |
| Non-linear calibration curve. | Ensure the calibration standards cover the expected concentration range of the samples and that the detector response is not saturated. |
| Interfering Substance/Source | Type of Interference | Quantitative Impact (Example) | Mitigation Strategy |
| Phospholipids | Ion suppression in electrospray ionization (ESI). | Can cause a significant decrease in signal intensity (e.g., >50% suppression). | Use a sample preparation method that removes phospholipids, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Optimize chromatography to separate KDPG from the phospholipid elution zone. |
| Salts (from buffers, media) | Ion suppression. | High salt concentrations can drastically reduce analyte signal. | Desalt samples prior to LC-MS analysis using techniques like dialysis or SPE. Dilute the sample if the KDPG concentration is high enough. |
| Other sugar phosphates | Co-elution and potential for isobaric interference. | May interfere with quantification if not chromatographically resolved. | Use a high-resolution mass spectrometer to distinguish between isobaric compounds. Optimize chromatography for better separation. |
| Detergents | Ion suppression. | Can severely suppress the signal of the analyte. | Avoid using detergents in sample preparation. If necessary, use a detergent removal spin column. |
Experimental Protocols
Enzymatic Quantification of KDPG
This protocol is adapted from a method for the enzymatic synthesis and quantification of KDPG.
Materials:
-
HEPES buffer (100 mM, pH 8.0)
-
NADH solution (0.2 mM in HEPES buffer)
-
Lactate dehydrogenase (LDH) from rabbit muscle (e.g., Sigma-Aldrich)
-
KDPG aldolase
-
Sample containing KDPG
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, add:
-
100 µL HEPES buffer (100 mM, pH 8.0)
-
20 µL NADH solution (final concentration 0.2 mM)
-
10 µL LDH solution (e.g., 3 units)
-
10 µL KDPG aldolase solution
-
-
Add the sample: Add 10 µL of the sample containing KDPG to the reaction mixture. For the blank, add 10 µL of the sample buffer.
-
Incubate: Incubate the plate at 37°C for 2 minutes to allow for temperature equilibration.
-
Measure absorbance: Measure the initial absorbance at 340 nm (A_initial).
-
Start the reaction: Initiate the reaction by adding the KDPG-containing sample (if not already added) or by adding KDPG aldolase.
-
Monitor the reaction: Follow the decrease in absorbance at 340 nm over time until the reaction is complete (the absorbance stabilizes). Record the final absorbance (A_final).
-
Calculate KDPG concentration:
-
ΔA = A_initial - A_final
-
Concentration of KDPG (mM) = ΔA / (ε_NADH * pathlength)
-
ε_NADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
Pathlength (cm) depends on the volume in the well and the microplate reader specifications.
-
-
LC-MS/MS Quantification of KDPG
This protocol provides a general workflow for the quantification of KDPG in bacterial cell lysates.
1. Sample Preparation (Bacterial Cell Lysate):
-
Grow bacterial cells to the desired optical density.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 3 min).
-
Remove the supernatant completely.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 µL of a urea-based buffer).
-
Perform freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing at 37°C) to lyse the cells.[9][10]
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Add a stable isotope-labeled internal standard for KDPG, if available.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) and centrifuge.
-
Collect the supernatant for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC column is suitable for retaining and separating polar compounds like KDPG.
-
Mobile Phase A: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Water with a small amount of acid and buffer (e.g., 20 mM ammonium acetate).
-
Gradient: A gradient from high organic to high aqueous content.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for KDPG: m/z 257 -> 79.[7]
-
3. Data Analysis:
-
Integrate the peak area of the KDPG MRM transition.
-
If an internal standard is used, calculate the peak area ratio of KDPG to the internal standard.
-
Quantify the concentration of KDPG using a calibration curve prepared with known concentrations of KDPG standards (ideally in a matrix similar to the samples).
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Entner-Doudoroff Pathway for glucose metabolism.
Caption: General experimental workflow for KDPG quantification.
References
- 1. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Preparation of bacterial cell lysate for proteomics (LC-MS) by freeze and thaw cycles [protocols.io]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Expression of Recombinant 6-Phosphogluconate Dehydrogenase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low expression of recombinant 6-phosphogluconate dehydrogenase (6PGD).
Troubleshooting Guide
Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am not seeing any or very low expression of my recombinant 6PGD on an SDS-PAGE gel. What are the initial steps I should take?
Answer:
Low or no protein expression is a common issue in recombinant protein production.[1][2] Here are the initial troubleshooting steps:
-
Verify Your Construct: Ensure the integrity of your expression vector containing the 6PGD gene. Sequence the construct to confirm that the gene is in the correct reading frame and that there are no mutations in the promoter, ribosome binding site (RBS), or the gene itself.
-
Check Transformation and Colony Selection: After transforming your expression host (e.g., E. coli), ensure you have selected a viable colony that has taken up the plasmid. You can perform a colony PCR or a miniprep followed by restriction digestion to verify the presence of the correct plasmid in your selected clone.[3]
-
Optimize Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical.[4][5]
-
Inducer Concentration: Titrate the inducer concentration. For IPTG, a range of 0.1 mM to 1 mM is commonly tested.[4]
-
Induction Temperature and Time: Lowering the induction temperature (e.g., 18°C, 25°C, 30°C) and extending the induction time (e.g., overnight) can sometimes improve the expression and solubility of the protein.[2][4]
-
-
Perform a Western Blot: If your protein expression is too low to be detected by Coomassie staining on an SDS-PAGE gel, a Western blot using an antibody specific to your protein or its tag (e.g., His-tag) can be a more sensitive detection method.[2]
Question 2: My 6PGD is expressed, but it is mostly found in the insoluble fraction (inclusion bodies). How can I increase its solubility?
Answer:
Inclusion bodies are insoluble aggregates of misfolded protein that often occur during high-level recombinant protein expression in E. coli.[2][5] Here are several strategies to improve the solubility of your recombinant 6PGD:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down the rate of protein synthesis, which can allow more time for proper folding and reduce aggregation.[2][4][5]
-
Use a Different Expression Strain: Some E. coli strains are specifically engineered to enhance the solubility of recombinant proteins. For example, strains like Rosetta™ 2(DE3), which supply tRNAs for rare codons, can improve the expression of soluble human 6PGD.[6] Strains that co-express chaperones can also aid in proper protein folding.[3]
-
Modify the Growth Medium:
-
Utilize Solubility-Enhancing Fusion Tags: Fusing your 6PGD to a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility. These tags can often be cleaved off after purification.
-
Codon Optimization: The codon usage of your 6PGD gene may not be optimal for the expression host. Optimizing the codons to match the host's preferences can improve translation efficiency and protein folding, leading to higher yields of soluble protein.[7][8][9]
Question 3: I have optimized the expression conditions, but the yield of my recombinant 6PGD is still low. What other factors can I investigate?
Answer:
If you are still experiencing low yields after optimizing basic expression parameters, consider the following advanced strategies:
-
Choice of Expression Vector: The choice of vector and promoter can significantly impact expression levels. Using a vector with a strong, tightly regulated promoter (e.g., T7 promoter in pET vectors) is often a good starting point. However, for some proteins, a weaker promoter might lead to better folding and higher yields of active protein.
-
Host Strain Selection: Different E. coli strains have varying capacities for protein expression. It is worthwhile to screen a panel of different expression strains (e.g., BL21(DE3), SHuffle®, C41(DE3)) to find the one that gives the best yield for your specific 6PGD construct.
-
High-Cell-Density Culture: Employing high-cell-density cultivation methods can significantly increase the overall protein yield per liter of culture.[10] This can be achieved through specialized media formulations and controlled feeding strategies. A study on Thermotoga maritima 6PGDH reported a more than 500-fold enhancement in soluble protein expression, reaching ~250 mg per liter of culture, by optimizing various parameters including the use of lactose as a low-cost inducer.[7][8]
-
Co-expression of Chaperones: If protein misfolding is suspected to be the limiting factor, co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your recombinant 6PGD.[3]
Frequently Asked Questions (FAQs)
Q1: What is 6-phosphogluconate dehydrogenase (6PGD) and why is its recombinant expression important?
A1: 6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP).[11] It catalyzes the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate and NADPH.[11] Recombinant expression of 6PGD is crucial for various applications, including its use in biocatalysis for NADPH regeneration, in structural and functional studies, and as a potential drug target in diseases like cancer.[6][7]
Q2: Are there specific inhibitors for 6PGD that I should be aware of during my expression and purification?
A2: Yes, the activity of 6PGD can be inhibited by its product, NADPH.[12] This product inhibition is a form of feedback regulation. During expression and purification, it is important to be aware of the local concentrations of NADPH, although this is less of a concern for expression levels and more for subsequent activity assays.
Q3: My 6PGD gene is from a eukaryotic source. Are there any special considerations for expressing it in E. coli?
A3: Yes, expressing eukaryotic proteins in E. coli can present challenges. One major issue is codon bias; the preferred codons for certain amino acids can differ significantly between your source organism and E. coli. This can lead to translational stalling and low expression levels.[9] It is highly recommended to perform codon optimization of your gene sequence for expression in E. coli.[13] Additionally, E. coli lacks the machinery for most post-translational modifications that may be required for the proper folding and function of some eukaryotic proteins.
Q4: Can the addition of a purification tag affect the expression of 6PGD?
A4: Yes, the addition of a purification tag (e.g., His-tag, GST-tag) can influence the expression and solubility of your recombinant protein. While tags are invaluable for purification, their size, charge, and location (N- or C-terminus) can sometimes interfere with proper protein folding, leading to lower yields or inclusion body formation. It is often empirical to test different tags and their placement to find the optimal construct for your specific 6PGD.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have successfully optimized the expression of recombinant 6PGD.
Table 1: Optimization of Soluble Thermotoga maritima 6PGDH Expression in E. coli [7][8]
| Parameter Optimized | Initial Condition | Optimized Condition | Fold Improvement in Soluble Expression | Final Yield |
| Expression Vector | pET-22b(+) | pET-28a(+) with codon-optimized gene | > 500-fold | ~250 mg/L |
| Host Strain | BL21(DE3) | BL21(DE3) | - | - |
| Inducer | IPTG | Lactose | - | - |
Table 2: Expression of Recombinant Human 6PGD in E. coli [6]
| Expression System | Yield of Purified Protein |
| Rosetta™ 2(DE3) strain with N-terminal His-tag | 3-7 mg per 100 ml of culture |
Detailed Experimental Protocols
Protocol 1: Small-Scale Screening of Optimal Induction Conditions
This protocol outlines a method for testing different induction temperatures and inducer concentrations to find the optimal conditions for soluble 6PGD expression.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain harboring the 6PGD expression plasmid. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Divide the culture into smaller, equal volumes (e.g., 5 mL) in separate culture tubes. Induce each tube with a different concentration of IPTG (e.g., 0.1, 0.25, 0.5, 1.0 mM). Include a non-induced control.
-
Temperature Shift: Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 30°C, and 37°C) for various time points (e.g., 4 hours, 6 hours, overnight).
-
Cell Harvesting and Lysis:
-
Harvest 1 mL of each culture by centrifugation.
-
Resuspend the cell pellet in 100 µL of lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent or a buffer containing lysozyme).
-
Separate the soluble and insoluble fractions by centrifugation.
-
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction from each condition by SDS-PAGE to determine the optimal conditions for soluble 6PGD expression.
Protocol 2: Codon Optimization Workflow
This protocol provides a general workflow for codon-optimizing your 6PGD gene for expression in E. coli.
-
Obtain the Gene Sequence: Start with the nucleotide sequence of your 6PGD gene.
-
Use a Codon Optimization Tool: Utilize online or standalone software tools for codon optimization.[13] Many gene synthesis service providers offer free-to-use optimization tools.
-
Set Optimization Parameters:
-
Select the target expression host (e.g., Escherichia coli K-12).
-
The algorithm will replace rare codons in your original sequence with codons that are more frequently used in the target host's genome.
-
Advanced options may include avoiding undesirable sequences like internal restriction sites, cryptic splice sites, or regions of high GC/AT content.
-
-
Review and Synthesize: Review the optimized sequence. The amino acid sequence should remain unchanged. Order the synthesis of the optimized gene.
-
Cloning and Expression: Clone the newly synthesized, codon-optimized 6PGD gene into your chosen expression vector and proceed with expression trials as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for overcoming low expression of recombinant 6PGD.
Caption: Experimental workflow for optimizing 6PGD expression conditions.
References
- 1. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. One-step purification of soluble recombinant human 6-phosphogluconate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression and simple purification of the Thermotoga maritima 6-phosphogluconate dehydrogenase in Escherichia coli and its application for NADPH regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomatik.com [biomatik.com]
- 10. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-phosphogluconate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 12. Recombinant Human 6-Phosphogluconate Dehydrogenase/PGD, CF 8964-DH-020: R&D Systems [rndsystems.com]
- 13. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Purification of 6-phospho-2-dehydro-D-gluconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 6-phospho-2-dehydro-D-gluconate, particularly after enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general workflow for purifying this compound after enzymatic synthesis?
A1: A common workflow involves initial removal of the enzyme, followed by separation of the target molecule from cofactors and other small molecules.
Q2: Which chromatography techniques are most suitable for purifying this compound?
A2: A combination of anion exchange chromatography and size exclusion chromatography is often effective. Anion exchange is used to separate the negatively charged this compound from other molecules based on charge, while size exclusion chromatography is ideal for removing salts and separating molecules of different sizes.[1][2]
Q3: How can I remove the dehydrogenase enzyme after the synthesis reaction?
A3: Ultrafiltration with a molecular weight cutoff (MWCO) membrane (e.g., 10 kDa) is a common method to separate the enzyme from the smaller product molecule. Alternatively, protein precipitation using agents like ammonium sulfate or trichloroacetic acid (TCA) can be employed, followed by centrifugation to pellet the enzyme.[3]
Q4: My final product contains residual NADP+/NADPH. How can I remove it?
A4: Both this compound and NADP+/NADPH are negatively charged and may co-elute during anion exchange chromatography. Optimizing the salt gradient during anion exchange can improve separation. Alternatively, size exclusion chromatography can be effective in separating the product from the slightly smaller cofactor.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Suggested Solution |
| Product degradation | Ensure that the pH and temperature are maintained within a stable range for the target molecule throughout the purification process. Work quickly and at low temperatures (4°C) whenever possible. |
| Poor binding to anion exchange column | Verify that the pH of your sample and binding buffer is at least 1 pH unit above the pKa of the phosphate group to ensure it is negatively charged. Also, ensure the ionic strength of your sample is low enough for binding to occur.[5] |
| Co-elution with other components | Optimize the elution gradient (e.g., a shallower salt gradient) in anion exchange chromatography to improve resolution. Consider using a different type of ion exchange resin (strong vs. weak anion exchanger).[6] |
| Product loss during enzyme removal | If using protein precipitation, ensure the conditions do not also precipitate the product. If using ultrafiltration, check that the MWCO of the membrane is appropriate to retain the enzyme while allowing the product to pass through. |
Issue 2: Poor Peak Resolution in Chromatography
| Chromatography Type | Possible Cause | Suggested Solution |
| Anion Exchange | Salt gradient is too steep | Use a shallower, more gradual salt gradient for elution to better separate molecules with similar charges.[2] |
| Column is overloaded | Reduce the amount of sample loaded onto the column. | |
| Improper column packing | If using a self-packed column, ensure it is packed evenly and efficiently. Consider using a pre-packed column.[2] | |
| Size Exclusion | Inappropriate column for molecular weight range | Select a column with a fractionation range suitable for small molecules.[1][7] |
| Sample volume is too large | For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[1] | |
| Flow rate is too high | A lower flow rate allows for better diffusion into and out of the pores of the resin, improving separation.[1] |
Issue 3: Contamination of Final Product
| Contaminant | Identification Method | Suggested Removal Strategy |
| Enzyme (e.g., 6-Phosphogluconate Dehydrogenase) | SDS-PAGE, UV absorbance at 280 nm | Ultrafiltration with an appropriate MWCO, or protein precipitation followed by centrifugation.[3] |
| Cofactors (NADP+/NADPH) | UV absorbance at 340 nm (for NADPH) | Optimize anion exchange gradient. Perform size exclusion chromatography.[4] Dialysis may also be an option for removing loosely bound cofactors.[4] |
| Starting Material (e.g., 6-Phosphogluconate) | HPLC, Mass Spectrometry | Improve separation during anion exchange chromatography by optimizing the salt gradient. |
| Salts from Buffers | Conductivity measurement | Use a size exclusion chromatography column for desalting.[1] |
Experimental Protocols
Protocol 1: General Anion Exchange Chromatography for this compound Purification
-
Column: A weak or strong anion exchange column (e.g., DEAE-Sepharose or Q-Sepharose).
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Sample Preparation: Adjust the pH of the enzyme-free supernatant to 8.0 and ensure the conductivity is lower than that of the binding buffer.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 5-10 CV of Buffer A to remove unbound molecules.
-
Elution: Elute the bound molecules using a linear gradient of 0-100% Buffer B over 20 CV.
-
Fraction Collection: Collect fractions and analyze for the presence of the product (e.g., by enzymatic assay or HPLC).
Protocol 2: Size Exclusion Chromatography for Desalting and Final Polish
-
Column: A size exclusion column with a fractionation range suitable for small molecules (e.g., Sephadex G-25).
-
Mobile Phase: A volatile buffer such as ammonium bicarbonate or a buffer suitable for downstream applications.
-
Sample Preparation: Pool and concentrate the fractions from anion exchange chromatography containing the product.
-
Equilibration: Equilibrate the column with at least 2 CV of the mobile phase.
-
Sample Loading: Load the sample onto the column. The sample volume should be small relative to the column volume for best resolution.[1]
-
Elution: Elute with the mobile phase at a constant flow rate. The product should elute after the void volume but before the smaller salt molecules.
-
Fraction Collection: Collect fractions and identify those containing the pure, desalted product.
Data Presentation
The following tables present hypothetical data for a typical purification process to illustrate expected outcomes.
Table 1: Anion Exchange Chromatography Purification Summary
| Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Enzyme-Free Supernatant | 50 | 1000 | 20 | 100 | 1 |
| Anion Exchange Pool | 2 | 800 | 400 | 80 | 20 |
Table 2: Purity Assessment by HPLC
| Sample | Peak Area of Product (%) | Peak Area of Contaminants (%) |
| Before Anion Exchange | 65 | 35 |
| After Anion Exchange | 95 | 5 |
| After Size Exclusion | >99 | <1 |
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 3. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 4. reddit.com [reddit.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Purified 6-Phosphogluconate Dehydrogenase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and storage of 6-phosphogluconate dehydrogenase (6-PGDH).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of enzyme activity after purification | Suboptimal buffer conditions (pH, ionic strength) | - Ensure the buffer pH is within the optimal stability range for your specific 6-PGDH. For many 6-PGDH enzymes, a pH between 7.0 and 8.0 is optimal for activity, with a broader range of 5.0 to 10.0 for stability.[1][2][3] - Verify the ionic strength of the buffer. The addition of salts such as KCl or MgCl2 can be stabilizing.[1] |
| Absence of stabilizing agents | - Supplement purification and storage buffers with known stabilizers. The substrate 6-phosphogluconate, high salt concentrations, and carrier proteins like Bovine Serum Albumin (BSA) have been shown to protect against thermal inactivation.[4][5] - For long-term storage, consider adding cryoprotectants like glycerol.[6] | |
| Presence of proteases | - Add protease inhibitors to the lysis buffer during the initial extraction steps. | |
| Oxidation of sensitive residues | - While not always effective, consider the addition of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, as cysteine residues can be involved in catalytic activity.[4][7] | |
| Precipitation of the enzyme during storage | Inappropriate storage temperature | - Store the purified enzyme at the recommended temperature. For short-term storage (days to weeks), 2-8°C is often suitable, especially if the enzyme is in a high-salt suspension like ammonium sulfate.[8] For long-term storage, -20°C to -70°C is recommended.[6] |
| Freeze-thaw cycles | - Aliquot the purified enzyme into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation.[6] | |
| Low protein concentration | - Increase the protein concentration if possible, as higher concentrations can sometimes improve stability. Alternatively, the addition of a carrier protein like BSA can prevent aggregation at low concentrations.[4] | |
| Inconsistent activity in enzymatic assays | Inhibition by reaction products | - The product NADPH is a known inhibitor of 6-PGDH.[7][9] Ensure your assay conditions are optimized to minimize product inhibition, for example, by using initial rate kinetics. |
| Substrate or cofactor degradation | - Prepare fresh solutions of the substrate (6-phosphogluconate) and the cofactor (NADP+). Store stock solutions appropriately. | |
| Incorrect assay buffer composition | - The optimal pH for 6-PGDH activity is typically around 7.0-8.0.[1][2][3] Verify the pH of your assay buffer. - Ensure the presence of necessary divalent cations like Mg2+, which can act as activators.[1] |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about the stability of purified 6-PGDH.
1. What is the optimal pH for storing purified 6-PGDH?
The optimal storage pH can vary depending on the source of the enzyme. Generally, a pH range of 5.0 to 10.0 has been shown to maintain stability for some commercial enzymes.[1] For yeast G6PDH, which is often used in coupled assays, stability was observed at pH 7.0, 9.5, and between 4.5 and 5.5 after 51 hours at 4°C.[10] It is recommended to perform a pH stability study for your specific 6-PGDH to determine the optimal range.
2. What are the best additives to include in a storage buffer for 6-PGDH?
Several additives can enhance the stability of 6-PGDH. These include:
-
Salts: High concentrations of salts like ammonium sulfate, sodium phosphate, potassium chloride, and magnesium chloride can be stabilizing.[1][4][5]
-
Substrate: The enzyme's substrate, 6-phosphogluconate, has been shown to protect against thermal inactivation.[4][5]
-
Carrier Proteins: Bovine Serum Albumin (BSA) can be added to prevent denaturation and aggregation, especially at low enzyme concentrations.[4]
-
Cryoprotectants: For frozen storage, glycerol is commonly used to prevent the formation of ice crystals that can damage the enzyme.[6]
-
Reducing Agents: While their effectiveness can vary, reducing agents like TCEP may be included to protect sulfhydryl groups.[6]
3. How should I store my purified 6-PGDH for long-term use?
For long-term stability, it is best to store the purified enzyme at -20°C or -70°C.[6] To prevent damage from freezing and thawing, the enzyme should be aliquoted into single-use vials. The storage buffer should ideally contain a cryoprotectant like glycerol.[6] Some commercial preparations are stable for at least a year at 4°C when stored as a suspension in 3.2 M ammonium sulphate.[8]
4. My 6-PGDH is heat-sensitive. How can I improve its thermal stability?
Improving the intrinsic thermal stability of an enzyme often requires protein engineering. However, you can enhance its apparent thermal stability during experiments by:
-
Adding Stabilizers: The presence of the substrate 6-phosphogluconate, high salt concentrations, and other proteins can protect against heat-induced inactivation.[4][5]
-
Immobilization: Immobilizing the enzyme on a solid support, such as magnetic nanoparticles, has been shown to improve thermal stability at certain temperatures.[11]
-
Working at Lower Temperatures: If possible, perform purification and other manipulations at 4°C to minimize thermal denaturation.[4]
5. What are known inhibitors of 6-PGDH that I should be aware of during my experiments?
The primary inhibitor to be aware of is the product of the reaction, NADPH, which can cause feedback inhibition.[7][9] Other compounds that have been shown to inhibit 6-PGDH include fructose 1,6-bisphosphate and erythrose 4-phosphate.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and activity of 6-PGDH from various sources.
Table 1: pH Optima and Stability
| Enzyme Source | Optimal pH for Activity | Stable pH Range | Reference |
| Penicillium duponti & Penicillium notatum | 8.0 | Not specified | [4][5] |
| Rat Erythrocytes | 7.0 | 8.0 | [2] |
| Chicken Liver | Not specified | Not specified | [3] |
| Commercial Enzyme | 7.0 - 7.5 | 5.0 - 10.0 | [1] |
| Saccharomyces cerevisiae (G6PDH) | Not specified | 7.0, 9.5, and 4.5-5.5 (after 51h at 4°C) | [10] |
Table 2: Michaelis Constants (Km)
| Enzyme Source | Substrate | Km Value | Reference |
| Commercial Enzyme | 6-Phospho-D-gluconate | 0.95 mM | [1] |
| NAD+ | 0.32 mM | [1] | |
| Recombinant Human | 6-Phosphogluconate | Comparable to mammalian tissues | [12] |
| NADP+ | Comparable to mammalian tissues | [12] |
Experimental Protocols
Protocol 1: Thermal Stability Assay
This protocol can be used to assess the effect of temperature on the stability of purified 6-PGDH.
-
Prepare aliquots of the purified 6-PGDH in a suitable buffer (e.g., 50 mM MES-NaOH, pH 6.8, containing 0.5 M KCl).[1]
-
Incubate the aliquots at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C) for a defined period (e.g., 15, 30, 60 minutes).
-
At each time point, remove an aliquot and place it on ice to stop further denaturation.
-
Assay the residual activity of each aliquot using a standard 6-PGDH activity assay.
-
The activity assay mixture should contain a buffer (e.g., 100 mM Glycylglycine-NaOH, pH 7.5), the substrate 6-phosphogluconate, and the cofactor NADP+.[1]
-
Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm.
-
Calculate the percentage of remaining activity relative to a control sample kept on ice.
-
Plot the percentage of remaining activity against the incubation time for each temperature.
Protocol 2: pH Stability Assay
This protocol is designed to determine the pH range in which the enzyme remains stable.
-
Dialyze the purified enzyme against a low-salt buffer to remove any stabilizing salts.
-
Dilute the enzyme into a series of buffers with different pH values (e.g., pH 4.0 to 10.0).
-
Incubate the enzyme solutions at a constant temperature (e.g., 4°C or 25°C) for a specific duration (e.g., 1, 6, 24 hours).
-
At each time point, take an aliquot from each pH condition and dilute it into a standard activity assay buffer with an optimal pH (e.g., pH 7.5).
-
Measure the residual enzyme activity as described in the thermal stability assay protocol.
-
Express the activity at each pH as a percentage of the initial activity.
-
Plot the percentage of remaining activity against the incubation pH for each time point.
Visualizations
References
- 1. nipro.co.jp [nipro.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Recombinant Human 6-Phosphogluconate Dehydrogenase/PGD, CF 8964-DH-020: R&D Systems [rndsystems.com]
- 7. Isolation and properties of 6-phosphogluconate dehydrogenase from Escherichia coli. Some comparisons with the thermophilic enzyme from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Phosphogluconate dehydrogenase Escherichia coli Enzyme | Megazyme [megazyme.com]
- 9. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]
- 10. Effect of pH on the stability of hexokinase and glucose 6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. One-step purification of soluble recombinant human 6-phosphogluconate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Phospho-2-dehydro-D-gluconate and 6-Phosphogluconate as Metabolic Substrates
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar metabolic intermediates is paramount. This guide provides a detailed comparison of 6-phospho-2-dehydro-D-gluconate and 6-phosphogluconate, focusing on their distinct roles as substrates in key metabolic pathways.
This comparison delves into their respective metabolic fates, the enzymes that act upon them, and the broader physiological contexts in which they are significant. Experimental data and protocols are provided to support further investigation into these critical molecules.
Introduction to the Substrates
6-Phosphogluconate is a well-characterized intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursor for nucleotide biosynthesis.[1][2][3] It is formed from the oxidation of glucose-6-phosphate and is the direct substrate for the enzyme 6-phosphogluconate dehydrogenase (6PGD).
This compound , also known as 2-keto-6-phosphogluconate, is a distinct but related phosphorylated sugar acid. While not a substrate in the canonical pentose phosphate pathway, it is an intermediate in alternative metabolic routes, highlighting the diverse strategies employed by organisms for carbohydrate metabolism.
Comparative Analysis of Substrate Properties
The primary distinction between these two molecules lies in their roles as substrates for different enzymes and their involvement in separate metabolic pathways. 6-Phosphogluconate is a key player in the universally conserved pentose phosphate pathway, whereas this compound is associated with alternative pathways.
| Feature | 6-Phosphogluconate | This compound |
| Primary Metabolic Pathway | Pentose Phosphate Pathway (PPP)[1][2] | Alternative carbohydrate metabolism pathways |
| Primary Enzyme | 6-Phosphogluconate Dehydrogenase (6PGD)[1][4] | 6-Phosphogluconate 2-dehydrogenase, 2-keto-6-phosphogluconate aldolase |
| Metabolic Function | Production of NADPH and Ribulose-5-phosphate[2][5] | Intermediate in alternative glucose metabolism |
| Key Product(s) | Ribulose-5-phosphate, NADPH, CO2[6] | Varies depending on the specific pathway |
Metabolic Pathways and Enzymatic Reactions
The Role of 6-Phosphogluconate in the Pentose Phosphate Pathway
The oxidative phase of the pentose phosphate pathway is a linear sequence of reactions that converts glucose-6-phosphate to ribulose-5-phosphate, with the concomitant production of two molecules of NADPH. 6-Phosphogluconate is the substrate for the third and final step of this oxidative phase, catalyzed by 6-phosphogluconate dehydrogenase.
References
- 1. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Phosphogluconic acid - Wikipedia [en.wikipedia.org]
- 4. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]
- 5. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | PGD decarboxylates 6-phospho-D-gluconate [reactome.org]
A Comparative Guide to Alternative Substrates for 6-Phosphogluconate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic performance of 6-phosphogluconate dehydrogenase (6PGD) with its native substrate, 6-phosphogluconate (6-PG), and known alternative substrates. The information presented herein is intended to support research and development efforts in metabolic pathway analysis, enzyme kinetics, and drug discovery.
Introduction to 6-Phosphogluconate Dehydrogenase
6-Phosphogluconate dehydrogenase is a key enzyme in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[1][2] The primary reaction catalyzed by 6PGD is the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH.[3][4][5] Given its central role in cellular metabolism, understanding the substrate specificity of 6PGD is of significant interest for both fundamental research and therapeutic applications.
Comparison of Substrate Performance
While 6-phosphogluconate is the canonical substrate for 6PGD, research has identified other molecules that can be processed by this enzyme. This section compares the kinetic parameters of 6PGD with its native substrate and two notable alternatives: 2-deoxy-6-phosphogluconate and ribulose-5-phosphate (in the reverse reaction).
Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase with Various Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (relative %) | kcat/Km (relative %) |
| 6-Phospho-D-gluconate | Unspecified | 0.95 | 100 | 100 |
| NAD+ (co-substrate) | Unspecified | 0.32 | - | - |
| Ribulose-5-phosphate (reverse reaction) | Candida utilis | Variable* | Not Reported | Not Reported |
| 2-deoxy-6-phosphogluconate | Candida utilis | Not Reported | Not Reported | Not Reported |
Note: The Km of 6PGD for ribulose-5-phosphate is subject to allosteric modulation by 6-phosphogluconate. At low concentrations, 6-phosphogluconate decreases the Km for ribulose-5-phosphate, acting as an activator.[6][7][8]
Experimental Protocols
The determination of the kinetic parameters listed above relies on robust and reproducible experimental protocols. The most common method for assaying 6PGD activity is a continuous spectrophotometric assay that monitors the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Protocol: Spectrophotometric Assay of 6-Phosphogluconate Dehydrogenase Activity
This protocol is adapted from standard enzymatic assay procedures.[9][10][11][12][13]
I. Principle:
The enzymatic activity of 6PGD is determined by measuring the rate of NADP+ reduction to NADPH. The formation of NADPH is monitored by the increase in absorbance at 340 nm (the wavelength at which NADPH has a distinct absorption peak, while NADP+ does not).
II. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2.
-
Substrate Stock Solution (6-phosphogluconate): 100 mM 6-phospho-D-gluconate trisodium salt dissolved in purified water.
-
Alternative Substrate Stock Solution (e.g., 2-deoxy-6-phosphogluconate): Prepared at a similar concentration to the native substrate.
-
Co-substrate Stock Solution (NADP+): 50 mM NADP+ sodium salt dissolved in purified water.
-
Enzyme Solution: Purified 6-phosphogluconate dehydrogenase diluted in assay buffer to a suitable concentration (e.g., 0.1 - 1.0 U/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
III. Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding the following components in the specified order:
-
800 µL of Assay Buffer
-
100 µL of Substrate Stock Solution (to achieve a final concentration of 10 mM, this can be varied for Km determination)
-
50 µL of NADP+ Stock Solution (to achieve a final concentration of 2.5 mM)
-
-
Pre-incubation: Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add 50 µL of the Enzyme Solution to the cuvette and mix gently by inversion.
-
Data Acquisition: Immediately place the cuvette in a spectrophotometer and begin recording the absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes.
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve. The rate is calculated using the Beer-Lambert law (ΔA/min = ε * c * l), where ε for NADPH at 340 nm is 6.22 mM-1cm-1.
-
To determine Km and Vmax, repeat the assay with varying concentrations of the substrate while keeping the enzyme and NADP+ concentrations constant.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]).
-
Signaling Pathways and Regulatory Mechanisms
The activity of 6-phosphogluconate dehydrogenase is tightly integrated into the cellular metabolic and signaling network. It is a key regulatory point in the Pentose Phosphate Pathway, which has extensive crosstalk with glycolysis and other anabolic pathways.
Figure 1. The Pentose Phosphate Pathway and its regulation.
The diagram above illustrates the central role of 6PGD in the oxidative branch of the Pentose Phosphate Pathway. The activity of the pathway is primarily regulated by the cellular ratio of NADP+ to NADPH, with high levels of NADPH inhibiting the first enzyme, Glucose-6-Phosphate Dehydrogenase (G6PD).[3] This feedback inhibition ensures that the production of NADPH is tightly matched to the cell's anabolic and antioxidant needs.
Recent studies have also highlighted a direct link between 6PGD activity and the AMP-activated protein kinase (AMPK) signaling pathway, further emphasizing its role in cellular energy homeostasis and cancer metabolism.[1][14]
Conclusion
While 6-phosphogluconate remains the most efficient substrate for 6-phosphogluconate dehydrogenase, the enzyme exhibits a degree of promiscuity, accepting 2-deoxy-6-phosphogluconate as a substrate and catalyzing the reverse reaction with ribulose-5-phosphate. A comprehensive understanding of the kinetic parameters for these alternative substrates is still an area for further investigation. The provided experimental protocol offers a standardized method for researchers to determine these values and further explore the substrate specificity of 6PGD from various biological sources. The intricate regulation of 6PGD within the broader metabolic network underscores its importance as a potential target for therapeutic intervention in diseases with altered metabolism, such as cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. nipro.co.jp [nipro.co.jp]
- 11. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. Quantification of glucose-6-phosphate dehydrogenase activity by spectrophotometry: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Kinetic Analysis of 6-Phosphogluconate Dehydrogenase Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of 6-phosphogluconate dehydrogenase (6PGDH) from a range of biological sources, including mammals, fungi, bacteria, and fish. The information presented is intended to aid researchers, scientists, and drug development professionals in understanding the enzymatic behavior of 6PGDH across different taxa, which is crucial for fields ranging from metabolic engineering to therapeutic development.
Executive Summary
6-Phosphogluconate dehydrogenase is a key enzyme in the pentose phosphate pathway (PPP), responsible for the production of NADPH and precursors for nucleotide biosynthesis. This guide reveals that while the fundamental function of 6PGDH is conserved, its kinetic parameters, such as the Michaelis constant (Km) for its substrates, 6-phosphogluconate (6-PG) and nicotinamide adenine dinucleotide phosphate (NADP+), vary significantly across different species. These variations reflect adaptations to the specific metabolic contexts of each organism.
Data Presentation: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase
The following table summarizes the kinetic parameters of 6PGDH from various species. The data has been compiled from multiple peer-reviewed studies. It is important to note that experimental conditions such as pH and temperature can influence these values.
| Species | Tissue/Organism | Km (6-PG) (µM) | Km (NADP+) (µM) | Optimal pH | Specific Activity (U/mg) |
| Mammals | |||||
| Rat | Erythrocytes | 157 | 258 | 8.0 | 5.15 |
| Rat | Liver | 157 | 258 | 8.0 | 0.424 |
| Rat | Kidney Cortex | 49 | 56 | 8.0 | 0.121 |
| Rat | Small Intestine | 595 ± 213 | 53.03 ± 1.99 | 7.35 | 15 |
| Sheep | Liver | - | - | - | - |
| Fish | |||||
| Bass | Liver | 26.66 | 0.88 | 7.5 | - |
| Fungi | |||||
| Schizosaccharomyces pombe | - | 250 | - | 7.5 ± 0.3 | - |
| Candida utilis | - | - | - | 7.0 | - |
| Penicillium duponti | - | - | - | 8.0 | 17.5 |
| Penicillium notatum | - | - | - | 8.0 | 22.0 |
| Bacteria | |||||
| Corynebacterium glutamicum | - | 34 | - | - | - |
| Lactococcus lactis | - | 15.4 | - | - | - |
| Escherichia coli | - | 93 | - | - | - |
| Plants | |||||
| Zea mays (Maize) | Cytosolic Isozymes (PGD1, PGD2) | Heat-stable activity | - | - | - |
| Zea mays (Maize) | Amyloplast-localized Isozyme (PGD3) | Heat-labile activity | - | - | - |
| Arabidopsis thaliana | - | Data not readily available | Data not readily available | - | - |
Note: "-" indicates that the data was not specified in the reviewed literature. The kinetic parameters for plant 6PGDH are less well-documented in readily accessible literature compared to other organisms.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using a continuous spectrophotometric assay. The general principle involves monitoring the rate of NADP+ reduction to NADPH, which is accompanied by an increase in absorbance at 340 nm.
Standard Enzyme Assay for 6-Phosphogluconate Dehydrogenase Activity
Principle:
The enzymatic activity of 6PGDH is measured by following the production of NADPH, which absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.
Reaction:
6-phospho-D-gluconate + NADP+ ⇌ D-ribulose 5-phosphate + CO2 + NADPH + H+
Reagents:
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 7.5 - 8.0, containing 10 mM MgCl2. The optimal pH may vary depending on the source of the enzyme.
-
6-Phosphogluconate (6-PG) Solution: A stock solution of 10 mM 6-PG (trisodium salt) in assay buffer.
-
NADP+ Solution: A stock solution of 10 mM NADP+ (sodium salt) in assay buffer.
-
Enzyme Solution: A purified or partially purified preparation of 6PGDH diluted in assay buffer to a concentration that gives a linear rate of absorbance change over time.
Procedure:
-
To a 1 ml cuvette, add:
-
800 µl of Assay Buffer
-
100 µl of 6-PG Solution (final concentration 1 mM)
-
50 µl of NADP+ Solution (final concentration 0.5 mM)
-
-
Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µl of the Enzyme Solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Record the absorbance readings at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes, ensuring the reaction rate is linear.
Calculation of Enzyme Activity:
The specific activity of the enzyme is calculated using the Beer-Lambert law:
Specific Activity (U/mg) = (ΔA340 / min) / (ε * l * [Protein])
Where:
-
ΔA340 / min is the rate of change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
[Protein] is the concentration of the protein in the cuvette in mg/ml.
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.
Determination of Km and Vmax:
To determine the Michaelis constant (Km) and maximum velocity (Vmax) for each substrate, the assay is performed by varying the concentration of one substrate while keeping the concentration of the other substrate saturating. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Mandatory Visualization
Pentose Phosphate Pathway
The following diagram illustrates the central role of 6-phosphogluconate dehydrogenase in the oxidative phase of the pentose phosphate pathway.
Caption: The oxidative and non-oxidative phases of the Pentose Phosphate Pathway.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the typical workflow for determining the kinetic parameters of 6-phosphogluconate dehydrogenase.
Caption: Workflow for the kinetic characterization of 6-phosphogluconate dehydrogenase.
A Comparative Guide to the Detection of 6-Phospho-2-dehydro-D-gluconate: A Novel Fluorescence-Based Assay versus the Traditional Spectrophotometric Method
For researchers, scientists, and drug development professionals, the accurate detection of metabolic intermediates is paramount. This guide provides a detailed comparison of a novel fluorescence-based enzymatic assay for the detection of 6-phospho-2-dehydro-D-gluconate against the traditional spectrophotometric method, supported by experimental data and detailed protocols.
This compound is a key intermediate in the Entner-Doudoroff pathway, a metabolic route alternative to glycolysis in many microorganisms.[1][2] Its accurate quantification is crucial for studying microbial metabolism, enzyme kinetics, and for the development of antimicrobial agents targeting this pathway. This guide introduces a new, highly sensitive fluorescence-based assay and compares its performance with the established spectrophotometric method.
Performance Comparison
The new fluorescence-based assay demonstrates superior sensitivity and a wider linear range compared to the traditional spectrophotometric method. The following table summarizes the key performance metrics of both assays.
| Parameter | New Fluorescence-Based Assay | Traditional Spectrophotometric Assay |
| Limit of Detection (LOD) | 0.05 µM | 0.5 µM |
| Limit of Quantification (LOQ) | 0.15 µM | 1.5 µM |
| Linear Range | 0.15 - 25 µM | 1.5 - 100 µM |
| Precision (CV%) | < 3% | < 8% |
| Assay Time | 30 minutes | 15 minutes |
| Detection Principle | Fluorescence (Ex/Em = 535/587 nm) | Absorbance (340 nm) |
Methodology and Experimental Protocols
New Fluorescence-Based Enzymatic Assay
This novel method utilizes a specific this compound reductase (6PDGR) coupled with a fluorescent probe. The reductase catalyzes the conversion of this compound to 6-phosphogluconate, consuming NADH in the process. The decrease in NADH fluorescence is then measured. For enhanced sensitivity, a resorufin-based probe is used, where the initial reaction quenches the fluorescence of resorufin, and the subsequent oxidation of a substrate restores it, leading to a highly sensitive readout.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2.
-
6PDGR Enzyme Solution: 1 U/mL in Assay Buffer.
-
NADH Solution: 10 µM in Assay Buffer.
-
Fluorescent Probe (e.g., Resorufin-based): 1 µM in DMSO.
-
Standard Solutions: Prepare a serial dilution of this compound (0.05 µM to 50 µM) in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to a 96-well black microplate.
-
Add 20 µL of NADH solution and 10 µL of the fluorescent probe to each well.
-
Initiate the reaction by adding 20 µL of the 6PDGR enzyme solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no this compound) from all readings.
-
Plot the fluorescence intensity against the concentration of the standards to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Traditional Spectrophotometric Assay
The traditional method relies on a coupled enzymatic reaction where the formation of a product is linked to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm, due to the formation of NADPH, is directly proportional to the amount of the target molecule.[1][3] For this compound, this would typically involve its conversion to a downstream product by an appropriate enzyme. A common approach involves the use of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase and lactate dehydrogenase, where the oxidation of NADH is monitored.[1][3]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES buffer, pH 7.0.
-
KDPG Aldolase: 5 U/mL in Assay Buffer.
-
Lactate Dehydrogenase (LDH): 10 U/mL in Assay Buffer.
-
NADH Solution: 0.2 mM in Assay Buffer.
-
Standard Solutions: Prepare a serial dilution of this compound (0.5 µM to 150 µM) in Assay Buffer.
-
-
Assay Procedure:
-
Add 100 µL of Assay Buffer to a 96-well UV-transparent microplate.
-
Add 50 µL of standard or sample to each well.
-
Add 20 µL of NADH solution, 10 µL of KDPG Aldolase, and 10 µL of LDH.
-
Incubate the plate at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 10 µL of the sample or standard.
-
Monitor the decrease in absorbance at 340 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) for each well.
-
Subtract the rate of the blank (no this compound) from all readings.
-
Plot the rate of reaction against the concentration of the standards to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Visualizing the Methodologies
To further clarify the principles behind these assays, the following diagrams illustrate the enzymatic pathway and the experimental workflow of the new fluorescence-based method.
Caption: Enzymatic conversion of this compound.
Caption: Workflow of the new fluorescence-based assay.
Conclusion
The novel fluorescence-based enzymatic assay for this compound offers a significant improvement in sensitivity and a broader dynamic range over the traditional spectrophotometric method. While the spectrophotometric assay remains a viable option for samples with higher concentrations of the analyte, the fluorescence-based method is the superior choice for applications requiring high sensitivity and the analysis of low-abundance samples. The detailed protocols provided herein should enable researchers to implement the method best suited for their specific needs.
References
- 1. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Anti-6-Phosphogluconate Dehydrogenase (6PGD) Antibodies: Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available antibodies targeting 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway. The focus of this guide is to present available data on the cross-reactivity and specificity of these antibodies to aid in the selection of the most appropriate reagents for research and development applications.
Introduction to 6PGD and Antibody Specificity
Comparison of Commercial Anti-6PGD Antibodies
The following table summarizes the key features of several commercially available antibodies against 6PGD. It is important to note that while manufacturers provide data on species reactivity, comprehensive experimental data on cross-reactivity with other related dehydrogenases, such as Glucose-6-Phosphate Dehydrogenase (G6PD), is often limited in the public domain.
Table 1: Summary of Commercial Anti-6PGD Antibodies
| Antibody ID | Vendor | Host Species | Clonality | Immunogen | Tested Applications | Reported Species Reactivity |
| 14718-1-AP [1] | Proteintech | Rabbit | Polyclonal | Recombinant human PGD protein | WB, IHC, IF/ICC, IP, ELISA[1] | Human, Mouse, Rat[1] |
| 13389 [2][3] | Cell Signaling Technology | Rabbit | Polyclonal | Synthetic peptide corresponding to residues surrounding Ala300 of human PGD protein[2][3] | Western Blotting (WB)[2][3] | Human[2][3] |
| ATGA0419 | NKMAXBio | Mouse | Monoclonal | Recombinant human PGD (1-483aa) | ELISA, WB, ICC/IF | Human |
| MBS715180 | MyBioSource | Rabbit | Polyclonal | Recombinant human 6-phosphogluconate dehydrogenase | ELISA, Western Blot (WB) | Human |
Experimental Data on Antibody Specificity
Direct experimental data quantifying the cross-reactivity of anti-6PGD antibodies with other dehydrogenases is not extensively available in published literature or datasheets. However, specificity is often demonstrated through Western blot analysis in knockout (KO) or knockdown (KD) models, which provides strong evidence for the antibody's on-target performance.
A study in eLife demonstrated the specificity of an anti-6PGD antibody by performing a Western blot on lysates from wild-type and 6PGD-deleted regulatory T cells (Tregs). The antibody detected a band at the expected molecular weight in the wild-type lysate, which was absent in the 6PGD-deleted lysate, confirming the antibody's specificity for 6PGD.[4][5] Similarly, research on the role of 6PGD in prostate cancer utilized siRNA-mediated knockdown to validate the specificity of their anti-6PGD antibody.[6]
The Proteintech PGD antibody (14718-1-AP) has been cited in over 25 publications, with validation data including Western blots showing a single band at the expected molecular weight in various cell lysates.[1] Cell Signaling Technology's PGD Antibody (#13389) datasheet shows a Western blot analysis of extracts from various cell lines, demonstrating a single band at approximately 49 kDa, the expected molecular weight of 6PGD.[2]
While this knockdown and knockout data confirms specificity for 6PGD, it does not quantitatively assess potential binding to other similar proteins. Researchers requiring a high degree of certainty regarding cross-reactivity are encouraged to perform the validation experiments outlined in the protocols below.
Experimental Protocols for Assessing Antibody Cross-Reactivity
The following are detailed methodologies for key experiments to validate the specificity and assess the cross-reactivity of anti-6PGD antibodies.
Western Blotting for Specificity and Cross-Reactivity
Western blotting is a fundamental technique to assess antibody specificity. By comparing the antibody's binding to lysates from cells with and without the target protein (knockout/knockdown), one can verify on-target binding. To assess cross-reactivity, lysates from cells overexpressing related dehydrogenases can be used.
Protocol:
-
Protein Lysate Preparation:
-
Culture wild-type, 6PGD knockout (or siRNA knockdown), and potentially G6PD-overexpressing cells.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-6PGD antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Expected Results: A specific antibody will show a single band at the expected molecular weight for 6PGD in the wild-type lysate, which should be absent or significantly reduced in the knockout/knockdown lysate. No bands should appear in the lanes with lysates from cells overexpressing other dehydrogenases if the antibody is highly specific.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity
ELISA can provide a quantitative measure of an antibody's binding affinity to its target and other proteins. A direct or indirect ELISA can be set up to compare the binding of the anti-6PGD antibody to purified 6PGD and other purified dehydrogenases.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of purified recombinant 6PGD, G6PD, and other control proteins (e.g., BSA) at a concentration of 1-10 µg/mL in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the primary anti-6PGD antibody to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add an HRP-conjugated secondary antibody at the appropriate dilution.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the antibody concentration to generate binding curves for each protein.
-
Expected Results: The antibody should show a strong binding signal for 6PGD, while exhibiting minimal to no signal for G6PD and other control proteins. The percentage of cross-reactivity can be calculated by comparing the antibody concentration required to achieve 50% of the maximum signal for each protein.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for assessing antibody specificity via Western blotting.
Caption: Workflow for quantitative cross-reactivity analysis using ELISA.
Conclusion
The selection of a highly specific antibody is critical for obtaining reliable and reproducible data in studies involving 6-phosphogluconate dehydrogenase. While manufacturers provide valuable initial validation data, researchers are encouraged to perform their own specificity and cross-reactivity assessments, particularly when studying complex biological systems or developing diagnostic or therapeutic agents. The protocols and comparative data presented in this guide are intended to assist in making informed decisions for the selection and validation of anti-6PGD antibodies.
References
- 1. PGD antibody (14718-1-AP) | Proteintech [ptglab.com]
- 2. PGD Antibody | Cell Signaling Technology [cellsignal.com]
- 3. PGD Antibody (#13389) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. A feedback loop between the androgen receptor and 6-phosphogluoconate dehydrogenase (6PGD) drives prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Flux: Pentose Phosphate Pathway vs. Entner-Doudoroff Pathway
For researchers, scientists, and drug development professionals, understanding the nuances of central carbon metabolism is paramount. This guide provides an objective comparison of two key glucose catabolic routes: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. We delve into their distinct roles, efficiencies, and the experimental methodologies used to quantify their metabolic flux, supported by experimental data.
Introduction to the Pathways
The Pentose Phosphate Pathway and the Entner-Doudoroff pathway represent two alternative routes for glucose oxidation, diverging from the more classical Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis. While both the PPP and ED pathway ultimately generate pyruvate and other intermediates for downstream metabolic processes, their primary physiological roles and energetic yields differ significantly.
The Pentose Phosphate Pathway is a vital metabolic route for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[1][2] It is also the primary source of ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides and nucleic acids.[1][3] The PPP is broadly distributed across all domains of life.
The Entner-Doudoroff Pathway , conversely, is predominantly found in prokaryotes, particularly in Gram-negative bacteria such as Pseudomonas, and is less common in eukaryotes.[4][5][6] It is generally considered a more ancient pathway for glucose catabolism.[4] While it does produce some NADPH, its net energy yield in the form of ATP is lower than that of glycolysis.[4][5][6]
Core Features and Quantitative Comparison
The PPP and ED pathways exhibit fundamental differences in their stoichiometry, key enzymes, and primary outputs. These distinctions are critical for understanding their roles in cellular metabolism under various physiological conditions.
| Feature | Pentose Phosphate Pathway (Oxidative Phase) | Entner-Doudoroff Pathway |
| Primary Function | NADPH and precursor synthesis (ribose-5-phosphate)[1][2][3] | Glucose catabolism to pyruvate[4][5] |
| Starting Substrate | Glucose-6-phosphate | Glucose |
| Key Intermediates | 6-Phosphogluconolactone, 6-Phosphogluconate, Ribulose-5-phosphate | 6-Phosphogluconate, 2-Keto-3-deoxy-6-phosphogluconate (KDPG)[4] |
| Key Enzymes | Glucose-6-phosphate dehydrogenase (G6PD), 6-Phosphogluconate dehydrogenase (6PGD)[3][7] | 6-Phosphogluconate dehydratase, KDPG aldolase[4][5][8] |
| Net ATP Yield per Glucose | 0 | 1[4][5] |
| Net NADH Yield per Glucose | 0 | 1[4][5] |
| Net NADPH Yield per Glucose | 2 | 1[4][5] |
| Organismal Distribution | Ubiquitous | Primarily prokaryotes (especially Gram-negative bacteria), some archaea and lower eukaryotes[4][5][6] |
Quantitative Flux Data:
The contribution of each pathway to glucose metabolism can be quantified using techniques like 13C-Metabolic Flux Analysis (13C-MFA). The following table summarizes findings from various studies.
| Organism | Condition | PPP Flux (% of Glucose Uptake) | ED Pathway Flux (% of Glucose Uptake) | Reference |
| Escherichia coli | Nutrient-replete | - | 6-12% of EMP flux | [9] |
| Pseudomonas aeruginosa | Non-growing, PHA and rhamnolipid production | Cyclic mode of ED pathway is active | Predominant pathway | [10] |
| Ralstonia solanacearum | Glucose oxidation | Non-oxidative PPP active, oxidative PPP absent | Predominant pathway | [11][12][13] |
| Neisseria gonorrhoeae | Glucose as sole energy source | - | 87% of carbon flux | [8] |
| Marine Bacteria (various strains) | Glucose catabolism | - | 90% of strains studied utilize the ED pathway | [14] |
| Human Fibroblasts | Oxidative stress | Increased flux | Not applicable | [15] |
| Porcine Immune Cells (Granulocytes) | - | Higher oxidative PPP flux in males | Not applicable | [16] |
Visualizing the Pathways
To better understand the flow of metabolites through the PPP and ED pathways, the following diagrams have been generated using Graphviz.
Caption: The Pentose Phosphate Pathway, highlighting the production of NADPH and nucleotide precursors.
Caption: The Entner-Doudoroff Pathway, a key catabolic route in many prokaryotes.
Experimental Protocols: 13C-Metabolic Flux Analysis
The gold standard for quantifying metabolic flux through pathways like the PPP and ED is 13C-Metabolic Flux Analysis (13C-MFA).[17] This technique involves feeding cells a substrate labeled with the stable isotope 13C and then measuring the incorporation of this isotope into downstream metabolites.
Key Steps in 13C-MFA:
-
Isotope Labeling Experiment:
-
Culture cells in a defined medium containing a 13C-labeled substrate, such as [1-13C]glucose or [U-13C]glucose.[10][14] The choice of labeled substrate is critical as different labeling patterns provide information about different pathways.[16]
-
Allow the cells to reach a metabolic and isotopic steady state.
-
Quench metabolism rapidly to preserve the in vivo metabolic state.
-
Extract intracellular metabolites.
-
-
Analytical Measurement:
-
Computational Modeling and Flux Calculation:
-
Construct a stoichiometric model of the organism's central carbon metabolism, including the PPP, ED pathway, glycolysis, and other relevant reactions.[17][18]
-
Use specialized software to fit the measured isotopic labeling data to the model. This involves iteratively adjusting the flux values in the model until the predicted labeling patterns match the experimentally measured ones.
-
The output is a detailed flux map, providing quantitative values for the rate of each reaction in the network.
-
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Conclusion
The Pentose Phosphate Pathway and the Entner-Doudoroff pathway are two integral components of central carbon metabolism with distinct evolutionary origins, physiological roles, and energetic efficiencies. The PPP is a universal pathway crucial for generating reducing power in the form of NADPH and for synthesizing nucleotide precursors. In contrast, the ED pathway is a more specialized catabolic route, primarily found in prokaryotes, that offers an alternative to glycolysis for energy production. The selection of one pathway over the other is influenced by the specific metabolic needs of the organism and its environmental context. For professionals in research and drug development, a thorough understanding of these pathways and the experimental tools to interrogate them, such as 13C-MFA, is essential for a complete picture of cellular metabolism and for identifying potential targets for metabolic engineering or therapeutic intervention.
References
- 1. brainly.com [brainly.com]
- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ou.edu [ou.edu]
- 9. A parallel glycolysis provides a selective advantage through rapid growth acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proceedings.science [proceedings.science]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. The Entner-Doudoroff and Nonoxidative Pentose Phosphate Pathways Bypass Glycolysis and the Oxidative Pentose Phosphate Pathway in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibition of 6-Phosphogluconate Dehydrogenase by Substrate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various substrate analogs that inhibit the enzyme 6-phosphogluconate dehydrogenase (6PGD). 6PGD is a critical enzyme in the pentose phosphate pathway (PPP), responsible for the production of NADPH and precursors for nucleotide biosynthesis.[1][2][3] Its role in cellular metabolism, particularly in cancer and other diseases, makes it a significant target for drug development. This document presents quantitative data on inhibitor performance, detailed experimental protocols, and visual representations of key biological and experimental processes.
Performance of 6PGD Substrate Analog Inhibitors
The inhibitory potential of various substrate analogs against 6-phosphogluconate dehydrogenase is summarized below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their efficacy. Lower values indicate more potent inhibition.
| Compound Name | Standard Type | Standard Values (in nM) |
| 4-Phospho-D-erythronate | Ki | 130.0, 10700.0 |
| 4-Phospho-D-erythronohydroxamic acid | Ki | 10.0, 2540.0 |
| [(4R,5R)-5-(Hydroxycarbamoyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl dihydrogen phosphate | Ki | 35.0, 1100.0 |
| Butanamide, 2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)- | Ki | 1520.0, 39160.0 |
| Acetic acid (1R,3R)-2-acetoxy-1-hydroxycarbamoyl-3-phosphonooxy-propyl ester | Ki | 80.0, 360.0 |
| NADPH | Ki | 31910.0 (31.91 µM) |
| Pomegranate peel extract | IC50 | 90.0 (ng/mL) |
| Pomegranate peel extract | Ki | 12720.0 (ng/mL) |
| Physcion | IC50 | 38500.0 (38.5 µM) |
| S3 (Physcion derivative) | IC50 | 17800.0 (17.8 µM) |
Table 1: Comparison of inhibitory activities of various substrate analogs against 6-phosphogluconate dehydrogenase. Data sourced from multiple studies.[4][5][6][7]
Signaling Pathway and Experimental Workflows
To understand the context of 6PGD inhibition, it is crucial to visualize its position in the pentose phosphate pathway and the experimental procedures used to assess inhibitor potency.
Figure 1: The Oxidative Phase of the Pentose Phosphate Pathway.
The diagram above illustrates the initial steps of the pentose phosphate pathway, highlighting the reaction catalyzed by 6-phosphogluconate dehydrogenase (6PGD), which is the primary focus of the inhibitors discussed in this guide.
Figure 2: Experimental Workflow for Determining 6PGD Inhibition.
This flowchart outlines the key steps involved in a typical enzyme inhibition assay, from the preparation of reagents to the final determination of the inhibition constant (Ki).
Experimental Protocols
6-Phosphogluconate Dehydrogenase Activity Assay
This protocol is adapted from standard spectrophotometric methods for measuring 6PGD activity.[2][8]
Principle: The enzymatic activity of 6PGD is determined by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the enzyme activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl or Glycylglycine-NaOH buffer, pH 7.5.
-
6-Phosphogluconate (6PG) Solution: 100 mM 6PG trisodium salt dissolved in distilled water.
-
NADP+ Solution: 50 mM NADP+ free acid dissolved in distilled water.
-
MgCl2 Solution: 1 M MgCl2.
-
6PGD Enzyme Solution: Purified or recombinant 6PGD diluted to a suitable concentration (e.g., 5-10 U/mL) in an appropriate buffer containing a stabilizing agent like BSA.
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, 6PG solution, NADP+ solution, and MgCl2 solution. The final concentrations in the reaction cuvette should be optimized but are typically in the range of:
-
50-100 mM Buffer
-
0.5-2 mM 6-Phosphogluconate
-
0.2-0.5 mM NADP+
-
5-10 mM MgCl2
-
-
Assay Initiation:
-
Pipette the reaction mixture into a quartz cuvette and incubate at a constant temperature (e.g., 30°C or 37°C) for 3-5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the 6PGD enzyme solution.
-
Mix thoroughly by gentle inversion.
-
-
Data Acquisition:
-
Immediately place the cuvette in a spectrophotometer set to 340 nm.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
Ensure the rate of absorbance increase is linear during the measurement period.
-
Determination of Inhibitor Potency (Ki and IC50)
This protocol outlines the steps to determine the inhibition constant (Ki) for a competitive inhibitor and the IC50 value.
Principle: By measuring the enzyme activity at various substrate and inhibitor concentrations, the type of inhibition and the inhibitor's potency can be determined using kinetic models and graphical analysis.
Procedure:
-
IC50 Determination:
-
Perform the 6PGD activity assay as described above with a fixed concentration of substrate (typically at or near the Km value).
-
Include a range of concentrations of the substrate analog inhibitor in the reaction mixture.
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Ki Determination (for competitive inhibition):
-
Perform the 6PGD activity assay with multiple, fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the substrate (6-phosphogluconate).
-
Measure the initial reaction velocities for all conditions.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, a Dixon plot (1/velocity vs. [inhibitor]) can be generated at different fixed substrate concentrations. The intersection point of the lines provides the -Ki value on the x-axis.[1]
-
The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the substrate concentration and the Michaelis constant (Km) are known.
-
Data Analysis: Non-linear regression analysis of the velocity data against substrate and inhibitor concentrations is the most accurate method for determining Ki values and the type of inhibition.[9]
This guide provides a foundational understanding and practical protocols for the comparative analysis of 6PGD inhibitors. Researchers are encouraged to adapt and optimize these methods based on their specific experimental conditions and objectives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nipro.co.jp [nipro.co.jp]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 6-phosphogluconate dehydrogenase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Pomegranate Peel Extract as 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor for Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of 6-Phospho-2-dehydro-D-gluconate in Cellular Defense Against Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of 6-phospho-2-dehydro-D-gluconate, a key intermediate in the Pentose Phosphate Pathway (PPP), in the cellular response to oxidative stress. We will explore its mechanism of action and delve into experimental data that validates its function in comparison to other antioxidant systems.
Introduction: The Nexus of Metabolism and Redox Homeostasis
Cellular metabolism and the management of oxidative stress are intricately linked. The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis and is a primary producer of NADPH (nicotinamide adenine dinucleotide phosphate). This reducing equivalent is essential for the regeneration of glutathione (GSH), a major cellular antioxidant, from its oxidized form (GSSG). The enzyme glutathione reductase facilitates this reaction, which is fundamental in detoxifying reactive oxygen species (ROS).
This compound (also known as 2-keto-6-phosphogluconate) is a transient intermediate in the oxidative phase of the PPP. Its formation, catalyzed by 6-phosphogluconate dehydrogenase (6PGDH), is directly coupled to the production of the second molecule of NADPH in this pathway. Therefore, the flux through this step is a critical determinant of the cell's capacity to counteract oxidative damage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of this compound in the oxidative stress response and a general workflow for its investigation.
Comparative Performance Analysis
While a direct quantitative comparison of the antioxidant capacity derived from this compound flux versus exogenous antioxidants like vitamin C or E is complex and depends on cellular context, existing studies provide valuable insights into their interplay and relative importance.
Pentose Phosphate Pathway vs. Vitamin C
Studies have shown a synergistic and sometimes dependent relationship between the PPP and vitamin C in mitigating oxidative stress.
| Parameter | Pentose Phosphate Pathway (via NADPH/GSH) | Vitamin C (Ascorbic Acid) | Comparative Insights |
| Mechanism | Enzymatic regeneration of glutathione, a primary intracellular antioxidant. | Direct scavenging of reactive oxygen species. | Dehydroascorbate (oxidized vitamin C) has been shown to stimulate the activity of PPP enzymes, including 6PGDH, leading to elevated intracellular glutathione levels.[1][2] This suggests that the presence of oxidized vitamin C can signal an upregulation of the PPP to enhance the cell's overall antioxidant capacity. |
| Cellular Context | Essential for all cell types, particularly those with high oxidative loads like erythrocytes. | A potent antioxidant that can also exhibit pro-oxidant properties at high concentrations. | In co-culture experiments, erythrocytes protect cancer cells from vitamin C-induced cell death by activating the PPP to manage the oxidative stress caused by high-dose vitamin C.[3] This highlights the critical role of the PPP in handling the consequences of vitamin C metabolism. |
| Sustainability | A sustainable, regenerative system as long as glucose is available. | Consumed during scavenging and requires regeneration, which can be supported by the glutathione system. | The PPP provides the NADPH necessary for the regeneration of other antioxidants, including the recycling of vitamin C from its oxidized state, underscoring the foundational role of the PPP in the broader antioxidant network. |
Pentose Phosphate Pathway vs. Vitamin E and Catalase
The PPP-driven glutathione system is also crucial for the function of other antioxidant mechanisms.
| Parameter | Pentose Phosphate Pathway (via NADPH/GSH) | Vitamin E (α-tocopherol) | Catalase | Comparative Insights |
| Mechanism | Provides reducing equivalents (NADPH) for glutathione reductase. | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. | The regeneration of Vitamin E from its radical form is dependent on the glutathione system, which in turn relies on NADPH from the PPP.[4][5] This demonstrates an indirect but vital role of the PPP in maintaining the antioxidant efficacy of Vitamin E. |
| Substrate Specificity | Broadly counteracts various forms of oxidative stress through the versatile glutathione system. | Primarily protects against lipid peroxidation within cellular membranes. | Specifically detoxifies hydrogen peroxide. | In erythrocytes, both catalase and the glutathione peroxidase system (dependent on the PPP) are crucial for detoxifying hydrogen peroxide.[6][7] Genetic deficiencies in the PPP (e.g., G6PD deficiency) lead to increased susceptibility to peroxide-induced damage, emphasizing the non-redundant role of the PPP-glutathione axis.[6][7] |
Experimental Protocols
Detailed methodologies are essential for the accurate validation of the role of this compound in the oxidative stress response.
Measurement of 6-Phosphogluconate Dehydrogenase (6PGDH) Activity
Principle: The activity of 6PGDH is determined by measuring the rate of NADPH production, which can be monitored spectrophotometrically at 340 nm.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 and protease inhibitors).
-
Homogenize or sonicate the cells on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) for the assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 1 mM NADP⁺.
-
Add a known amount of cell lysate to the reaction mixture and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate, 10 mM 6-phosphogluconate.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Normalize the activity to the total protein concentration of the lysate.
-
Quantification of NADP+/NADPH Ratio
Principle: The relative amounts of NADP⁺ and NADPH can be determined using commercially available kits, often based on a glucose dehydrogenase cycling reaction that results in the formation of a colored or fluorescent product.
Protocol (based on a colorimetric kit):
-
Extraction:
-
Harvest cells and wash with cold PBS.
-
Perform parallel extractions for total NADP⁺/NADPH and for NADPH alone.
-
For total extraction, use the provided extraction buffer.
-
For selective NADPH measurement, pretreat the lysate to decompose NADP⁺ (e.g., by heating).
-
-
Assay Procedure:
-
Add the extracted samples to a 96-well plate.
-
Prepare a standard curve using the provided NADPH standard.
-
Add the cycling enzyme mix to each well.
-
Incubate at room temperature for a specified time to allow for the cycling reaction and color development.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
Calculation:
-
Determine the concentrations of total NADP⁺/NADPH and NADPH from the standard curve.
-
Calculate the concentration of NADP⁺ by subtracting the NADPH concentration from the total.
-
Determine the NADP⁺/NADPH ratio.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a cellular system to resist oxidative damage induced by a free radical generator. The inhibition of the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) is quantified.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compounds (e.g., to stimulate the PPP) or control media.
-
-
Loading with Fluorescent Probe:
-
Wash the cells and incubate with DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.
-
-
Induction of Oxidative Stress:
-
Add a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a microplate reader. The increase in fluorescence corresponds to the oxidation of the probe by ROS.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both control and treated cells.
-
The reduction in AUC in treated cells compared to control cells indicates the cellular antioxidant activity.
-
Conclusion
The validation of this compound's role in the oxidative stress response is intrinsically linked to the function of the Pentose Phosphate Pathway. The generation of NADPH during its formation is a cornerstone of the cell's primary antioxidant defense system, the glutathione pathway. While direct quantitative comparisons with other antioxidants are context-dependent, the evidence strongly supports the PPP as a fundamental and indispensable mechanism for maintaining redox homeostasis. Its interplay with other antioxidants, such as vitamins C and E, highlights its central role in the cellular antioxidant network. For researchers and drug development professionals, targeting the regulation of 6PGDH and the overall flux through the PPP represents a promising strategy for modulating cellular resistance to oxidative stress in various pathological conditions.
References
- 1. Stimulation of the pentose phosphate pathway and glutathione levels by dehydroascorbate, the oxidized form of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione Depletion, Pentose Phosphate Pathway Activation, and Hemolysis in Erythrocytes Protecting Cancer Cells from Vitamin C-induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin E and C supplementation reduces oxidative stress, improves antioxidant enzymes and positive muscle work in chronically loaded muscles of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalase and glutathione peroxidase are equally active in detoxification of hydrogen peroxide in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparing the efficiency of different 6-phosphogluconate dehydrogenase purification tags
For researchers and drug development professionals, the efficient purification of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway, is crucial for structural and functional studies, as well as for high-throughput screening of potential inhibitors. The choice of an affinity tag is a critical step in designing a purification strategy, directly impacting the final yield, purity, and biological activity of the enzyme. This guide provides an objective comparison of commonly used purification tags, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tag for your research needs.
Comparison of Common Purification Tags
Affinity tags are peptides or proteins that are genetically fused to a recombinant protein of interest, allowing for its selective purification from a complex mixture.[1] The ideal tag should not interfere with the protein's structure or function, and in many cases, its removal after purification is desirable.[2] The most commonly used tags for protein purification include the polyhistidine-tag (His-tag), glutathione S-transferase (GST), maltose-binding protein (MBP), Strep-tag® II, and FLAG™ tag.[1] Each tag has its own set of advantages and disadvantages concerning yield, purity, size, and cost.
A comparative study on eight different elutable affinity tags for protein purification from various expression systems, including E. coli, revealed significant differences in their performance.[3][4] While the His-tag offers high capacity and is cost-effective, it may result in lower purity compared to other tags.[3][4] In contrast, epitope-based tags like FLAG often yield the highest purity but are associated with expensive resins and lower capacity.[3][4] The Strep II tag presents a good compromise, providing excellent purification with good yields at a moderate cost.[3][4]
Table 1: Quantitative Comparison of Common Protein Purification Tags
| Tag | Size | Binding Principle | Elution Condition | Purity | Yield | Cost of Resin | Reference |
| His-tag (6xHis) | ~0.84 kDa[5] | Immobilized Metal Affinity Chromatography (IMAC)[1] | Imidazole gradient or pH shift[6] | Moderate[3][4] | High[3][4] | Low[3][4] | [3][4][5][6] |
| GST-tag | ~26 kDa[6] | Glutathione affinity chromatography[6] | Reduced glutathione[6] | Good[1] | Good[7] | Moderate | [1][6][7] |
| MBP-tag | ~42 kDa[8] | Amylose affinity chromatography[6] | Maltose[6] | Good | High | Moderate | [6][8] |
| Strep-tag® II | ~1 kDa (8 amino acids)[8] | Binds to engineered streptavidin (Strep-Tactin®)[7] | Desthiobiotin[9] | High to Excellent[3][4] | Good[3][4] | Moderate[3][4] | [3][4][7][8][9] |
| FLAG™ tag | ~1 kDa (8 amino acids)[8] | Binds to anti-FLAG antibody[9] | FLAG peptide or low pH[8] | Excellent[3][4] | Low[8] | High[3][4] | [3][4][8][9] |
Purification of 6-Phosphogluconate Dehydrogenase: A Case Study with His-tag
A successful one-step purification of soluble recombinant human 6-phosphogluconate dehydrogenase (h6PGD) from Escherichia coli has been demonstrated using an N-terminal histidine tag.[10] This approach yielded a large quantity of highly pure and active enzyme, suitable for kinetic studies and high-throughput screening for inhibitors.
Experimental Data Summary
Table 2: Purification of His-tagged Human 6PGD from E. coli
| Parameter | Value | Reference |
| Expression System | E. coli Rosetta2 (DE3) | [10] |
| Tag | N-terminal 6xHis-tag | [10] |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) | [10] |
| Yield | 3-7 mg of purified protein per 100 ml of culture | [10] |
| Purity | Near homogeneity | [10] |
| Kinetic Parameters | ||
| kcat (NADP+) | Comparable to native enzyme | [10] |
| Km (NADP+) | Comparable to native enzyme | [10] |
| kcat (6-phosphogluconate) | Comparable to native enzyme | [10] |
| Km (6-phosphogluconate) | Comparable to native enzyme | [10] |
Experimental Protocols
Protocol 1: Expression and Purification of N-terminally His-tagged Human 6PGD
This protocol is adapted from the methodology described for the purification of recombinant human 6PGD.[10]
1. Expression in E. coli a. Transform E. coli Rosetta2 (DE3) cells with the expression vector containing the N-terminally His-tagged human 6PGD gene. b. Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. d. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16-20 hours) to enhance the yield of soluble protein. e. Harvest the cells by centrifugation.
2. Cell Lysis a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed to pellet the cell debris.
3. Immobilized Metal Affinity Chromatography (IMAC) a. Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with the lysis buffer. b. Load the cleared cell lysate onto the column. c. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. d. Elute the His-tagged 6PGD from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
4. Buffer Exchange and Storage a. Exchange the buffer of the purified protein to a suitable storage buffer (e.g., using dialysis or a desalting column). b. Store the purified enzyme at -80°C.
Visualizations
Caption: The oxidative phase of the pentose phosphate pathway highlighting the role of 6-phosphogluconate dehydrogenase (6PGD).
Caption: A generalized experimental workflow for the purification of a tagged protein.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijair.org [ijair.org]
- 6. What Are the Most Common Protein Tags for Purification? [synapse.patsnap.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Tags for protein purification | Proteintech Group [ptglab.com]
- 9. biocompare.com [biocompare.com]
- 10. One-step purification of soluble recombinant human 6-phosphogluconate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 6-Phospho-2-Dehydro-D-Gluconate: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) with conventional detection and Mass Spectrometry (MS) for the quantification of 6-phospho-2-dehydro-D-gluconate, a key intermediate in the Entner-Doudoroff pathway.
This document outlines the experimental protocols and presents a comparative analysis of the performance of these two powerful analytical techniques. The information herein is intended to assist in selecting the most appropriate method based on the specific requirements of a study, considering factors such as sensitivity, selectivity, and throughput.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase. For the quantification of compounds like this compound, which lack a strong chromophore, HPLC is often coupled with universal detectors like Charged Aerosol Detectors (CAD) or less specific UV detectors at low wavelengths.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method of analysis. It measures the mass-to-charge ratio of ionized molecules, allowing for precise identification and quantification, even in complex biological matrices.
Experimental Workflows
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method employed.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound by HPLC with conventional detection and by LC-MS.
Sample Preparation
-
Extraction: For intracellular metabolite analysis, a cold solvent quenching and extraction method is typically employed. A common approach involves quenching cell metabolism with cold methanol (-20°C) followed by extraction with a chloroform/methanol/water mixture to separate polar metabolites.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile or methanol is necessary to prevent column clogging and interference.
-
Derivatization (Optional): To improve chromatographic retention or detection sensitivity, derivatization may be employed. However, for the methods described below, direct analysis is assumed.
HPLC with Charged Aerosol Detection (CAD) Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Column: A mixed-mode column, such as a Primesep SB, is suitable for the separation of polar and charged analytes like sugar phosphates.
-
Mobile Phase A: Water with a volatile buffer, e.g., 10 mM Ammonium Acetate, adjusted to a suitable pH.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from high organic to high aqueous content to effectively retain and elute the polar analyte.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Injection Volume: 5-20 µL.
-
CAD Settings: Nebulizer temperature and gas flow should be optimized for the mobile phase composition to achieve maximal sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF).
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a SeQuant ZIC-pHILIC, is often used for the retention of highly polar compounds.
-
Mobile Phase A: Acetonitrile with 0.1% acetic acid.
-
Mobile Phase B: 20 mM Ammonium Acetate in water.
-
Gradient Elution: A typical HILIC gradient starts with a high percentage of acetonitrile, which is gradually decreased to elute the polar analytes.
-
Flow Rate: 0.2 - 0.5 mL/min for standard analytical columns.
-
Column Temperature: 45°C.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phosphorylated compounds.
-
Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used on a triple quadrupole mass spectrometer for its high sensitivity and selectivity. The precursor ion for this compound would be [M-H]⁻ at m/z 275.
-
Nebulizer Gas and Drying Gas: Optimized to ensure efficient desolvation.
-
Capillary Voltage: Typically in the range of 3-4.5 kV.
-
Performance Comparison
The choice between HPLC with conventional detection and LC-MS often depends on a trade-off between cost, simplicity, and the required analytical performance. The following table summarizes the key performance characteristics of each technique for the quantification of this compound, based on typical values for similar analytes.
| Performance Parameter | HPLC with CAD/UV | LC-MS |
| Specificity | Moderate to Good | Excellent |
| Sensitivity (LOD/LOQ) | ng to low µg range | pg to low ng range |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Matrix Effect | Prone to interferences | Can be minimized with stable isotope-labeled internal standards |
| Throughput | Moderate | High (with UHPLC) |
| Cost (Instrument/Maintenance) | Lower | Higher |
| Expertise Required | Moderate | High |
Discussion
HPLC with conventional detectors like CAD or UV offers a cost-effective and relatively straightforward approach for the quantification of this compound. CAD is a universal detector that provides a response for any non-volatile analyte, making it suitable for compounds without a UV chromophore. However, its sensitivity can be limited, and it is susceptible to matrix effects. UV detection at low wavelengths (e.g., 210 nm) is also possible for the carboxyl group, but it is non-specific and prone to interference from other absorbing compounds in the sample.
LC-MS provides unparalleled sensitivity and specificity. The ability to monitor a specific mass-to-charge ratio (and fragmentation patterns in MS/MS) allows for the confident identification and quantification of the target analyte, even in complex biological matrices with numerous other components. This high specificity significantly reduces the likelihood of interferences that might affect the accuracy of HPLC-UV or HPLC-CAD methods. Furthermore, the use of stable isotope-labeled internal standards in LC-MS can effectively compensate for matrix effects and variations in sample preparation and instrument response, leading to higher accuracy and precision.
Conclusion
For the quantification of this compound, both HPLC with conventional detection and LC-MS are viable techniques. The choice of method should be guided by the specific research question and available resources.
-
HPLC with CAD or UV is a suitable option for routine analysis where high sensitivity is not the primary concern and when dealing with relatively clean sample matrices. Its lower cost and operational simplicity are advantageous.
-
LC-MS is the superior choice for applications requiring high sensitivity, high specificity, and accurate quantification in complex biological samples. It is the gold standard for metabolomics and other demanding analytical challenges in drug development and life science research.
By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to achieve reliable and accurate quantification of this compound, thereby ensuring the integrity of their scientific findings.
A Comparative Guide to the Functional Differences Between Isoforms of 6-Phosphogluconate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the functional differences between isoforms of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP). While the human PGD gene is known to have multiple transcript variants, suggesting the existence of distinct protein isoforms, a direct comparative functional analysis of these isoforms is not yet available in the scientific literature.[1][2] This guide, therefore, outlines a systematic approach for the expression, purification, and functional characterization of these putative isoforms, enabling a thorough investigation of their kinetic properties, substrate specificity, and regulatory mechanisms.
Introduction to 6-Phosphogluconate Dehydrogenase and its Isoforms
6-Phosphogluconate dehydrogenase (EC 1.1.1.44) catalyzes the third step of the pentose phosphate pathway: the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate, with the concomitant reduction of NADP+ to NADPH.[3][4] This reaction is a critical source of NADPH for reductive biosynthesis and for protecting cells against oxidative stress.[3]
The existence of multiple 6PGD isoforms, arising from alternative splicing of the PGD gene, suggests the potential for differential regulation and function in various tissues or subcellular compartments.[1] Understanding these differences is crucial for elucidating the specific roles of each isoform in cellular metabolism and for the development of targeted therapeutic strategies.
Hypothetical Functional Comparison of Human 6PGD Isoforms
As direct comparative data for human 6PGD isoforms are currently unavailable, this section presents a hypothetical comparison based on the known transcript variants of the human PGD gene. The data presented in the following tables are illustrative and represent the expected outcomes of the experimental protocols detailed in this guide.
Table 1: Predicted Human 6PGD Isoforms Based on Transcript Variants
| Transcript Variant | Predicted Protein Isoform | Predicted Change in Amino Acid Sequence | Potential Functional Implication |
| Variant 1 | Isoform 1 (Canonical) | Full-length protein | Standard enzymatic activity |
| Variant 2 | Isoform 2 | Lacks an in-frame exon compared to variant 1. Shorter than isoform 1 with the same N- and C-termini.[2] | Altered kinetic properties or stability |
| Variant 3 | Isoform 3 | Differs in the 5' UTR and coding sequence, resulting in a shorter N-terminus compared to isoform 1.[2] | Altered subcellular localization or regulation |
Table 2: Hypothetical Kinetic Properties of Human 6PGD Isoforms
| Parameter | Isoform 1 (Canonical) | Isoform 2 | Isoform 3 |
| For 6-Phosphogluconate (µM) | 30 | 50 | 25 |
| Vmax (U/mg) | 15 | 10 | 18 |
| kcat (s⁻¹) | 25 | 15 | 30 |
| kcat/Km (M⁻¹s⁻¹) | 8.3 x 10⁵ | 3.0 x 10⁵ | 1.2 x 10⁶ |
| For NADP⁺ (µM) | 20 | 25 | 18 |
| Vmax (U/mg) | 15 | 10 | 18 |
| kcat (s⁻¹) | 25 | 15 | 30 |
| kcat/Km (M⁻¹s⁻¹) | 1.25 x 10⁶ | 6.0 x 10⁵ | 1.67 x 10⁶ |
Note: The values presented are hypothetical and serve as a template for the data that would be generated from the experimental protocols outlined below.
Table 3: Hypothetical Substrate Specificity of Human 6PGD Isoforms
| Substrate Analogue | Isoform 1 (Canonical) (Relative Activity %) | Isoform 2 (Relative Activity %) | Isoform 3 (Relative Activity %) |
| 6-Phosphogluconate | 100 | 100 | 100 |
| Deoxy-6-phosphogluconate | 15 | 8 | 20 |
| Other sugar phosphates | <1 | <1 | <1 |
Table 4: Hypothetical Allosteric Regulation of Human 6PGD Isoforms
| Regulator | Effect | Isoform 1 (Canonical) | Isoform 2 | Isoform 3 |
| NADPH | Inhibition (Ki, µM) | Competitive (vs. NADP⁺) | 25 | 35 |
| ATP | Inhibition (Ki, µM) | Non-competitive | 150 | 200 |
| Fructose-1,6-bisphosphate | Activation (Ka, µM) | Allosteric | 50 | 75 |
Experimental Protocols
To elucidate the functional differences between 6PGD isoforms, a systematic experimental approach is required. This involves the expression and purification of each isoform, followed by detailed kinetic and regulatory characterization.
Expression and Purification of Recombinant Human 6PGD Isoforms
This protocol describes the expression of His-tagged human 6PGD isoforms in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).[5][6]
Workflow Diagram:
Caption: Workflow for recombinant 6PGD isoform expression and purification.
Methodology:
-
Cloning: The full-length coding sequences of the human PGD transcript variants are cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag.
-
Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger culture. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer.
-
Cells are lysed by sonication, and the lysate is clarified by centrifugation.
-
The clarified lysate is loaded onto a Ni-NTA affinity column.
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The His-tagged 6PGD isoform is eluted with a buffer containing a high concentration of imidazole.
-
The purified protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C.
-
-
Verification: The purity of the recombinant proteins is assessed by SDS-PAGE, and their identity is confirmed by Western blotting using an anti-His-tag antibody.
Enzyme Kinetic Analysis
This protocol details the determination of the kinetic parameters (Km and Vmax) of the purified 6PGD isoforms for their substrates, 6-phosphogluconate and NADP⁺.
Workflow Diagram:
Caption: Workflow for the kinetic analysis of 6PGD isoforms.
Methodology:
-
Reaction Mixture: The standard assay mixture contains Tris-HCl buffer (pH 8.0), MgCl₂, and varying concentrations of one substrate (either 6-phosphogluconate or NADP⁺) while the other substrate is kept at a saturating concentration.
-
Enzyme Reaction: The reaction is initiated by the addition of a known amount of purified 6PGD isoform.
-
Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities (V₀) are determined from the linear portion of the absorbance versus time plots. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are calculated by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.
Substrate Specificity Determination
This protocol outlines a method to compare the substrate specificity of the 6PGD isoforms using various substrate analogs.
Methodology:
-
Assay Conditions: The enzyme activity of each isoform is measured using the standard kinetic assay protocol.
-
Substrate Analogs: A panel of substrate analogs (e.g., deoxy-6-phosphogluconate and other sugar phosphates) is used in place of 6-phosphogluconate at a fixed concentration.
-
Relative Activity: The activity of each isoform with the substrate analogs is expressed as a percentage of the activity observed with the natural substrate, 6-phosphogluconate.
Allosteric Regulation Analysis
This protocol describes how to investigate the allosteric regulation of 6PGD isoforms by potential inhibitors and activators.
Methodology:
-
Inhibition Studies: The kinetic assays are performed in the presence of varying concentrations of a potential inhibitor (e.g., NADPH, ATP). The type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) are determined by analyzing the data using Lineweaver-Burk or Dixon plots.
-
Activation Studies: The kinetic assays are performed in the presence of varying concentrations of a potential activator (e.g., fructose-1,6-bisphosphate). The activation constant (Ka) is determined by plotting the reaction velocity against the activator concentration.
Signaling and Metabolic Pathways
The differential regulation of 6PGD isoforms may have significant implications for cellular metabolism, particularly in the context of signaling pathways that are sensitive to the cellular redox state (NADPH/NADP⁺ ratio) and the levels of PPP intermediates.
Diagram of the Pentose Phosphate Pathway and its Interconnection with other Metabolic Pathways:
Caption: The central role of 6PGD in the pentose phosphate pathway.
Conclusion
The functional characterization of 6-phosphogluconate dehydrogenase isoforms is essential for a complete understanding of the regulation and function of the pentose phosphate pathway. The experimental framework provided in this guide offers a systematic approach to elucidate the kinetic, substrate specificity, and regulatory differences between these isoforms. Such studies will not only advance our fundamental knowledge of cellular metabolism but also have the potential to identify novel targets for therapeutic intervention in diseases where the PPP is dysregulated, such as cancer and metabolic disorders.
References
- 1. PGD phosphogluconate dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. PGD phosphogluconate dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. One-step purification of soluble recombinant human 6-phosphogluconate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning, expression, purification and characterization of his-tagged human glucose-6-phosphate dehydrogenase: a simplified method for protein yield - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to the Entner-Doudoroff Pathway
For Researchers, Scientists, and Drug Development Professionals
The Entner-Doudoroff (ED) pathway, once considered a metabolic curiosity, is now recognized as a central route for carbohydrate metabolism in a wide array of microorganisms. Its presence, regulation, and functional diversity across different taxa make it a compelling subject for comparative genomic analysis, with implications for microbial physiology, evolution, and the development of novel antimicrobial strategies. This guide provides an objective comparison of the ED pathway genes across various prokaryotic phyla, supported by experimental data and detailed methodologies.
Distribution and Phylogeny of Entner-Doudoroff Pathway Genes
The classical Entner-Doudoroff pathway is characterized by two key enzymes: 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda). The presence and organization of the genes encoding these enzymes (edd and eda) vary significantly across the microbial world. While prominent in many Gram-negative bacteria, the pathway is also found in some Gram-positive bacteria and is widespread in Archaea, often in modified forms.[1]
Comparative Distribution of ED Pathway Genes in Selected Prokaryotic Phyla
The following table summarizes the prevalence of the canonical edd and eda genes in representative species from major bacterial and archaeal phyla. The data is compiled from various genomic and phylogenetic studies.
| Phylum/Class | Representative Organism | edd (6-phosphogluconate dehydratase) | eda (KDPG aldolase) | Pathway Variation |
| Bacteria | ||||
| Proteobacteria | Escherichia coli | Present | Present | Classical |
| Pseudomonas aeruginosa | Present | Present | Classical | |
| Zymomonas mobilis | Present | Present | Classical | |
| Firmicutes | Enterococcus faecalis | Present | Present | Classical |
| Bacillus subtilis | Absent | Absent | Absent | |
| Actinobacteria | Nonomuraea sp. ATCC 39727 | Present | Present | Classical |
| Cyanobacteria | Synechocystis sp. PCC 6803 | Present (disputed, may be a DHAD) | Present | Classical (presence of functional ED pathway is debated)[2] |
| Archaea | ||||
| Euryarchaeota | Haloferax volcanii | Absent | Present (bifunctional) | Semiphosphorylative |
| Thermoplasma acidophilum | Absent | Present (KDG-specific) | Nonphosphorylative[3] | |
| Crenarchaeota | Sulfolobus solfattaricus | Absent | Present (bifunctional) | Branched (Non- and Semiphosphorylative)[4][5] |
| Thermoproteus tenax | Absent | Present (bifunctional) | Branched (Non- and Semiphosphorylative)[4][5] |
Note: The presence of eda in some archaea is associated with bifunctional aldolases that can act on both KDPG and its non-phosphorylated counterpart, KDG. In many archaeal versions of the ED pathway, the initial steps involve non-phosphorylated intermediates.[4][6]
Phylogenetic Insights
Phylogenetic analyses reveal that Edd and Eda have distinct evolutionary histories. Edd is a member of the IlvD/EDD superfamily of dehydratases.[2] In contrast, Eda is a highly conserved aldolase that is part of a larger family of pyruvate aldolases. The widespread but patchy distribution of the ED pathway genes suggests a complex evolutionary history involving vertical inheritance, gene loss, and horizontal gene transfer events. The discovery of the pathway in eukaryotes like plants and algae is believed to be a result of endosymbiotic gene transfer from the cyanobacterial ancestor of plastids.[7]
Functional Diversity of the Entner-Doudoroff Pathway
Beyond its canonical role in glucose catabolism, the ED pathway exhibits significant functional diversity.
-
Metabolism of Alternative Substrates: The ED pathway is crucial for the metabolism of various sugar acids, such as gluconate, glucuronate, and galacturonate, which are abundant in certain environments like the mammalian gut.[8]
-
Pathogenicity: In several pathogenic bacteria, including Vibrio cholerae and Pseudomonas aeruginosa, a functional ED pathway is essential for colonization and virulence.[9]
-
Metabolic Robustness: The presence of the ED pathway alongside other glycolytic routes, like the Embden-Meyerhof-Parnas (EMP) pathway and the pentose phosphate pathway (PPP), provides metabolic flexibility and robustness to organisms.
Regulation of the Entner-Doudoroff Pathway Genes
The expression of the edd and eda genes is tightly regulated in response to the availability of specific substrates.
-
In Escherichia coli : The edd and eda genes are part of the gntR regulon. The GntR repressor binds to the operator regions of these genes in the absence of an inducer. The presence of gluconate or its metabolic products leads to the derepression of the operon, allowing for the transcription of the ED pathway genes.
-
In Pseudomonas aeruginosa : The regulation is more complex, involving multiple regulators. The HexR repressor plays a key role in controlling the expression of genes for glucose catabolism, including those of the ED pathway.[10][11] Additionally, the GntR regulator in P. aeruginosa specifically controls the expression of the gluconate permease (gntP) and its own gene.[10]
-
In Archaea: Transcriptional regulation in archaea involves a simplified version of the eukaryotic basal transcription machinery, including TATA-binding protein (TBP) and Transcription Factor B (TFB).[12][13] Specific regulators for the ED pathway variants are less well-characterized but are known to respond to the presence of sugars.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative genomics of the ED pathway.
Identification of ED Pathway Genes in a Genome
A common bioinformatics workflow to identify edd and eda genes in a new genome sequence.
Protocol:
-
Sequence Retrieval: Obtain the protein sequences of known and biochemically characterized Edd and Eda enzymes from public databases (e.g., NCBI, UniProt).
-
Homology Search: Perform a BLASTp search of the query genome's predicted proteome against the curated database of Edd and Eda sequences.
-
Domain Analysis: Use HMMscan with the Pfam database to identify conserved protein domains characteristic of 6-phosphogluconate dehydratases (e.g., IlvD/EDD superfamily) and KDPG aldolases.
-
Phylogenetic Analysis: Align the candidate sequences with known Edd and Eda orthologs using a multiple sequence alignment tool (e.g., Clustal Omega, MAFFT). Construct a phylogenetic tree using methods like Maximum Likelihood or Neighbor-Joining to confirm the evolutionary relationship of the candidate genes.
-
Synteny Analysis: Examine the genomic neighborhood of the putative edd and eda genes. In many bacteria, these genes are located in close proximity, sometimes within the same operon.
Enzymatic Assay for 6-Phosphogluconate Dehydratase (Edd)
This protocol describes a coupled spectrophotometric assay to measure Edd activity.[14]
Principle: Edd converts 6-phosphogluconate to KDPG. The produced KDPG is then cleaved by an excess of KDPG aldolase (Eda) to pyruvate and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the Edd activity.
Reagents:
-
Assay Buffer: 100 mM HEPES buffer, pH 8.0
-
0.2 mM NADH
-
Excess purified KDPG aldolase (Eda)
-
3 U Lactate Dehydrogenase (LDH)
-
Substrate: 6-phosphogluconate (6-PG)
-
Enzyme: Purified Edd or cell-free extract
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADH, Eda, and LDH in a cuvette.
-
Pre-incubate the mixture for 2 minutes at 37°C to establish a stable baseline.
-
Initiate the reaction by adding the substrate, 6-phosphogluconate.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of Edd activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of KDPG (and subsequently the oxidation of 1 µmol of NADH) per minute under the specified conditions.
Enzymatic Assay for KDPG Aldolase (Eda)
This protocol describes a colorimetric assay to measure Eda activity.
Principle: Eda catalyzes the cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate. The reaction is coupled to a series of enzymatic steps that result in the reduction of a colorless probe to a colored product with an absorbance maximum at 450 nm.
Reagents:
-
Aldolase Assay Buffer
-
Aldolase Substrate (containing KDPG)
-
Aldolase Enzyme Mix (containing coupling enzymes)
-
Aldolase Developer (containing the colorimetric probe)
-
Enzyme: Purified Eda or cell-free extract
Procedure:
-
Prepare a reaction mixture by combining the Aldolase Assay Buffer, Aldolase Substrate, Aldolase Enzyme Mix, and Aldolase Developer.
-
Add the enzyme sample (purified Eda or cell-free extract) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 450 nm using a microplate reader.
-
The aldolase activity is proportional to the measured absorbance. A standard curve using a known amount of a stable product (like NADH, depending on the specific kit) can be used for quantification.
Construction of edd or eda Knockout Mutants
This protocol outlines a general procedure for creating gene knockouts in bacteria using recombineering, a method based on homologous recombination.[15][16]
Procedure:
-
Design Primers: Design PCR primers to amplify an antibiotic resistance cassette. The primers should include 40-50 base pair extensions that are homologous to the regions immediately upstream and downstream of the target gene (edd or eda).
-
Amplify Resistance Cassette: Perform PCR using the designed primers and a plasmid containing the desired antibiotic resistance gene as a template.
-
Prepare Recombineering-Proficient Cells: Grow a bacterial strain expressing the lambda Red recombinase system (e.g., from plasmid pKD46) to mid-log phase and induce the expression of the recombinase genes. Prepare electrocompetent cells from this culture.
-
Electroporation: Electroporate the purified PCR product (the antibiotic resistance cassette with homology arms) into the prepared recombineering-proficient cells.
-
Selection and Verification: Plate the electroporated cells on a medium containing the appropriate antibiotic to select for transformants where the target gene has been replaced by the resistance cassette. Verify the correct gene knockout by PCR using primers flanking the target gene region and by DNA sequencing.
Signaling Pathways and Logical Relationships
The following diagram illustrates the classical Entner-Doudoroff pathway and its connection to central metabolism.
This guide provides a foundational understanding of the comparative genomics of the Entner-Doudoroff pathway. The provided data and protocols serve as a starting point for researchers to delve deeper into the fascinating biology of this central metabolic route. Further investigations into the diverse regulatory mechanisms and the full spectrum of its metabolic capabilities will undoubtedly uncover new insights into microbial adaptation and evolution.
References
- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. Plastid ancestors lacked a complete Entner-Doudoroff pathway, limiting plants to glycolysis and the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The semi-phosphorylative Entner–Doudoroff pathway in hyperthermophilic archaea: a re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The semi-phosphorylative Entner-Doudoroff pathway in hyperthermophilic archaea: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nonphosphorylative Entner-Doudoroff Pathway in the Thermoacidophilic Euryarchaeon Picrophilus torridus Involves a Novel 2-Keto-3-Deoxygluconate- Specific Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Entner-Doudoroff pathway in Pseudomonas aeruginosa catheter-associated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of GntR as regulator of the glucose metabolism in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. escholarship.org [escholarship.org]
- 14. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 15. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 16. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
A Researcher's Guide to Validating Gene Knockouts Affecting 6-Phospho-2-dehydro-D-gluconate Levels
For researchers, scientists, and drug development professionals, the successful validation of a gene knockout is a critical step in understanding its biological impact. This is particularly true for genes involved in metabolic pathways, such as the pentose phosphate pathway (PPP), where the ablation of a single enzyme can have profound effects on cellular metabolite levels. This guide provides a comparative overview of methods to validate gene knockouts that influence the levels of 6-phospho-2-dehydro-D-gluconate, a key intermediate in the PPP. We will delve into experimental data and detailed protocols to equip you with the necessary information for robust experimental design and interpretation.
The enzyme 6-phosphogluconate dehydrogenase (6PGD) is a central player in the oxidative phase of the pentose phosphate pathway, catalyzing the conversion of 6-phosphogluconate to ribulose-5-phosphate and generating NADPH. Knocking out the gene encoding for 6PGD (PGD) is a common strategy to study the roles of this pathway in various cellular processes, including redox homeostasis and biosynthesis. Validating the functional consequences of such a knockout requires a multi-pronged approach, confirming the genetic modification, the absence of the protein, and the expected metabolic alterations.
Comparative Analysis of Knockout Validation Methodologies
The validation of a gene knockout is typically performed at three levels: genomic, proteomic, and functional. The choice of methods depends on the specific research question, available resources, and the desired level of confidence in the knockout. Below is a comparison of commonly employed techniques for validating PGD gene knockouts.
| Validation Level | Method | Principle | Advantages | Limitations | Reference |
| Genomic | PCR and Sanger Sequencing | Amplification of the target genomic region followed by sequencing to confirm the presence of the intended insertion, deletion, or frameshift mutation. | Definitive confirmation of the genetic modification at the DNA level.[1] | Does not confirm the absence of the protein or a functional consequence. | |
| Quantitative PCR (qPCR) | Measures the mRNA expression level of the target gene. | High-throughput and quantitative assessment of gene expression knockdown.[1] | mRNA levels may not always correlate with protein levels. | [2] | |
| Proteomic | Western Blot | Uses specific antibodies to detect the presence and quantity of the target protein in cell lysates. | Directly confirms the absence or significant reduction of the target protein.[1][3] | Dependent on the availability of a specific and high-quality antibody. | |
| Functional | Enzyme Activity Assay | Measures the catalytic activity of the target enzyme in cell or tissue extracts. | Directly assesses the functional consequence of the knockout at the protein level. | Requires a specific and reliable assay for the enzyme of interest. | [2] |
| Metabolite Quantification (LC-MS) | Liquid chromatography-mass spectrometry to measure the levels of specific metabolites in the targeted pathway. | Provides a direct readout of the metabolic impact of the gene knockout.[4] | Can be technically demanding and requires specialized equipment. | [4][5] | |
| Phenotypic Assays | Assesses the cellular or organismal phenotype expected to be altered by the gene knockout (e.g., cell proliferation, oxidative stress resistance). | Confirms the biological relevance of the gene knockout. | Phenotypes can be influenced by off-target effects or compensatory mechanisms. | [2][6] |
Experimental Workflows and Signaling Pathways
To visualize the process of validating a gene knockout and its effect on the pentose phosphate pathway, the following diagrams are provided.
Detailed Experimental Protocols
Protocol 1: Genomic Validation by PCR and Sanger Sequencing
Objective: To confirm the intended genetic modification in the PGD gene of knockout cell clones.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site in the PGD gene
-
Taq DNA polymerase and dNTPs
-
Agarose gel electrophoresis system
-
Gel extraction kit
-
Sanger sequencing service
Method:
-
Genomic DNA Extraction: Isolate genomic DNA from both wild-type and potential knockout cell clones using a commercial kit.
-
PCR Amplification: Perform PCR to amplify the genomic region of the PGD gene targeted by the sgRNA.
-
Agarose Gel Electrophoresis: Run the PCR products on an agarose gel to check for the expected size. Indels (insertions/deletions) introduced by CRISPR/Cas9 may cause a slight shift in band size.
-
Gel Extraction and Sequencing: Excise the PCR bands from the gel and purify the DNA. Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the knockout clones with the wild-type sequence to identify the specific mutations.
Protocol 2: Proteomic Validation by Western Blot
Objective: To confirm the absence of the 6PGD protein in knockout cell clones.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against 6PGD
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Method:
-
Cell Lysis and Protein Quantification: Lyse wild-type and knockout cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against 6PGD, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Probe the same membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Functional Validation by LC-MS Metabolite Analysis
Objective: To measure the levels of 6-phosphogluconate and other PPP metabolites in wild-type and PGD knockout cells.
Materials:
-
Methanol, water, and acetonitrile (LC-MS grade)
-
Internal standards for key metabolites
-
Liquid chromatography-mass spectrometry (LC-MS) system
Method:
-
Metabolite Extraction: Quench the metabolism of cultured cells rapidly (e.g., with cold methanol) and extract the intracellular metabolites.
-
LC-MS Analysis: Analyze the extracted metabolites using a suitable LC-MS method. For phosphorylated sugars like 6-phosphogluconate, hydrophilic interaction liquid chromatography (HILIC) is often used.[7][8]
-
Data Analysis: Identify and quantify the peaks corresponding to 6-phosphogluconate and other relevant metabolites by comparing their retention times and mass-to-charge ratios with those of authentic standards. Normalize the metabolite levels to the cell number or total protein content. A successful PGD knockout is expected to lead to an accumulation of its substrate, 6-phosphogluconate.[5]
Conclusion
The validation of gene knockouts affecting this compound levels requires a comprehensive approach that combines genomic, proteomic, and functional analyses. While genomic validation confirms the genetic alteration, proteomic and functional assays are essential to demonstrate the intended biological consequence of the knockout. By employing a combination of the techniques described in this guide, researchers can confidently validate their gene knockout models and proceed with their investigations into the role of the pentose phosphate pathway in health and disease.
References
- 1. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. How to Validate a CRISPR Knockout [biognosys.com]
- 4. 6-Phosphogluconate Dehydrogenase Links Cytosolic Carbohydrate Metabolism to Protein Secretion via Modulation of Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Phosphogluconate dehydrogenase promotes glycolysis and fatty acid synthesis by inhibiting the AMPK pathway in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 6-phospho-2-dehydro-D-gluconate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-phospho-2-dehydro-D-gluconate, a phosphorylated sugar acid. While no specific Safety Data Sheet (SDS) is readily available for this compound, its structural similarity to other non-hazardous biochemicals allows for the formulation of a robust disposal plan based on established best practices for laboratory waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to perform a thorough hazard assessment and don the appropriate Personal Protective Equipment (PPE).
Hazard Assessment:
-
Primary Compound: this compound is a biochemical intermediate. In the absence of specific toxicity data, it should be handled with the standard care afforded to all laboratory chemicals. It is prudent to treat it as a non-hazardous substance unless it has been mixed with or contaminated by hazardous materials.
-
Contaminants: Assess whether the waste is contaminated with any hazardous substances (e.g., solvents, heavy metals, toxic reagents). If so, the entire waste mixture must be treated as hazardous and disposed of accordingly.
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes. |
| Hand Protection | Standard nitrile laboratory gloves | Prevents skin contact. |
| Protective-Clothing | Long-sleeved lab coat | Protects skin and clothing from spills. |
Disposal Workflow and Decision Making
The proper disposal route for this compound depends on its physical state (solid or aqueous solution) and an assessment by your institution's Environmental Health & Safety (EHS) department. The following diagram outlines the decision-making process.
Figure 1. Step-by-step workflow for the disposal of this compound.
Detailed Disposal Protocols
The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment.[1] Always segregate waste streams to avoid inadvertently creating hazardous mixtures.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to the pure compound in solid form or materials like filter papers or absorbent pads contaminated solely with this compound.
-
Segregation: Ensure the solid waste is not mixed with any hazardous chemicals.
-
Packaging: Place the solid waste into a durable, leak-proof plastic bag. Seal the bag securely. For added safety, double-bag the waste.
-
Labeling: Affix a label to the outer bag clearly stating "Non-hazardous Laboratory Waste" and include the chemical name.
-
Final Disposal: Laboratory personnel should place the packaged waste directly into the designated container for non-hazardous solid waste, as specified by your institution.[2][3] Do not leave chemical waste in regular laboratory trash cans that are handled by custodial staff.[3]
Protocol 2: Disposal of Aqueous Solutions of this compound
This protocol applies to solutions where this compound is the only solute, or other solutes are also confirmed to be non-hazardous.
-
Consultation: Before proceeding, obtain approval from your institution's EHS department for sanitary sewer disposal.[3][4] Provide them with information on the concentration and total volume of the solution.
-
Neutralization: If the solution is acidic or basic, adjust the pH to a neutral range (typically between 6.0 and 8.0) using a suitable neutralizing agent.
-
Drain Disposal (with EHS approval): If approved, pour the neutralized solution down the drain, followed by flushing with a copious amount of cold water (at least 20 parts water to 1 part solution).[5] This dilutes the chemical and prevents any potential issues with the plumbing system.
-
Contingency: If EHS does not approve drain disposal, the solution must be managed as chemical waste. Collect it in a clearly labeled, sealed, and appropriate waste container for pickup by your institution's hazardous waste management service.
The logical relationship between the chemical's properties, governing guidelines, and required actions is illustrated below.
Figure 2. The interplay of chemical properties, regulations, and disposal actions.
By adhering to these procedures and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible laboratory environment.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 6-phospho-2-dehydro-D-gluconate
Essential Safety and Handling of 6-Phospho-2-dehydro-D-gluconate
Absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach based on the handling of similar, low-hazard biochemical reagents. While a targeted search did not yield a dedicated SDS for this compound, general laboratory safety protocols provide a strong framework for its safe management.
Researchers, scientists, and drug development professionals should adhere to standard best practices for handling non-hazardous chemicals in a laboratory setting. This includes the use of appropriate personal protective equipment (PPE), adherence to proper handling and disposal procedures, and readiness for emergency situations.
Personal Protective Equipment (PPE)
The minimum recommended PPE for handling this compound, based on general laboratory standards, is outlined below.[1][2] This equipment serves as a primary barrier against potential splashes, dust inhalation, and skin contact.[3][4]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1] For tasks with higher splash risk, consider double-gloving.[1] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from accidental spills.[3][4] Cotton/polyester blends are suitable where no open flames are present.[2] |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and minor splashes.[1][2] Must be ANSI Z87.1 compliant.[1] |
| Face Protection | Face Shield | Recommended in addition to safety glasses or goggles when there is a significant splash hazard.[1][3] |
| Footwear | Closed-Toe Shoes | Essential to protect feet from spills and falling objects.[4] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to minimize the potential for inhalation of any dust or aerosols.
-
Avoid creating dust when handling the solid form of the compound.[5][6]
-
Limit all unnecessary personal contact with the chemical.[6]
-
After handling, wash hands thoroughly with soap and water.[5][6]
-
Do not eat, drink, or smoke in the laboratory area.[6]
Storage:
-
Store in a cool, well-ventilated area in a tightly sealed container.[5]
Disposal Plan
All waste materials, including the compound itself and any contaminated disposables (e.g., gloves, wipes), should be disposed of in accordance with local, state, and federal regulations. For non-hazardous biochemicals, this typically involves collection in a designated, labeled waste container for chemical waste.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] If irritation persists, seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][6] If skin irritation occurs, seek medical advice.[7][8]
-
Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and contact a poison control center or physician for guidance.[5][6]
Visual Guide to Safe Handling Workflow
The following diagram illustrates the standard operational workflow for safely handling a low-hazard biochemical reagent like this compound.
Caption: Workflow for Safe Handling of Biochemical Reagents.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. pmpinc.com [pmpinc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. goldbio.com [goldbio.com]
- 8. media.cellsignal.cn [media.cellsignal.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
